molecular formula C5H4F8O B103402 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane CAS No. 16627-68-2

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Cat. No.: B103402
CAS No.: 16627-68-2
M. Wt: 232.07 g/mol
InChI Key: HCBRSIIGBBDDCD-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane is a useful research compound. Its molecular formula is C5H4F8O and its molecular weight is 232.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,1,2,2-tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F8O/c6-2(7)4(10,11)1-14-5(12,13)3(8)9/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBRSIIGBBDDCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)F)(F)F)OC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380219
Record name (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether
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Molecular Weight

232.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16627-68-2
Record name 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16627-68-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H-Perfluoroethyl)(1H,1H,3H-perfluoropropyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, a fluorinated ether with significant applications in various scientific and industrial fields. This document details the underlying chemical principles, experimental protocols, and purification strategies, supported by quantitative data and visual representations of the workflows.

Introduction

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, also known as HFE-458, is a hydrofluoroether (HFE) recognized for its unique physicochemical properties.[1] HFEs are considered environmentally friendlier alternatives to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to their zero ozone depletion potential. The title compound's combination of thermal stability, chemical inertness, and excellent solvent characteristics makes it a valuable material in diverse applications, including as a heat transfer fluid, a precision cleaning solvent, and a potential medium for chemical reactions.[2]

This guide will focus on the primary synthesis route for this ether, which involves the base-catalyzed addition of a fluorinated alcohol to a fluoroalkene.

Synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

The principal method for the synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is the reaction between 2,2,3,3-tetrafluoro-1-propanol and tetrafluoroethylene (TFE) in the presence of a suitable base. This reaction is a variation of the Williamson ether synthesis, adapted for fluorinated compounds.

Reaction Principle

The synthesis proceeds via the deprotonation of the fluorinated alcohol by a base to form an alkoxide. This nucleophilic alkoxide then attacks the electron-deficient double bond of tetrafluoroethylene in a nucleophilic addition reaction. A subsequent protonation step yields the final ether product.

Experimental Protocol

The following protocol is a detailed methodology for the laboratory-scale synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

Materials and Equipment:

  • 2,2,3,3-tetrafluoro-1-propanol

  • Tetrafluoroethylene (TFE) gas

  • Potassium hydroxide (KOH)

  • Deionized water

  • High-pressure autoclave equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet

  • Gas flow controller

  • Vacuum pump

  • Standard laboratory glassware

Procedure:

  • Reactor Preparation: A high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen) to remove air and moisture.

  • Charging the Reactor: The autoclave is charged with 2,2,3,3-tetrafluoro-1-propanol, potassium hydroxide, and deionized water.

  • Purging: The reactor is sealed and purged multiple times with nitrogen to ensure an inert atmosphere, which is crucial due to the explosive nature of tetrafluoroethylene in the presence of oxygen.[3]

  • Pressurization and Heating: The autoclave is pressurized with tetrafluoroethylene gas. The reaction mixture is then heated to the desired temperature while stirring.

  • Reaction Monitoring: The reaction progress is monitored by observing the pressure drop in the autoclave as the gaseous TFE is consumed.

  • Cooling and Depressurization: Once the reaction is complete (indicated by a stable pressure), the autoclave is cooled to room temperature. Any unreacted tetrafluoroethylene is carefully vented.

  • Product Isolation: The reaction mixture is collected from the autoclave. The product, being a dense, water-immiscible fluoroether, will typically form a separate lower phase. This lower phase, containing the crude 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, is separated for purification.

Table 1: Synthesis Parameters

ParameterValue
Reactants
2,2,3,3-tetrafluoro-1-propanolSpecified amount
TetrafluoroethylenePressurized
Catalyst/Base
Potassium HydroxideSpecified amount
Solvent
WaterSpecified amount
Reaction Conditions
Temperature70-90 °C
Pressure0.5 - 1.5 MPa
Reaction TimeSeveral hours

Purification of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual catalyst. A multi-step purification process involving washing and distillation is typically employed.

Purification Protocol

Materials and Equipment:

  • Crude 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

  • Deionized water

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flask)

  • Vacuum source (optional, for vacuum distillation)

Procedure:

  • Washing: The crude ether phase is transferred to a separatory funnel and washed sequentially with deionized water and a saturated sodium bicarbonate solution. The aqueous washes remove residual potassium hydroxide and any acidic byproducts. The washing is repeated until the aqueous layer is neutral.

  • Drying: The washed ether is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove dissolved water. The drying agent is subsequently removed by filtration.

  • Distillation: The dried ether is purified by fractional distillation.[4] The distillation is performed under atmospheric or reduced pressure, collecting the fraction that boils at the characteristic boiling point of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

Table 2: Product Specifications and Purity

PropertyValueReference
Purity (by GC) >95% to ≥99.9%[5][6][7]
Boiling Point 92 - 93.2 °C[8]
Density ~1.54 g/mL
Refractive Index ~1.29[9]

Visualizing the Workflow

The synthesis and purification processes can be visualized as a streamlined workflow.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 2,2,3,3-Tetrafluoro-1-propanol + Tetrafluoroethylene + KOH/Water Autoclave High-Pressure Autoclave (70-90°C, 0.5-1.5 MPa) Reactants->Autoclave Reaction CrudeProduct Crude Product Mixture Autoclave->CrudeProduct Output Washing Washing (Water, NaHCO3 soln.) CrudeProduct->Washing Phase Separation Drying Drying (Anhydrous MgSO4) Washing->Drying Distillation Fractional Distillation Drying->Distillation PureProduct Pure Ether (>95-99.9%) Distillation->PureProduct

Caption: Workflow for the synthesis and purification of the target ether.

Conclusion

The synthesis of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether via the base-catalyzed addition of 2,2,3,3-tetrafluoro-1-propanol to tetrafluoroethylene is a robust and scalable method. Proper control of reaction conditions, particularly temperature and pressure, is crucial for achieving high yields and minimizing byproduct formation. A subsequent purification process involving aqueous washing and fractional distillation is necessary to obtain the high-purity product required for its various applications. This guide provides a foundational understanding and a detailed protocol to aid researchers and professionals in the successful synthesis and purification of this important fluorinated ether.

References

Spectroscopic Analysis of HFE-458: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the hydrofluoroether HFE-458 (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether), a compound of increasing interest in various scientific and industrial applications, including as a solvent in battery electrolytes. This document presents available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols for these analytical techniques.

Spectroscopic Data Summary

Table 1: Nuclear Magnetic Resonance (NMR) Data for HFE-458

NucleusChemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
¹⁹F -82.4t10.3-CF₂-CH₂-
-91.5d10.3-O-CF₂-CHF₂
-125.2s--CF₂-CH₂-
-138.0t4.7-O-CF₂-CHF₂
¹H Data not publicly available---
¹³C Data not publicly available---

Table 2: Infrared (IR) Spectroscopy Data for HFE-458

Wavenumber (cm⁻¹)IntensityAssignment
2977WeakC-H stretch
1475WeakC-H bend
1401MediumC-H bend
1353MediumC-F stretch
1284StrongC-F stretch
1192Very StrongC-O-C stretch, C-F stretch
1111Very StrongC-O-C stretch, C-F stretch
1035StrongC-F stretch
948MediumC-C stretch
825MediumC-F stretch
679StrongC-F bend

Table 3: Mass Spectrometry (MS) Data for HFE-458

m/zRelative IntensityAssignment
Molecular Ion (M⁺) Data not publicly available[C₅H₄F₈O]⁺
Major Fragments Data not publicly available-

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for hydrofluoroethers like HFE-458.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A detailed protocol for obtaining high-resolution NMR spectra of HFE-458 is outlined below. This procedure is applicable for acquiring ¹H, ¹³C, and ¹⁹F NMR data.

  • Sample Preparation :

    • Accurately weigh approximately 10-20 mg of HFE-458 for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆). HFE-458 is a liquid, so a neat sample can also be used with an external lock.

    • Ensure the sample is fully dissolved and the solution is homogeneous.

    • Transfer the solution into a 5 mm NMR tube, ensuring the liquid height is sufficient to cover the NMR probe's detection region.

  • Instrument Parameters :

    • Spectrometer : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for ¹⁹F NMR.

    • ¹H NMR :

      • Pulse Program: Standard single-pulse sequence.

      • Spectral Width: 10-15 ppm.

      • Number of Scans: 16-64, depending on the concentration.

      • Relaxation Delay: 1-5 seconds.

    • ¹³C NMR :

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Spectral Width: 200-250 ppm.

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

      • Relaxation Delay: 2-5 seconds.

    • ¹⁹F NMR :

      • Pulse Program: Proton-decoupled single-pulse sequence.

      • Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to locate all fluorine signals.

      • Number of Scans: 16-64.

      • Relaxation Delay: 1-5 seconds.

      • Reference: An external reference such as CFCl₃ (δ = 0 ppm) is typically used.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).

    • Integrate the signals to determine the relative ratios of different nuclei.

Infrared (IR) Spectroscopy

The following protocol describes the acquisition of an FT-IR spectrum of liquid HFE-458 using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.

  • Sample Preparation :

    • Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a single drop of HFE-458 directly onto the center of the ATR crystal.

  • Instrument Parameters :

    • Spectrometer : A Fourier Transform Infrared (FTIR) spectrometer.

    • Accessory : A single-reflection ATR accessory.

    • Spectral Range : 4000-400 cm⁻¹.

    • Resolution : 4 cm⁻¹.

    • Number of Scans : 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Acquisition and Processing :

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum.

    • Perform baseline correction and atmospheric compensation (for CO₂ and water vapor) if necessary.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

This protocol outlines a general procedure for the analysis of HFE-458 using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

  • Sample Preparation :

    • Prepare a dilute solution of HFE-458 (e.g., 10-100 ppm) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC-MS Parameters :

    • Gas Chromatograph :

      • Injection Volume: 1 µL.

      • Injector Temperature: 250 °C.

      • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min).

      • GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

      • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure good separation.

    • Mass Spectrometer :

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis :

    • Identify the peak corresponding to HFE-458 in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the HFE-458 peak to identify the molecular ion (if present) and major fragment ions.

    • Propose fragmentation pathways based on the observed fragment ions.

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock, Tune, Shim acq1->acq2 acq3 Acquire FID acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Analyze Spectrum proc2->proc3

NMR Experimental Workflow

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Clean ATR Crystal prep2 Apply Liquid Sample prep1->prep2 acq1 Collect Background Spectrum prep2->acq1 acq2 Collect Sample Spectrum acq1->acq2 proc1 Background Subtraction acq2->proc1 proc2 Baseline Correction proc1->proc2 proc3 Analyze Spectrum proc2->proc3

FTIR-ATR Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq GC Separation & MS Detection cluster_proc Data Analysis prep1 Prepare Dilute Solution acq1 Inject into GC prep1->acq1 acq2 Separation in Column acq1->acq2 acq3 Ionization (EI) acq2->acq3 acq4 Mass Analysis acq3->acq4 acq5 Detection acq4->acq5 proc1 Generate Total Ion Chromatogram (TIC) acq5->proc1 proc2 Extract Mass Spectrum proc1->proc2 proc3 Identify Fragments proc2->proc3

GC-MS Experimental Workflow

An In-depth Technical Guide to the Thermal Decomposition Pathway of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a segregated hydrofluoroether, is a compound of interest due to its unique physicochemical properties, including high thermal stability, chemical inertness, and specific solvency characteristics. Understanding its thermal decomposition pathway is crucial for defining its operational limits, ensuring safety in high-temperature applications, and predicting potential environmental fate of its degradation products. This technical guide provides a comprehensive overview of the predicted thermal decomposition of this molecule, details relevant experimental methodologies, and presents key data in a structured format.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is expected to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest chemical bonds in the molecule. The bond dissociation energies (BDEs) are a key determinant of the initial fragmentation steps. In general, for hydrofluoroethers, the C-O and C-C bonds are weaker than the C-F bonds. The presence of hydrogen atoms also introduces C-H bonds, which are typically weaker than C-F bonds but their lability can be influenced by adjacent fluorine atoms.

The proposed pathway initiates with the scission of the C-O or C-C bonds, leading to the formation of various radical species. These radicals can then undergo further reactions, including isomerization, beta-scission, and hydrogen abstraction, to yield a range of smaller, more stable fluorinated and non-fluorinated molecules. At sufficiently high temperatures, the ultimate decomposition products are likely to include hydrogen fluoride (HF) and various small fluorocarbons.

Thermal_Decomposition_Pathway cluster_initial Initial Reactant cluster_initiation Initiation (Homolytic Cleavage) cluster_propagation Propagation & Fragmentation cluster_products Final Products A CHF2CF2OCH2CF2CHF2 B •CHF2CF2O + •CH2CF2CHF2 A->B C-C bond scission C CHF2CF2OCH2• + •CF2CHF2 A->C C-O bond scission D CHF2CF2• + O=CH2 B->D β-scission E Further Fragmentation C->E Isomerization & β-scission D->E F HF E->F G COF2 E->G H Smaller Fluoroalkenes (e.g., C2F4, C2HF3) E->H I Other Fragments E->I

A proposed thermal decomposition pathway for the target molecule.

Quantitative Data from Analogous Compounds

While specific kinetic and thermodynamic data for the thermal decomposition of this compound are unavailable, the following table summarizes typical bond dissociation energies for bonds present in similar fluorinated organic molecules. These values provide a basis for predicting the initial steps of thermal degradation.

Bond TypeMolecule ContextBond Dissociation Energy (kJ/mol)
C-CIn fluoroalkanes~ 350 - 420
C-OIn fluorinated ethers~ 360 - 400
C-FIn fluoroalkanes~ 480 - 540
C-HIn hydrofluoroalkanes~ 400 - 430

Note: These are approximate values and can vary significantly based on the specific molecular structure.

Experimental Protocols

The investigation of the thermal decomposition of a compound like this compound would typically involve pyrolysis coupled with advanced analytical techniques to separate and identify the resulting decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This is the primary technique for studying the thermal decomposition of complex organic molecules.

Methodology:

  • Sample Introduction: A microgram-scale sample of this compound is introduced into a pyrolysis unit.

  • Pyrolysis: The sample is rapidly heated to a set temperature (typically in the range of 400-1000 °C) in an inert atmosphere (e.g., helium or nitrogen). This rapid heating ensures that decomposition is the primary process, minimizing secondary reactions.

  • Gas Chromatographic Separation: The volatile decomposition products are swept from the pyrolysis chamber directly into the injection port of a gas chromatograph (GC). The GC column, with a specific stationary phase, separates the individual components of the product mixture based on their boiling points and affinities for the stationary phase.

  • Mass Spectrometric Detection: As the separated components elute from the GC column, they enter a mass spectrometer (MS). The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each component.

  • Data Analysis: The mass spectra are compared against spectral libraries (e.g., NIST) to identify the chemical structure of each decomposition product. The retention time from the GC provides an additional layer of identification.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_analysis Analysis cluster_data Data Interpretation A 1,1,2,2-Tetrafluoro-3- (1,1,2,2-tetrafluoroethoxy)propane B Pyrolysis Chamber (400-1000 °C, Inert Atmosphere) A->B Introduction C Gas Chromatography (GC) Separation of Products B->C Transfer of Products D Mass Spectrometry (MS) Identification of Products C->D Elution E Data Acquisition (Chromatogram & Mass Spectra) D->E F Library Matching & Structure Elucidation E->F G Decomposition Pathway Reconstruction F->G

A generalized workflow for Py-GC-MS analysis.
Thermogravimetric Analysis (TGA)

TGA can be used to determine the thermal stability and decomposition temperature range of the compound.

Methodology:

  • Sample Placement: A small, precisely weighed sample of the hydrofluoroether is placed in a sample pan within the TGA instrument.

  • Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (inert or oxidative).

  • Mass Monitoring: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis: A plot of mass versus temperature reveals the temperatures at which weight loss occurs, indicating decomposition. The derivative of this curve can be used to identify the temperature of the maximum rate of decomposition.

Logical Relationships in Decomposition Analysis

The elucidation of a thermal decomposition pathway is a deductive process that integrates experimental data with theoretical chemical principles.

Logical_Relationship A Bond Dissociation Energies (Theoretical) D Initial Fragmentation Hypothesis A->D B Py-GC-MS Data (Experimental) E Identification of Stable Decomposition Products B->E C TGA Data (Experimental) F Determination of Decomposition Temperature C->F G Proposed Reaction Mechanisms D->G E->G Informs F->G Constrains H Validated Thermal Decomposition Pathway G->H

Technical Guide: Material Compatibility of CAS 16627-68-2 (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether)

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the provided CAS number, 16627-68-2, reveals a conflict with the chemical names also supplied in your request. The CAS number correctly corresponds to 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether , a fluorinated ether. The names "1-(2-Methoxyphenyl)-4-(4-succinimidylpiperazin-1-yl)butane-1,4-dione" and "succinimidyl-piperazinyl-butanoyl-methoxyphenyl-dione" refer to a different chemical structure.

This guide will proceed with the information available for CAS 16627-68-2. However, for a more targeted and accurate technical whitepaper, clarification on the compound of interest is recommended.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a summary of the known material compatibility of CAS 16627-68-2, also known as TTE. Due to the limited publicly available quantitative data, this document focuses on its general compatibility characteristics and outlines standard experimental protocols for material compatibility testing.

Introduction to CAS 16627-68-2

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (TTE) is a hydrofluoroether.[1][2][3] These compounds are noted for their chemical inertness, thermal stability, low toxicity, and non-flammability.[1][2] Key properties of TTE include:

  • High thermal stability: Suitable for applications across a wide temperature range.[1]

  • Chemical inertness: Resistant to degradation and reaction with many substances.[1][3]

  • Good dielectric properties: Making it useful in electronics.[1]

  • Low surface tension and viscosity: Enhancing its utility as a solvent and heat transfer fluid.[1][3]

  • Compatibility: Generally compatible with a wide array of metals, plastics, and elastomers.[1]

Its primary applications are as a heat transfer fluid, precision cleaning solvent, and as an electrolyte component in lithium batteries.[1][2]

Material Compatibility Overview

Based on its chemical nature as a hydrofluoroether, TTE is expected to have broad material compatibility.

Table 1: General Material Compatibility of CAS 16627-68-2 (TTE)

Material CategorySpecific ExamplesGeneral CompatibilityNotes
Metals Stainless Steel (304, 316), Aluminum, Copper, Carbon SteelExcellent Generally non-corrosive. Compatibility can be influenced by high temperatures and pressures over extended periods.
Plastics Polytetrafluoroethylene (PTFE), Polyethylene (PE), Polypropylene (PP), Polyether ether ketone (PEEK)Good to Excellent Swelling or degradation may occur with certain plastics at elevated temperatures. Testing under specific operational conditions is recommended.
Elastomers Fluoroelastomers (Viton™), Perfluoroelastomers (Kalrez®), SiliconeGood to Excellent Similar to plastics, some swelling may be observed, particularly with less resistant elastomers. Material selection should be based on application-specific conditions.
Glass Borosilicate Glass, Fused SilicaExcellent No known adverse effects.

Note: This table is based on general knowledge of hydrofluoroethers. Specific quantitative data for TTE was not available in the public domain. Empirical testing is crucial for critical applications.

Experimental Protocols for Material Compatibility Testing

A standardized approach to material compatibility testing is essential for validating the suitability of materials for use with TTE in any given application.

3.1. Static Immersion Testing

This is a common method to assess the effects of a chemical on a material over time.

Methodology:

  • Sample Preparation: Material samples (coupons) of known weight and dimensions are cleaned, dried, and weighed.

  • Immersion: The coupons are fully immersed in TTE in sealed containers.

  • Environmental Conditions: The containers are stored at specified temperatures and for defined durations, reflecting the intended operational environment.

  • Analysis: Post-immersion, the coupons are removed, cleaned, dried, and re-weighed. They are also visually inspected for any changes such as discoloration, cracking, or swelling.

  • Fluid Analysis: The TTE can be analyzed (e.g., by chromatography or spectroscopy) to detect any leached substances from the material samples.

Workflow for Static Immersion Testing

cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_sample Prepare Material Samples (Clean, Dry, Weigh) immersion Immerse Samples in TTE in Sealed Containers prep_sample->immersion prep_fluid Prepare TTE Fluid prep_fluid->immersion storage Store at Defined Temperature & Duration immersion->storage post_weigh Post-Exposure Cleaning & Weighing storage->post_weigh visual_inspect Visual Inspection storage->visual_inspect fluid_analysis Analyze TTE for Leachates storage->fluid_analysis

Caption: Workflow for Static Immersion Material Compatibility Testing.

3.2. Dynamic Flow Loop Testing

For applications involving fluid flow, dynamic testing can provide more relevant data.

Methodology:

  • System Setup: A closed-loop system is constructed using the material(s) to be tested.

  • Fluid Circulation: TTE is circulated through the loop at a defined flow rate and temperature.

  • Monitoring: The system is monitored for any changes in pressure, flow rate, or visual appearance of the components.

  • Sampling: Samples of TTE are taken periodically to analyze for any degradation products or leached materials.

  • Component Analysis: After the test duration, the loop components are disassembled and inspected for corrosion, erosion, or other forms of degradation.

Logical Flow for Material Selection

Caption: Decision workflow for material selection for use with TTE.

Conclusion and Recommendations

1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (CAS 16627-68-2) is a chemically inert fluid with broad compatibility with many common materials. However, for use in critical applications, especially within the pharmaceutical and drug development sectors, it is imperative to conduct empirical testing under conditions that closely mimic the intended operational environment. The experimental protocols outlined in this guide provide a starting point for such validation. For a more detailed assessment, please provide clarification on the specific compound of interest.

References

The Environmental Journey of Hydrofluoroethers: A Technical Guide to Fate and Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrofluoroethers (HFEs) have emerged as viable alternatives to ozone-depleting substances, valued for their unique combination of properties including low toxicity, non-flammability, and chemical stability.[1][2] As their application in industries such as electronics, pharmaceuticals, and precision cleaning expands, a thorough understanding of their environmental fate and transport is imperative. This technical guide provides an in-depth analysis of the environmental behavior of HFEs, compiling essential physicochemical data, detailing key experimental methodologies for their assessment, and illustrating the primary pathways governing their distribution and degradation in the environment.

Introduction to Hydrofluoroethers (HFEs)

HFEs are a class of organic compounds characterized by a perfluoroalkyl group and a non-fluorinated alkyl group connected by an ether linkage (Rf-O-Rh). This structure imparts a unique set of properties, including high volatility, low aqueous solubility, and relative inertness.[3][4] Unlike their predecessors, such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs), HFEs have a negligible ozone depletion potential (ODP) because the ether bond provides a site for atmospheric degradation, leading to shorter atmospheric lifetimes compared to perfluorocarbons (PFCs).[2] However, they are still considered greenhouse gases, and their environmental impact is primarily assessed through their Global Warming Potential (GWP).[2] This guide focuses on commercially significant HFEs, including HFE-7000, HFE-7100, HFE-7200, and HFE-7500, to provide a comprehensive overview of their environmental characteristics.

Physicochemical Properties and Partitioning Behavior

The environmental transport of HFEs is governed by their physicochemical properties, which determine how they partition between air, water, soil, and biota. Key parameters include vapor pressure, water solubility, the octanol-water partition coefficient (Kow), the soil organic carbon-water partition coefficient (Koc), and Henry's Law constant.

Table 1: Physicochemical Properties of Selected Hydrofluoroethers

PropertyHFE-7000 (C3F7OCH3)HFE-7100 (C4F9OCH3)HFE-7200 (C4F9OC2H5)HFE-7500 (C3F7CF(OC2H5)CF(CF3)2)
Molecular Weight ( g/mol ) 200.05250.05264.07414.07
Boiling Point (°C) 346176128[5]
Vapor Pressure (mmHg @ 25°C) 634202109~10.5
Water Solubility (ppm) 120012<20<6 ppb[4]
log Kow (Octanol-Water) 1.82.53.14.1
log Koc (Soil Organic Carbon-Water) Estimated 2.1Estimated 2.8Estimated 3.4Estimated 4.2
Henry's Law Constant (atm·m³/mol) 0.141.21.5High (unspecified)[3]

Note: Data compiled from multiple sources. Estimated values for log Koc are derived from log Kow and are intended for screening purposes.

The high vapor pressure and Henry's Law constants of most HFEs indicate a strong tendency to partition from water and soil into the atmosphere.[3][4] Their low water solubility and moderate to high log Kow values suggest a potential for bioaccumulation in organisms, although their rapid volatilization from aquatic systems may limit this in practice.[3][4] The log Koc values, which are often estimated from Kow, suggest that HFEs will have low to moderate adsorption to soil organic matter, indicating a potential for leaching in soil if not volatilized.[6]

Environmental Fate: Degradation Pathways

The persistence of HFEs in the environment is determined by their susceptibility to various degradation processes, including atmospheric oxidation, hydrolysis, and biodegradation.

Atmospheric Fate

The primary sink for HFEs released into the environment is the atmosphere.[3][4] Due to their high volatility, they rapidly partition to the air where their fate is dominated by gas-phase reactions with hydroxyl (OH) radicals. This is the most significant degradation pathway and is the primary determinant of their atmospheric lifetime. Photolysis is not considered a significant degradation pathway for HFEs as they do not absorb light in the environmentally relevant UV spectrum.

The reaction with OH radicals initiates a cascade of reactions that ultimately break down the HFE molecule. For example, the atmospheric degradation of HFE-7100 (C4F9OCH3) is initiated by the abstraction of a hydrogen atom from the methoxy group.[6]

// Nodes HFE7100 [label="HFE-7100\n(C₄F₉OCH₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_Radical [label="•OH\n(Hydroxyl Radical)", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxy_Radical [label="C₄F₉OCH₂•", fillcolor="#FBBC05", fontcolor="#202124"]; Oxygen [label="O₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Peroxy_Radical [label="C₄F₉OCH₂O₂•", fillcolor="#FBBC05", fontcolor="#202124"]; NO [label="NO", fillcolor="#F1F3F4", fontcolor="#202124"]; Alkoxy_Radical_2 [label="C₄F₉OCH₂O•", fillcolor="#FBBC05", fontcolor="#202124"]; NO2 [label="NO₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Formaldehyde [label="CH₂O\n(Formaldehyde)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Perfluoroalkyl_Radical [label="C₄F₉O•", fillcolor="#FBBC05", fontcolor="#202124"]; Further_Degradation [label="Further Degradation\n(e.g., to C₃F₇C(O)F)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HFE7100 -> Alkoxy_Radical [label="+ •OH\n- H₂O"]; Alkoxy_Radical -> Peroxy_Radical [label="+ O₂"]; Peroxy_Radical -> Alkoxy_Radical_2 [label="+ NO\n- NO₂"]; Alkoxy_Radical_2 -> Formaldehyde; Alkoxy_Radical_2 -> Perfluoroalkyl_Radical; Perfluoroalkyl_Radical -> Further_Degradation; } dot Caption: Atmospheric degradation pathway of HFE-7100.

Table 2: Atmospheric Lifetimes and Global Warming Potentials of Selected HFEs

CompoundAtmospheric Lifetime (years)GWP (100-year ITH)
HFE-7000 4.9[7]530[7]
HFE-7100 4.1320
HFE-7200 0.855
HFE-7500 2.2[3]100[3]

Note: GWP values are relative to CO₂ (GWP=1) and can vary slightly depending on the calculation method and atmospheric model used.

Aquatic Fate

Hydrolysis: HFEs are generally stable to hydrolysis under typical environmental conditions (pH 4-9).[8] The ether linkage and the fluorine atoms make the molecules resistant to abiotic degradation in water.

Biodegradation: The potential for biodegradation of HFEs is generally low. Studies on some novel, functionalized HFEs have shown that the inclusion of certain functional groups, such as thioethers, can increase the rate of biodegradation.[9][10] However, for the more common, non-functionalized HFEs, biodegradation is expected to be a very slow process.[3] Some studies have shown that while initial transformation of some HFE structures can occur in wastewater treatment plant microcosms, the resulting transformation products can be persistent.[9][11]

Terrestrial Fate

Given their high volatility, HFEs that are released to soil are expected to rapidly partition to the atmosphere.[3][4] For the portion that remains in the soil, adsorption to soil organic carbon will be the primary process influencing their mobility. As indicated by their estimated Koc values, most HFEs are expected to have low to moderate adsorption, suggesting a potential for leaching to groundwater if they are not quickly volatilized. Biodegradation in soil is expected to be a minor fate process for most common HFEs.

Environmental Transport

The movement of HFEs between different environmental compartments is a key aspect of their overall environmental impact.

// Nodes Atmosphere [label="Atmosphere", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Water [label="Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Soil [label="Soil", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sediment [label="Sediment", fillcolor="#34A853", fontcolor="#FFFFFF"]; Biota [label="Biota", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Industrial/\nCommercial Use", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Release -> Atmosphere [label="Volatilization"]; Release -> Water [label="Discharge"]; Release -> Soil [label="Spills"]; Atmosphere -> Water [label="Deposition", dir=both]; Atmosphere -> Soil [label="Deposition", dir=both]; Water -> Atmosphere [label="Volatilization"]; Water -> Sediment [label="Sorption", dir=both]; Water -> Biota [label="Uptake", dir=both]; Soil -> Water [label="Runoff/Leaching"]; Soil -> Atmosphere [label="Volatilization"]; } dot Caption: Inter-compartmental transport of HFEs in the environment.

The dominant transport pathway for HFEs is volatilization into the atmosphere. Once in the atmosphere, they can be subject to long-range transport before being degraded or deposited back to the Earth's surface. Their low water solubility and high Henry's Law constants mean that transfer from the atmosphere to water bodies is limited. Transport in the aqueous phase is possible, but volatilization is a competing and often dominant process. In soil, movement is influenced by the competing processes of volatilization, leaching, and sorption to organic matter.

Key Experimental Protocols

The assessment of the environmental fate of HFEs relies on standardized experimental protocols. The following are key methods used to generate the data discussed in this guide.

// Nodes Test_Substance [label="HFE Test Substance", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Atmospheric_Degradation [label="Atmospheric Degradation\n(OH Radical Reaction)", fillcolor="#FBBC05", fontcolor="#202124"]; Hydrolysis [label="Hydrolysis\n(OECD 111)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Biodegradation [label="Biodegradation\n(OECD 301)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sorption [label="Soil Sorption/Desorption\n(OECD 106)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Analysis &\nFate Assessment", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Test_Substance -> Atmospheric_Degradation; Test_Substance -> Hydrolysis; Test_Substance -> Biodegradation; Test_Substance -> Sorption; Atmospheric_Degradation -> Data_Analysis; Hydrolysis -> Data_Analysis; Biodegradation -> Data_Analysis; Sorption -> Data_Analysis; } dot Caption: General experimental workflow for HFE environmental fate assessment.

Atmospheric Degradation: OH Radical Reaction Rate

The rate of reaction with OH radicals is typically determined using a relative rate method .

  • Principle: The HFE and a reference compound with a known OH radical reaction rate constant are introduced into a reaction chamber. OH radicals are generated, and the decay of both the HFE and the reference compound is monitored over time.

  • Methodology:

    • A mixture of the HFE, a reference compound (e.g., a hydrocarbon), and an OH radical precursor (e.g., methyl nitrite) in air is prepared in a Teflon bag or reaction chamber.

    • The mixture is irradiated with UV light to photolyze the precursor and generate OH radicals.

    • The concentrations of the HFE and the reference compound are measured at regular intervals using techniques like Gas Chromatography (GC) or Fourier Transform Infrared (FTIR) spectroscopy.

    • A plot of ln([HFE]t₀/[HFE]t) versus ln([Reference]t₀/[Reference]t) yields a straight line with a slope equal to the ratio of the rate constants (kHFE/kReference).

    • Knowing the rate constant of the reference compound allows for the calculation of the HFE's OH radical reaction rate constant.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[3][9][10][11]

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated at a constant temperature in the dark.

  • Methodology:

    • A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess the hydrolytic stability.

    • For the main test, the HFE is added to sterile buffer solutions at each pH.

    • Samples are incubated at a controlled temperature.

    • At various time points, aliquots are taken and analyzed for the concentration of the parent HFE and any major hydrolysis products, typically using chromatography techniques (e.g., GC, HPLC).

    • The rate of hydrolysis is determined, and a half-life is calculated for each pH value.

Ready Biodegradability (OECD 301)

This set of methods screens chemicals for their potential for rapid and ultimate biodegradation in an aerobic aqueous medium.[4][5][12][13][14]

  • Principle: The HFE is exposed to a mixed population of microorganisms (typically from activated sludge) in a mineral medium. Biodegradation is followed by measuring parameters such as oxygen consumption or carbon dioxide production.

  • Methodology (e.g., CO₂ Evolution Test - OECD 301B):

    • The HFE is added as the sole source of organic carbon to a mineral medium inoculated with microorganisms.

    • The test vessels are incubated in the dark at a constant temperature for 28 days.

    • The amount of CO₂ evolved from the biodegradation of the HFE is measured over time and compared to the theoretical maximum amount of CO₂ that could be produced.

    • A substance is considered "readily biodegradable" if it reaches a pass level of >60% of the theoretical CO₂ production within a 10-day window during the 28-day test period.

Soil Adsorption/Desorption (OECD 106)

This test determines the adsorption and desorption of a chemical in soil using a batch equilibrium method.[15][16][17][18][19]

  • Principle: The HFE is equilibrated with a soil-water suspension. The distribution of the chemical between the soil and water phases is measured to determine the adsorption coefficient.

  • Methodology:

    • A known concentration of the HFE in an aqueous solution is added to a known mass of soil.

    • The soil-water slurry is agitated for a predetermined time to reach equilibrium.

    • The slurry is then centrifuged to separate the soil and water phases.

    • The concentration of the HFE in the aqueous phase is measured.

    • The amount of HFE adsorbed to the soil is calculated by the difference between the initial and final aqueous concentrations.

    • The adsorption coefficient (Kd) is calculated, and this is often normalized to the organic carbon content of the soil to give the Koc value.[6]

Conclusion

The environmental fate and transport of hydrofluoroethers are primarily dictated by their high volatility, which leads to their rapid partitioning into the atmosphere. Their primary degradation pathway is reaction with hydroxyl radicals, resulting in atmospheric lifetimes that are significantly shorter than those of perfluorinated compounds. In aquatic and terrestrial systems, HFEs are generally persistent, with slow rates of hydrolysis and biodegradation. Their transport in these compartments is largely a competition between volatilization and leaching. While HFEs present a significant improvement over ozone-depleting substances, their global warming potential necessitates responsible use and management to minimize environmental emissions. A thorough understanding of their environmental behavior, as outlined in this guide, is crucial for conducting comprehensive risk assessments and ensuring their sustainable use in various industrial applications.

References

A Technical Guide to Quantum Chemical Calculations on 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane. While specific experimental and computational data for this molecule is not extensively available in public literature, this document outlines the established computational methodologies used for similar fluorinated ethers. By presenting a framework for calculation, data interpretation, and visualization, this guide serves as a valuable resource for researchers and professionals in drug development and materials science who are interested in the in silico characterization of fluorinated organic compounds. The methodologies described herein are based on common practices in computational chemistry, particularly those involving Density Functional Theory (DFT) and molecular dynamics (MD) simulations, which are instrumental in understanding the behavior of fluorinated ethers in various applications, including their potential as solvents or components in advanced materials.[1][2][3]

Introduction

This compound, with the chemical formula C₅H₄F₈O, is a fluorinated ether.[4][5][6][7] Such compounds are noted for their high thermal stability, chemical inertness, and low surface tension.[6] These properties make them suitable for a range of applications, including specialty solvents and in the formulation of advanced materials.[6] In the context of drug development, fluorinated molecules are of significant interest due to their potential to modulate pharmacokinetic and pharmacodynamic properties.

Quantum chemical calculations offer a powerful, non-experimental approach to determine the electronic structure and predict the physicochemical properties of molecules like this compound. These computational methods can provide insights into molecular geometry, electrostatic potential, and vibrational frequencies, which are crucial for understanding intermolecular interactions and reactivity.

Computational Methodologies

The following section details a typical computational workflow for the quantum chemical analysis of a fluorinated ether like this compound, based on methodologies applied to similar compounds in the literature.

Geometry Optimization

The initial step in any quantum chemical calculation is to determine the molecule's most stable three-dimensional structure. This is achieved through geometry optimization, where the total electronic energy of the molecule is minimized with respect to the positions of its atoms.

  • Protocol:

    • An initial guess of the molecular structure is generated using molecular modeling software.

    • Geometry optimization is performed using Density Functional Theory (DFT). A common choice of functional for such systems is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

    • A suitable basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution, including polarization and diffuse functions, which are important for capturing the effects of the electronegative fluorine atoms.

    • The optimization is considered complete when the forces on the atoms and the change in energy between successive steps fall below a predefined threshold.

Frequency Calculations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the molecule's infrared (IR) spectrum.

  • Protocol:

    • Using the optimized geometry, a frequency calculation is carried out at the same level of theory (e.g., B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.

    • The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule.

Electronic Properties

A range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interactions.

  • Protocol:

    • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.[8]

    • Electrostatic Potential (ESP): The ESP is calculated and mapped onto the electron density surface to visualize regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

    • Dipole Moment: The total dipole moment of the molecule is calculated to provide a measure of its overall polarity.

Predicted Molecular Properties

The following tables summarize the types of quantitative data that would be obtained from the quantum chemical calculations described above for this compound.

Table 1: Predicted Geometrical Parameters

ParameterValue
Bond Lengths (Å)
C-CCalculated Value
C-OCalculated Value
C-HCalculated Value
C-FCalculated Value
Bond Angles (degrees)
C-O-CCalculated Value
C-C-CCalculated Value
F-C-FCalculated Value
Dihedral Angles (degrees)
C-C-O-CCalculated Value

Table 2: Predicted Electronic and Thermodynamic Properties

PropertyValue
Electronic Properties
Energy of HOMO (eV)Calculated Value
Energy of LUMO (eV)Calculated Value
HOMO-LUMO Gap (eV)Calculated Value
Dipole Moment (Debye)Calculated Value
Thermodynamic Properties
Zero-point vibrational energy (kcal/mol)Calculated Value
Enthalpy (kcal/mol)Calculated Value
Gibbs Free Energy (kcal/mol)Calculated Value

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the quantum chemical calculations and the relationship between the different computed properties.

G Computational Workflow for Quantum Chemical Calculations cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop opt_geom Optimized Geometry geom_opt->opt_geom ir_spec IR Spectrum freq_calc->ir_spec thermo Thermodynamic Properties freq_calc->thermo mo_energies HOMO/LUMO Energies elec_prop->mo_energies esp Electrostatic Potential elec_prop->esp

Caption: A flowchart illustrating the typical workflow for quantum chemical calculations.

G Relationship of Calculated Properties to Molecular Behavior cluster_properties Calculated Properties cluster_behavior Predicted Molecular Behavior opt_geom Optimized Geometry stability Molecular Stability opt_geom->stability homo_lumo HOMO-LUMO Gap reactivity Chemical Reactivity homo_lumo->reactivity esp Electrostatic Potential esp->reactivity inter_int Intermolecular Interactions esp->inter_int dipole Dipole Moment dipole->inter_int solubility Solubility dipole->solubility

Caption: A diagram showing the relationship between calculated properties and predicted molecular behavior.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of Tetrathienylethene (TTE)

This technical guide provides a comprehensive overview of the molecular structure and conformational properties of tetrathienylethene (TTE), a molecule of significant interest for its aggregation-induced emission (AIE) characteristics. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Molecular Structure

Tetrathienylethene (TTE) is an organic compound with the chemical formula C₁₈H₁₂S₄. Its structure consists of a central ethylene core to which four thiophene rings are attached at the 1,1,2,2-positions. This arrangement results in a propeller-like, non-planar geometry in its ground state. The steric hindrance between the bulky thiophene rings prevents π-π stacking in the molecular state, a key factor contributing to its AIE properties. In dilute solutions, TTE is non-emissive, but it becomes highly luminescent in the aggregated or solid state due to the restriction of intramolecular rotations.[1][2]

Quantitative Structural Data

The precise molecular geometry of TTE has been determined through single-crystal X-ray diffraction. The key crystallographic data are summarized in the table below.

ParameterValue
Crystal System Monoclinic
Space Group P 1 21/n 1
Unit Cell Dimensions
    a9.3160 Å
    b9.10329 Å
    c9.6346 Å
    α90°
    β110.853°
    γ90°
Z (Molecules per unit cell) 2
Residual Factor (R) 0.0260

Data obtained from the Crystallography Open Database (COD) entry 1545028, as published by Viglianti, L., et al. in Chemical Science, 2017.[3]

Conformational Analysis

The conformation of TTE is characterized by the torsional (dihedral) angles of the thiophene rings relative to the central ethylene plane. In the ground state, the molecule adopts a propeller-shaped conformation to minimize steric strain. This twisted conformation is crucial for its photophysical properties. The restriction of the rotational and vibrational motions of the thiophene rings in the aggregated state is believed to be the primary mechanism for its AIE phenomenon.

Computational methods, particularly Density Functional Theory (DFT), are widely used to model the conformational landscape of TTE and its derivatives. These studies help in understanding the relationship between molecular conformation and electronic properties, such as the HOMO-LUMO energy gap.

TTE_Structure cluster_TTE Tetrathienylethene (TTE) Structure cluster_Th1 Thiophene 1 cluster_Th2 Thiophene 2 cluster_Th3 Thiophene 3 cluster_Th4 Thiophene 4 C1 C C2 C C1->C2 C=C Th1_C2 C C1->Th1_C2 Th2_C2 C C1->Th2_C2 Th3_C2 C C2->Th3_C2 Th4_C2 C C2->Th4_C2 Th1_S S Th1_C4 C Th1_S->Th1_C4 Th1_C1 C Th1_C1->Th1_S Th1_C2->Th1_C1 Th1_C3 C Th1_C3->Th1_C2 Th1_C4->Th1_C3 Th2_S S Th2_C4 C Th2_S->Th2_C4 Th2_C1 C Th2_C1->Th2_S Th2_C2->Th2_C1 Th2_C3 C Th2_C3->Th2_C2 Th2_C4->Th2_C3 Th3_S S Th3_C4 C Th3_S->Th3_C4 Th3_C1 C Th3_C1->Th3_S Th3_C2->Th3_C1 Th3_C3 C Th3_C3->Th3_C2 Th3_C4->Th3_C3 Th4_S S Th4_C4 C Th4_S->Th4_C4 Th4_C1 C Th4_C1->Th4_S Th4_C2->Th4_C1 Th4_C3 C Th4_C3->Th4_C2 Th4_C4->Th4_C3

Figure 1: Schematic representation of the molecular structure of Tetrathienylethene (TTE).

Experimental Protocols

A common method for the synthesis of TTE is the McMurry coupling reaction. A general protocol is as follows:

  • Starting Material: 2,2'-Dithienyl ketone is used as the precursor.

  • Reaction Conditions: The ketone is treated with a low-valent titanium reagent, typically prepared in situ from TiCl₄ and a reducing agent like Zn or LiAlH₄, in an anhydrous solvent such as tetrahydrofuran (THF).

  • Reaction Mechanism: The reaction proceeds via a reductive coupling of the two ketone molecules to form the central carbon-carbon double bond of the ethene core.

  • Workup and Purification: The reaction mixture is quenched, and the crude product is extracted. Purification is typically achieved by column chromatography on silica gel.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[4][5]

  • Crystal Growth: Single crystals of TTE suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a concentrated solution of the purified compound.

  • Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα).

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, often using direct methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates and crystallographic parameters.

  • Sample Preparation: A small amount of the purified TTE is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).

  • Spectral Analysis: The chemical shifts (δ) and coupling constants (J) of the protons and carbons are analyzed to confirm the connectivity of the atoms in the molecule, consistent with the expected structure of TTE.

  • Software: Calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or similar programs.[6][7]

  • Methodology: The geometry of the TTE molecule is optimized using Density Functional Theory (DFT). A common functional used for such systems is B3LYP, often paired with a basis set like 6-31G(d,p).[6][8][9]

  • Conformational Search: To explore the conformational space, a systematic or stochastic search of the dihedral angles of the thiophene rings is performed. The energy of each conformation is calculated to identify the global minimum energy structure.

  • Analysis: The optimized geometry, electronic properties (such as HOMO and LUMO energies), and vibrational frequencies are calculated and analyzed to provide insights into the molecule's stability and reactivity. Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption and emission spectra.

DFT_Workflow start Initial Molecular Geometry (e.g., from crystal structure or sketch) geom_opt Geometry Optimization (DFT, e.g., B3LYP/6-31G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc verify_min Verify Minimum Energy Structure (No imaginary frequencies) freq_calc->verify_min verify_min->geom_opt Not Minimum conf_search Conformational Analysis (Systematic or Stochastic Search) verify_min->conf_search Is Minimum prop_calc Calculation of Properties (HOMO/LUMO, TD-DFT for spectra) conf_search->prop_calc analysis Analysis of Results prop_calc->analysis

References

In-Depth Toxicological Profile of Hydrofluoroethers Structurally Analogous to 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide provides a summary of toxicological data for Methoxyperfluorobutane (HFE-7100) and Ethoxyperfluorobutane (HFE-7200). These compounds are presented as structural analogs to 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, for which publicly available toxicological data is limited. The information herein is intended for researchers, scientists, and drug development professionals to provide insights into the potential toxicological profile of similar hydrofluoroethers.

Executive Summary

Hydrofluoroethers (HFEs) are a class of chemicals valued for their unique physical and chemical properties, leading to their use in various industrial applications. A thorough understanding of their toxicological profiles is essential for ensuring human and environmental safety. Due to the limited availability of specific toxicological studies on 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, this report focuses on the well-characterized structural analogs, Methoxyperfluorobutane (HFE-7100) and Ethoxyperfluorobutane (HFE-7200).

Overall, the available data suggests that HFE-7100 and HFE-7200 exhibit low acute toxicity via oral and inhalation routes. They are not found to be skin or eye irritants, nor are they skin sensitizers. Genetic toxicity assays for HFE-7100 were negative, indicating no mutagenic potential. Repeated-dose inhalation studies with HFE-7100 established a No-Observed-Adverse-Effect Level (NOAEL). Cardiac sensitization studies, a critical endpoint for this class of compounds, have also been conducted. This guide provides a detailed overview of the key toxicological endpoints, including quantitative data and experimental methodologies.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single exposure to a substance. For HFE-7100 and HFE-7200, the primary routes of potential human exposure—oral and inhalation—have been evaluated.

Quantitative Data for Acute Toxicity
CompoundTestSpeciesRouteEndpointValueReference
HFE-7100 Acute Oral ToxicityRatOralLD50> 5,000 mg/kg
HFE-7100 Acute Inhalation ToxicityRatInhalationLC50 (4-hour)> 100,000 ppm[1]
HFE-7200 Acute Inhalation ToxicityRatInhalationLC50 (4-hour)> 92,000 ppm[2][3]
Experimental Protocols

The acute oral toxicity of HFE-7100 was assessed in rats. While the specific study report is not publicly available, the methodology likely followed a protocol similar to the OECD 401 guideline.

  • Test System: Young adult rats of a standard laboratory strain.

  • Dosing: A single dose of HFE-7100 was administered by gavage.

  • Observation Period: Animals were observed for clinical signs of toxicity and mortality for up to 14 days post-dosing.

  • Endpoints: The primary endpoint was the LD50, the dose estimated to cause mortality in 50% of the test animals. Body weight changes and gross pathological findings at necropsy were also recorded.

cluster_protocol Acute Oral Toxicity Workflow (OECD 401) start Animal Acclimatization dosing Single Oral Gavage Dose start->dosing Fasting observation 14-Day Observation (Clinical Signs, Body Weight) dosing->observation necropsy Gross Necropsy observation->necropsy End of Study endpoint LD50 Determination necropsy->endpoint

Workflow for an acute oral toxicity study.

The acute inhalation toxicity of HFE-7100 and HFE-7200 was evaluated in rats, likely following a methodology consistent with OECD Guideline 403.[4][5][6]

  • Test System: Young adult rats of a standard laboratory strain.

  • Exposure: Animals were exposed to various concentrations of the test substance vapor for a fixed duration, typically 4 hours.[7]

  • Observation Period: Following exposure, animals were observed for 14 days for signs of toxicity and mortality.

  • Endpoints: The primary endpoint was the LC50, the concentration in air estimated to cause mortality in 50% of the test animals. Clinical observations, body weight changes, and gross necropsy findings were also evaluated.

cluster_protocol Acute Inhalation Toxicity Workflow (OECD 403) start Animal Acclimatization exposure 4-Hour Whole-Body Inhalation Exposure start->exposure observation 14-Day Observation (Clinical Signs, Body Weight) exposure->observation necropsy Gross Necropsy observation->necropsy End of Study endpoint LC50 Determination necropsy->endpoint

Workflow for an acute inhalation toxicity study.

Genetic Toxicology

Genetic toxicology studies are conducted to assess the potential of a substance to cause damage to DNA and chromosomes. For HFE-7100, a battery of in vitro and in vivo tests was performed to evaluate its mutagenic potential.

Genetic Toxicity Data for HFE-7100
TestSystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coliWith and WithoutNegative
In vitro Mammalian Chromosomal Aberration TestHuman LymphocytesWith and WithoutNegative[8]
In vivo Micronucleus AssayMouse Bone MarrowN/ANegative[8]
Experimental Protocols

The Ames test is a widely used in vitro assay to detect point mutations in bacteria.[9][10][11]

  • Test System: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli.

  • Method: The bacterial strains were exposed to various concentrations of HFE-7100, both with and without an exogenous metabolic activation system (S9 mix from rat liver). The number of revertant colonies (bacteria that regained the ability to synthesize the essential amino acid) was counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies compared to the control.

cluster_protocol Ames Test Workflow (OECD 471) start Prepare Bacterial Strains exposure_with_s9 Expose Bacteria to HFE-7100 with S9 Mix start->exposure_with_s9 exposure_without_s9 Expose Bacteria to HFE-7100 without S9 Mix start->exposure_without_s9 s9_prep Prepare S9 Metabolic Activation Mix s9_prep->exposure_with_s9 plating Plate on Minimal Agar exposure_with_s9->plating exposure_without_s9->plating incubation Incubate for 48-72 Hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis counting->analysis

Workflow for the Ames bacterial reverse mutation assay.

Repeated-Dose Toxicity

Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure. For HFE-7100, a 28-day and a 13-week inhalation study were conducted in rats.

Quantitative Data for Repeated-Dose Inhalation Toxicity of HFE-7100
Study DurationSpeciesNOAELLOAELKey Findings at LOAELReference
28-DayRat2,935 ppm9,283 ppmIncreased liver weights[5][8]
13-WeekRat9,283 ppm28,881 ppmIncreased liver and kidney weights, hepatocellular hypertrophy[5][8]
Experimental Protocol for Repeated-Dose Inhalation Toxicity

The repeated-dose inhalation studies for HFE-7100 likely followed a protocol similar to OECD Guideline 412 (Subacute Inhalation Toxicity: 28-Day Study) and OECD Guideline 413 (Subchronic Inhalation Toxicity: 90-Day Study).

  • Test System: Groups of male and female rats of a standard laboratory strain.

  • Exposure: Animals were exposed via whole-body inhalation to different concentrations of HFE-7100 vapor for 6 hours per day, 5 days per week, for either 28 days or 13 weeks. A control group was exposed to filtered air.

  • Observations: Comprehensive in-life observations included clinical signs, body weight, food consumption, ophthalmology, and clinical pathology (hematology and clinical chemistry).

  • Pathology: At the end of the study, a full necropsy was performed, and organ weights were recorded. A comprehensive list of tissues was examined microscopically.

  • Endpoints: The primary endpoints were the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

cluster_protocol Repeated-Dose Inhalation Toxicity Workflow start Group Assignment and Pre-treatment Observations exposure Daily Inhalation Exposure (6 hrs/day, 5 days/week) start->exposure in_life In-life Observations (Clinical Signs, Body Weight, Food Consumption, Clinical Pathology) exposure->in_life Repeated termination Study Termination (28 or 90 days) exposure->termination in_life->exposure pathology Necropsy, Organ Weights, Histopathology termination->pathology endpoint NOAEL/LOAEL Determination pathology->endpoint

Workflow for a repeated-dose inhalation toxicity study.

Other Toxicological Endpoints

Skin and Eye Irritation

Both HFE-7100 and HFE-7200 have been evaluated for their potential to cause skin and eye irritation. Studies, likely following protocols similar to OECD Guidelines 404 (Acute Dermal Irritation/Corrosion) and 405 (Acute Eye Irritation/Corrosion), have shown that both substances are not skin irritants and are minimally irritating to the eyes.[3][8]

Skin Sensitization

HFE-7100 was found not to be a skin sensitizer in a study likely conducted according to OECD Guideline 406 (Skin Sensitisation).[8]

Cardiac Sensitization

Certain halogenated hydrocarbons can sensitize the myocardium to the arrhythmogenic effects of epinephrine. HFE-7100 was evaluated for its cardiac sensitization potential in dogs. The study likely followed a protocol similar to that described by Reinhardt et al. (1971).[8][12][13] The results indicated no signs of cardiac sensitization at exposures up to 100,000 ppm.[1]

Conclusion

The toxicological data available for HFE-7100 and HFE-7200 provide a valuable framework for understanding the potential hazards of structurally similar hydrofluoroethers, such as 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether. The existing evidence suggests a low order of acute toxicity, no significant irritation or sensitization potential, and no mutagenic activity for HFE-7100. Repeated-dose inhalation studies have identified the liver and kidneys as potential target organs at high exposure levels and have established clear no-effect levels. The lack of cardiac sensitization at high concentrations is a particularly important finding for this class of compounds. This information is critical for conducting informed risk assessments and establishing safe handling procedures for these and related substances in research and industrial settings. Further studies on 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether would be necessary to confirm a similar toxicological profile.

References

Methodological & Application

Application Notes and Protocols for Utilizing HFE-458 as a Co-solvent in Lithium-Ion Battery Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The relentless pursuit of higher energy density and improved safety in lithium-ion batteries has driven extensive research into novel electrolyte formulations. Conventional carbonate-based electrolytes, while offering high ionic conductivity, are highly flammable, posing significant safety risks. Hydrofluoroethers (HFEs) have emerged as a promising class of co-solvents to mitigate these safety concerns. This document provides detailed application notes and protocols for the use of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (HFE-458) as a co-solvent in lithium-ion battery electrolytes. HFE-458 is a non-flammable, low-viscosity fluid with a wide liquid range, making it an excellent candidate for enhancing the safety and performance of lithium-ion batteries.

These notes are intended to guide researchers and scientists in the formulation, characterization, and testing of HFE-458-based electrolytes, enabling the development of safer and more reliable energy storage solutions.

Physicochemical Properties of HFE-458

A comprehensive understanding of the physical and chemical properties of HFE-458 is crucial for designing effective electrolyte formulations.

PropertyValueReference
Chemical Name 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether
Synonyms F-EPE, TTE
CAS Number 16627-68-2
Molecular Formula C5H4F8O
Boiling Point 93.2 °C
Freezing Point -94.27 °C
Density 1.53 g/cm³
Flash Point None
Moisture Content <100 ppm

Electrolyte Formulations with HFE-458

The addition of HFE-458 as a co-solvent can be tailored to achieve a balance between safety and electrochemical performance. Below are examples of reported electrolyte formulations.

Formulation IDLithium SaltCarbonate SolventsHFE-458 Content (vol%)Ionic Conductivity (mS/cm)Viscosity (cP)
HVE-1 1.0 M LiPF6Fluoroethylene carbonate (FEC) / Methyl 2,2,2-trifluoroethyl carbonate (F-EMC)20% (in a 3:5:2 vol ratio of FEC:F-EMC:HFE-458)Not ReportedNot Reported
HFE-DME-1 1.0 M LiFSI1,2-Dimethoxyethane (DME)80% (in a 20:80 v:v ratio of DME:HFE-458)1.153.7
HFE-PC-1 Not SpecifiedPropylene Carbonate (PC)Not Specified5.04 @ 25°CNot Reported

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of HFE-458-based electrolytes and for testing their performance in lithium-ion cells.

Electrolyte Preparation Protocol

Objective: To prepare a stable and homogeneous electrolyte solution containing HFE-458.

Materials:

  • Lithium salt (e.g., LiPF6, LiFSI)

  • Carbonate solvents (e.g., Ethylene Carbonate (EC), Ethyl Methyl Carbonate (EMC), Fluoroethylene Carbonate (FEC))

  • HFE-458

  • Anhydrous solvents and salts are required.

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm.

  • Magnetic stirrer and stir bars.

  • Volumetric flasks and pipettes.

Procedure:

  • Environment: All steps must be performed inside an argon-filled glovebox.

  • Solvent Mixture Preparation:

    • In a clean, dry volumetric flask, pipette the required volumes of the carbonate solvents and HFE-458 to achieve the desired volumetric ratio.

    • For example, to prepare 10 mL of a 3:5:2 (v/v/v) FEC:F-EMC:HFE-458 mixture, add 3 mL of FEC, 5 mL of F-EMC, and 2 mL of HFE-458.

    • Cap the flask and gently swirl to mix the solvents thoroughly.

  • Salt Dissolution:

    • Weigh the required amount of lithium salt to achieve the target molarity. For instance, for a 1 M solution in 10 mL of solvent mixture, the required mass of LiPF6 (molar mass: 151.9 g/mol ) is 0.1519 g.

    • Slowly add the weighed lithium salt to the solvent mixture while stirring with a magnetic stirrer.

    • Continue stirring until the salt is completely dissolved. This may take several hours depending on the salt and solvent composition.

  • Storage: Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Coin Cell Assembly Protocol

Objective: To assemble a 2032-type coin cell for electrochemical testing.

Materials:

  • 2032 coin cell components (positive case, negative case, spacer, spring)

  • Cathode and anode discs of the desired diameter

  • Separator (e.g., Celgard, glass fiber)

  • Prepared HFE-458 based electrolyte

  • Crimping machine

  • Tweezers

  • Pipette

Procedure:

  • Environment: All assembly steps must be conducted inside an argon-filled glovebox.

  • Component Placement:

    • Place the negative case on the assembly base.

    • Place the anode disc in the center of the negative case.

    • Dispense a few drops of the HFE-458 electrolyte onto the anode surface.

    • Place a separator disc on top of the wetted anode.

    • Add a few more drops of electrolyte to the separator.

    • Place the cathode disc on the separator.

    • Add a final few drops of electrolyte to the cathode.

    • Place the spacer on top of the cathode.

    • Place the spring on the spacer.

  • Crimping:

    • Carefully place the positive case on top of the assembled components.

    • Transfer the assembled cell to the crimping machine.

    • Crimp the cell with the appropriate pressure to ensure a good seal.

  • Resting: Allow the assembled cell to rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.

Ionic Conductivity Measurement Protocol

Objective: To measure the ionic conductivity of the HFE-458 based electrolyte.

Equipment:

  • Conductivity meter with a suitable probe for organic solvents.

  • Temperature-controlled chamber or water bath.

  • Sealed conductivity cell.

Procedure:

  • Calibration: Calibrate the conductivity meter using standard solutions with known conductivity values in the expected range of the sample.

  • Sample Preparation: Fill the sealed conductivity cell with the HFE-458 based electrolyte inside the glovebox to prevent moisture contamination.

  • Measurement:

    • Place the conductivity cell in the temperature-controlled chamber and allow it to equilibrate to the desired temperature.

    • Immerse the conductivity probe into the electrolyte.

    • Record the conductivity reading once it stabilizes.

    • Repeat the measurement at different temperatures to determine the temperature dependence of the ionic conductivity.

Flammability Test Protocol

Objective: To assess the non-flammable properties of the HFE-458 based electrolyte.

Method 1: Open Flame Exposure

  • Soak a piece of separator or glass wool with the electrolyte.

  • Expose the soaked material to an open flame (e.g., from a butane torch) for a short duration (e.g., 1-2 seconds).

  • Observe and record whether the electrolyte ignites and if it self-extinguishes after the flame is removed.

Method 2: Flash Point Measurement (Closed-Cup Method)

  • Utilize a commercial flash point tester (e.g., Pensky-Martens or Abel closed-cup apparatus).

  • Follow the instrument's standard operating procedure for measuring the flash point of volatile liquids. HFE-458 is expected to have no flash point.

Cycling Stability and Rate Capability Testing Protocol

Objective: To evaluate the electrochemical performance of the HFE-458 based electrolyte in a lithium-ion cell.

Equipment:

  • Battery cycler (e.g., LAND, Arbin).

  • Temperature-controlled chamber.

  • Assembled coin cells.

Procedure:

  • Formation Cycles:

    • Perform 2-3 initial cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage window (e.g., 3.0 V to 4.2 V for a graphite/NMC cell). This helps in the formation of a stable Solid Electrolyte Interphase (SEI).

  • Cycling Stability Test:

    • Cycle the cell at a moderate C-rate (e.g., C/5 or C/2) for an extended number of cycles (e.g., 100-500 cycles).

    • Record the discharge capacity and coulombic efficiency for each cycle.

    • Plot the capacity retention and coulombic efficiency as a function of cycle number.

  • Rate Capability Test:

    • Cycle the cell at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C).

    • Perform several cycles at each C-rate to ensure the capacity stabilizes.

    • After testing at the highest C-rate, return to a low C-rate (e.g., C/10) to check for capacity recovery.

    • Plot the discharge capacity as a function of the C-rate.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assembly Assembly cluster_testing Characterization & Testing Electrolyte_Prep Electrolyte Preparation Coin_Cell_Assembly Coin Cell Assembly (in Glovebox) Electrolyte_Prep->Coin_Cell_Assembly Ionic_Conductivity Ionic Conductivity Measurement Electrolyte_Prep->Ionic_Conductivity Flammability_Test Flammability Test Electrolyte_Prep->Flammability_Test Slurry_Prep Electrode Slurry Preparation Electrode_Casting Electrode Casting & Drying Slurry_Prep->Electrode_Casting Cell_Components Coin Cell Component Preparation Electrode_Casting->Cell_Components Cell_Components->Coin_Cell_Assembly Formation_Cycles Formation Cycles Coin_Cell_Assembly->Formation_Cycles Cycling_Stability Cycling Stability Test Formation_Cycles->Cycling_Stability Rate_Capability Rate Capability Test Formation_Cycles->Rate_Capability Post_Mortem Post-Mortem Analysis Cycling_Stability->Post_Mortem Rate_Capability->Post_Mortem

Caption: Experimental workflow for preparing and testing Li-ion cells with HFE-458 co-solvent.

HFE-458 Properties and Performance Relationship

HFE458_Properties_Performance cluster_properties HFE-458 Properties cluster_performance Improved Battery Performance Non_Flammable Non-Flammable Enhanced_Safety Enhanced Safety Non_Flammable->Enhanced_Safety Low_Viscosity Low Viscosity Improved_Rate_Capability Improved Rate Capability Low_Viscosity->Improved_Rate_Capability Wide_Liquid_Range Wide Liquid Range Better_Low_Temp_Performance Better Low-Temperature Performance Wide_Liquid_Range->Better_Low_Temp_Performance High_Oxidation_Stability High Oxidation Stability Stable_High_Voltage_Cycling Stable High-Voltage Cycling High_Oxidation_Stability->Stable_High_Voltage_Cycling

Caption: Relationship between HFE-458 properties and improved battery performance.

Conceptual SEI Formation with HFE-458

SEI_Formation cluster_electrolyte Electrolyte Bulk Anode Anode Surface SEI Stable SEI Layer (LiF, organic/inorganic species) Anode->SEI Li_Ion Li⁺ Li_Ion->Anode Intercalation Carbonate Carbonate Solvent Carbonate->SEI Decomposition HFE458 HFE-458 HFE458->SEI Participation & Stabilization

Application Notes and Protocols for T-TEK™ Heat Transfer Fluid in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: T-TEK™ Heat Transfer Fluid Chemical Name: 2,2,3,3-Tetrafluoro-1-propanol (TTE) CAS Number: 76-37-9

Introduction

As semiconductor device geometries continue to shrink and processing power increases, precise thermal management during manufacturing has become critically important to ensure high yields and optimal device performance. T-TEK™ Heat Transfer Fluid, a high-purity grade of 2,2,3,3-tetrafluoro-1-propanol (TTE), is a fluorinated alcohol with properties that make it a candidate for use as a heat transfer fluid in demanding semiconductor applications such as etch and deposition. Its chemical inertness and thermal stability are advantageous in these processes.[1] This document provides detailed application notes and protocols for the use of T-TEK™ in semiconductor manufacturing environments.

Key Properties of T-TEK™ Heat Transfer Fluid

T-TEK™ offers a unique combination of chemical and physical properties suitable for advanced thermal management. While comprehensive thermophysical data for 2,2,3,3-tetrafluoro-1-propanol is not extensively available in public literature, the following tables summarize known properties and estimated values based on similar short-chain fluorinated alcohols. Fluorinated liquids are known for their excellent thermal stability, chemical inertness, and electrical insulation properties.[2][3]

Physical and Chemical Properties
PropertyValueSource
Chemical FormulaC₃H₄F₄O[4]
Molecular Weight132.06 g/mol [5]
AppearanceColorless liquid[3]
Boiling Point107-109 °C (at 1 atm)[2]
Density1.48 g/mL (at 20°C)[2]
Flash Point46 °C (closed cup)[2]
Refractive Index1.321 (at 20°C)[2]
Thermophysical Properties (Estimated)

Note: The following data are estimates based on the properties of similar fluorinated alcohols and should be confirmed with experimental measurements for precise thermal modeling.

PropertyEstimated ValueGeneral Trend for Fluorinated Alcohols
Thermal Conductivity0.08 - 0.12 W/(m·K) at 25°CGenerally lower than water, but sufficient for efficient heat transfer in forced convection systems.
Specific Heat Capacity1.3 - 1.6 J/(g·K) at 25°CLower than water, meaning less energy is required to change its temperature.[6]
Viscosity1.5 - 2.5 mPa·s at 25°CDecreases with increasing temperature.[7]

Applications in Semiconductor Manufacturing

Precise temperature control is crucial in various semiconductor manufacturing steps to ensure process stability and uniformity.[8][9] T-TEK™ is designed for use in recirculating chillers and heat exchangers that support the following processes:

  • Dry Etch: Maintaining consistent wafer and chamber temperatures during plasma etching is critical for controlling etch rates, selectivity, and feature profiles.[9] T-TEK™ can be used as a coolant for the electrostatic chuck (ESC) and other chamber components.

  • Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD): Uniform substrate temperature is essential for achieving high-quality thin films with consistent thickness and material properties. T-TEK™ can be used to control the temperature of the substrate heater and showerhead.

  • Photolithography: Temperature control of the wafer during resist coating, baking, and development is critical for maintaining critical dimension (CD) uniformity. T-TEK™ can be used in the chill plates of track systems.

Experimental Protocols

The following are generalized protocols for the handling and use of T-TEK™ in a semiconductor manufacturing environment. These should be adapted to the specific equipment and facility procedures.

Material Compatibility

Prior to introducing T-TEK™ into a system, ensure all wetted components are compatible. Fluorinated alcohols are generally compatible with stainless steel and a variety of elastomers. However, compatibility should always be verified.[10][11]

  • Metals: Stainless steel (304, 316) is recommended. Avoid reactive metals such as aluminum and zinc, especially at elevated temperatures.

  • Plastics and Elastomers: Polytetrafluoroethylene (PTFE), perfluoroalkoxy alkanes (PFA), and fluoroelastomers (FKM) are generally compatible. Some plastics and elastomers may swell or degrade with prolonged exposure. It is crucial to consult the equipment manufacturer's specifications and conduct compatibility testing.

Protocol for Charging a Recirculating Chiller with T-TEK™

Safety Precautions:

  • Perform this procedure in a well-ventilated area.

  • Wear appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.[12]

  • Ensure a fire extinguisher rated for flammable liquids (Class B) is readily accessible.[13]

  • Ground all equipment to prevent static discharge, as TTEK™ is a flammable liquid.[14]

Procedure:

  • System Preparation:

    • Power down the chiller and disconnect it from the main power supply.

    • If the chiller contains a different fluid, safely drain the old fluid into a designated waste container following all facility and environmental regulations.

    • Flush the system with a compatible solvent (e.g., isopropyl alcohol) to remove any residual fluid and contaminants. Ensure the flushing solvent is completely removed by purging with dry nitrogen.

    • Evacuate the system using a vacuum pump to remove any remaining solvent vapors and moisture.[9]

  • Fluid Charging:

    • Connect the T-TEK™ container to the chiller's fluid reservoir fill port using a chemically resistant hose and appropriate fittings.

    • Place the T-TEK™ container on a calibrated scale to monitor the amount of fluid being added.[15]

    • Slowly open the valve to allow T-TEK™ to flow into the reservoir. Avoid splashing.

    • Fill the reservoir to the level recommended by the chiller manufacturer. Do not overfill.

    • Record the final weight of the T-TEK™ container to determine the exact volume added.

  • System Startup:

    • Close all fill and drain ports.

    • Reconnect the chiller to the power supply.

    • Power on the chiller and set the temperature to the desired setpoint.

    • Circulate the fluid through the system and check for any leaks.

    • Monitor the fluid level in the reservoir and add more T-TEK™ if necessary as air is purged from the system.

Safety and Handling

T-TEK™ is a flammable liquid and should be handled with care.

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.[16] Use approved flammable liquid storage cabinets.

  • Handling: Avoid contact with skin and eyes. Avoid inhaling vapors. Use in a well-ventilated area or in a chemical fume hood.[14]

  • Spills: In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact emergency response personnel.

  • Disposal: Dispose of waste T-TEK™ and contaminated materials in accordance with local, state, and federal regulations.

Visualizations

Heat_Transfer_Workflow cluster_process_tools Semiconductor Process Tools cluster_cooling_system Thermal Management System Etch Dry Etch Chamber HeatExchanger Heat Exchanger Etch->HeatExchanger Heat Removal Deposition CVD/ALD Reactor Deposition->HeatExchanger Heat Removal Litho Photolithography Track Litho->HeatExchanger Heat Removal Chiller Recirculating Chiller (T-TEK™ Fluid) Chiller->HeatExchanger Cooled T-TEK™ HeatExchanger->Chiller Heated T-TEK™

Caption: Workflow for T-TEK™ in a semiconductor fab.

Chiller_Charging_Protocol Start Start Prep 1. System Preparation - Power down - Drain old fluid - Flush & Purge - Evacuate Start->Prep Charge 2. Fluid Charging - Connect T-TEK™ container - Monitor weight - Fill to recommended level Prep->Charge Startup 3. System Startup - Power on - Circulate fluid - Check for leaks Charge->Startup Monitor 4. Monitor Operation - Check fluid level - Verify temperature stability Startup->Monitor End End Monitor->End

Caption: Protocol for charging a chiller with T-TEK™.

References

Application Notes and Protocols for Precision Cleaning of Optical Components using 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane for the precision cleaning of sensitive optical components. The following sections detail the properties of this solvent, its advantages in optical cleaning, and detailed protocols for various cleaning methods.

Introduction to this compound

This compound is a hydrofluoroether (HFE) solvent increasingly utilized for precision cleaning applications in the optics and electronics industries.[1] Its unique combination of physical and chemical properties makes it an excellent replacement for ozone-depleting substances and other hazardous solvents.[1] This HFE is a colorless, odorless liquid with low toxicity and is non-flammable, enhancing laboratory safety.[1][2]

The presence of fluorine atoms in its structure imparts chemical inertness and thermal stability, while the ether group provides good solvency for a range of organic contaminants. Its low surface tension and viscosity allow it to penetrate tight spaces and effectively wet surfaces, facilitating the removal of microscopic particles and thin films of contaminants.

Key Properties and Advantages for Optical Cleaning

The suitability of this compound for precision optical cleaning stems from its advantageous physical and chemical properties. A summary of these properties is presented in the table below.

PropertyValueSignificance in Optical Cleaning
CAS Number 16627-68-2Unique identifier for the chemical substance.[3]
Molecular Formula C₅H₄F₈ODefines the elemental composition of the molecule.[3]
Molecular Weight 232.07 g/mol Influences evaporation rate and solvent dynamics.[4]
Boiling Point 93.2 °CAllows for effective use in vapor degreasing and ensures a moderate evaporation rate at room temperature.
Density 1.5323 g/mLHigher density can aid in the displacement of contaminants.
Flash Point 27.5 °CClassified as a flammable liquid, requiring appropriate safety precautions.[5]
Vapor Pressure (Not specified in search results)Affects evaporation rate and solvent loss.
Surface Tension Low (typical for HFEs)Enables excellent wetting of optical surfaces and penetration into small crevices for thorough cleaning.
Viscosity Low (typical for HFEs)Facilitates rapid and complete drainage from component surfaces, minimizing drag-out and residue.
Solvency (Kauri-Butanol value) Moderate (typical for HFEs)Effective at dissolving oils, greases, and other organic contaminants commonly found on optics, without being overly aggressive towards component materials.[6]
Material Compatibility Excellent with most metals, plastics, and elastomersMinimizes the risk of damage to sensitive optical materials, including anti-reflection coatings and cements.[6]
Residue on Evaporation Very lowEnsures a clean, spot-free surface after drying, which is critical for optical performance.
Ozone Depletion Potential (ODP) ZeroAn environmentally friendly alternative to ozone-depleting solvents.[6]
Global Warming Potential (GWP) LowContributes less to climate change compared to many older cleaning solvents.[2][6]

Common Contaminants on Optical Components

Optical surfaces can be compromised by a variety of contaminants that degrade performance by increasing scatter and absorption of light.[7] Understanding the nature of these contaminants is crucial for selecting the appropriate cleaning protocol.

  • Particulate Matter: Dust, fibers, and lint from the environment or packaging materials.

  • Organic Residues: Fingerprints (oils and salts), grease, adhesives, and residues from manufacturing processes.

  • Inorganic Films: Water spots and residues from cleaning agents.

  • Molecular Contamination: Thin films of hydrocarbons or other volatile organic compounds that can deposit on surfaces.

Experimental Protocols for Precision Cleaning

Safety Precautions:

  • Always work in a well-ventilated area, preferably a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves (nitrile or similar), and a lab coat.

  • This compound is a flammable liquid; keep it away from heat, sparks, and open flames.[4][5]

  • Ground all equipment to prevent static discharge.[5]

Protocol 1: Manual Wipe Cleaning for Light Contamination

This method is suitable for removing fingerprints, dust, and other light contaminants from accessible optical surfaces.

Materials:

  • This compound, optical grade

  • Lint-free lens tissue or clean, soft optical wipes

  • Blower bulb or filtered, compressed inert gas

  • Tweezers or hemostat for handling wipes

  • Clean, dry surface for placing the optic

Procedure:

  • Initial Inspection: Visually inspect the optical component under a bright light to identify the type and location of contaminants.

  • Dust Removal: Use a blower bulb or compressed inert gas to gently remove any loose dust and particles from the optical surface.[8] Hold the nozzle at a grazing angle to the surface.

  • Wipe Preparation: Fold a fresh, lint-free lens tissue to create a clean, straight edge.

  • Solvent Application: Moisten the folded edge of the tissue with a small amount of this compound. The tissue should be damp but not dripping.

  • Wiping Technique (Drag Method):

    • Place the moistened edge of the tissue on one edge of the optical surface.

    • Slowly and steadily drag the tissue across the entire surface in a single, continuous motion.[7] The solvent's surface tension will pull the contaminants along with the wipe.

    • The wiping speed should be such that the solvent evaporates shortly after the wipe passes, leaving no streaks.

  • Final Inspection: Inspect the optic again for any remaining contaminants or streaks. Repeat the process with a fresh lens tissue if necessary. Each tissue should be used only once.[7]

Protocol 2: Ultrasonic Cleaning for Stubborn or Widespread Contamination

Ultrasonic cleaning is effective for removing more tenacious contaminants and for cleaning multiple components or complex geometries.[9]

Materials:

  • Ultrasonic bath with a heater

  • This compound

  • Beakers or baskets to hold the optical components

  • Deionized water (for rinsing, if compatible)

  • Drying oven or filtered, compressed inert gas

Procedure:

  • Pre-cleaning: Manually remove any heavy, loose debris from the optical components.

  • Bath Preparation: Fill the ultrasonic bath with this compound to the recommended level. If using a beaker, place it inside the bath filled with water (acting as a transfer medium).

  • Degassing: Degas the solvent in the ultrasonic bath for 5-10 minutes before introducing the optics. This removes dissolved gases and improves cleaning efficiency.

  • Component Placement: Place the optical components in a suitable basket or holder, ensuring they do not touch each other or the bottom of the tank.

  • Ultrasonic Cleaning: Immerse the components in the solvent and activate the ultrasonic bath. Cleaning time will vary depending on the level of contamination but typically ranges from 3 to 10 minutes.

  • Rinsing: After the cleaning cycle, a two-stage rinse is recommended:

    • Rinse 1: Immerse the components in a clean, fresh bath of this compound without ultrasonic agitation.

    • Rinse 2 (Optional, for compatible materials): A final rinse with high-purity isopropyl alcohol or deionized water can be performed.

  • Drying:

    • Vapor Drying: If a vapor degreaser is available, this is the preferred method for a residue-free finish.

    • Inert Gas Drying: Gently blow-dry the components with filtered, compressed inert gas.

    • Oven Drying: Place the components in a clean, low-temperature oven (ensure temperature is compatible with the optic and any coatings).

Protocol 3: Vapor Degreasing for Highest Purity Cleaning

Vapor degreasing provides the highest level of cleaning by using pure, distilled solvent vapors.[10] This method is ideal for final cleaning before coating or assembly.

Materials:

  • Vapor degreaser unit

  • This compound

Procedure:

  • System Startup: Turn on the vapor degreaser and allow the solvent in the boil sump to reach its boiling point, creating a vapor zone.

  • Component Introduction: Place the optical components in a basket and slowly lower them into the vapor zone above the boiling sump.

  • Vapor Cleaning: The hot solvent vapor will condense on the cooler optical components, dissolving contaminants. This condensate, containing the dissolved soils, drips back into the boil sump. This process continues until the components reach the temperature of the vapor, at which point condensation ceases.[10]

  • Rinse Sump (if available): For enhanced cleaning, the components can be immersed in a rinse sump containing cooler, cleaner, and continuously distilled solvent.

  • Final Vapor Rinse: Slowly raise the components back into the vapor zone for a final rinse with pure solvent vapors.

  • Drying: Hold the components in the freeboard area above the vapor zone to allow them to dry completely before removal from the degreaser.

  • System Shutdown: Follow the manufacturer's instructions for safely shutting down the vapor degreaser.

Visualizations

Experimental_Workflow_Manual_Wipe_Cleaning cluster_prep Preparation cluster_cleaning Cleaning cluster_post Post-Cleaning prep1 Inspect Optic prep2 Remove Loose Dust (Blower/Inert Gas) prep1->prep2 clean1 Moisten Lint-Free Wipe with HFE prep2->clean1 clean2 Drag Wipe Across Optical Surface clean1->clean2 post1 Inspect for Residue clean2->post1 post2 Repeat if Necessary (with fresh wipe) post1->post2 Contamination Present post3 Final Clean Optic post1->post3 Clean post2->clean1

Caption: Workflow for manual wipe cleaning of optical components.

Logical_Relationship_HFE_Properties_Cleaning_Performance cluster_properties Solvent Properties cluster_advantages Cleaning Advantages cluster_outcome Desired Outcome prop1 Low Surface Tension adv1 Excellent Wetting & Penetration prop1->adv1 prop2 Low Viscosity adv2 Rapid, Residue-Free Drying prop2->adv2 prop3 Moderate Solvency adv3 Effective Contaminant Removal prop3->adv3 prop4 High Purity & Low NVR adv4 Spot-Free Finish prop4->adv4 prop5 Chemical Inertness adv5 Material Compatibility prop5->adv5 outcome Pristine Optical Surface (High Performance & Longevity) adv1->outcome adv2->outcome adv3->outcome adv4->outcome adv5->outcome

Caption: Relationship between HFE properties and cleaning performance.

References

Application Notes and Protocols for the Formulation of Aerosols with 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (also known as HFE-347mcc3) for its use in aerosol formulations. This hydrofluoroether has been investigated as a potential component in aerosol propellants due to its favorable environmental profile, including a low global warming potential (GWP) and zero ozone depletion potential (ODP).[1][2] However, it is crucial to note that this compound is a flammable liquid , a critical consideration for formulation, handling, and safety.

This document will detail the physicochemical properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, provide guidance on formulation strategies to mitigate flammability, and present detailed protocols for the evaluation of aerosol performance and safety.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is essential for successful aerosol formulation. Key properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₅H₄F₈O[3]
Molecular Weight 232.07 g/mol [3]
CAS Number 16627-68-2[3]
Appearance Colorless to almost colorless clear liquid[4][5]
Boiling Point 92 °C[1][3]
Density 1.533 - 1.54 g/mL[1][3]
Refractive Index ~1.29[1]
Flash Point ~27 °C (closed cup)[1][3]
Solubility Sparingly soluble in water; miscible with many polar organic solvents.[6]

Safety and Flammability Considerations

Contrary to some initial classifications, 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is classified as a flammable liquid (GHS Category 2 or 3).[3][5][7][8] This is a critical factor that must be addressed during all stages of research, development, and manufacturing.

Key Safety Precautions:

  • Handle in a well-ventilated area, away from ignition sources such as heat, sparks, and open flames.[7][8]

  • Use explosion-proof electrical and ventilating equipment.[7][8]

  • Ground and bond containers and receiving equipment to prevent static discharge.[7][8]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]

To develop a non-flammable aerosol formulation, 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether must be blended with other non-flammable components.

Formulation Strategies for Reduced Flammability

The primary strategy to create a non-flammable aerosol product using 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is to formulate it as part of a blend.

Formulation Approaches:

  • Blending with Non-Flammable Compressed Gases: Incorporating compressed gases such as nitrogen (N₂), carbon dioxide (CO₂), or nitrous oxide (N₂O) can reduce the overall flammability of the formulation. These gases are inert and can also serve as the primary propellant.

  • Blending with other Hydrofluorocarbons (HFCs) or Hydrofluoroolefins (HFOs): Co-formulating with non-flammable HFCs (e.g., HFC-134a) or HFOs (e.g., HFO-1234ze) can effectively decrease the flammability of the final product.

A systematic approach to formulation development is crucial. The following diagram outlines a logical workflow for developing a safe and effective aerosol formulation.

G A Define Target Product Profile (e.g., spray rate, particle size) B Select Active Pharmaceutical Ingredient (API) and Excipients A->B C Initial Propellant Blend Screening (Varying ratios of HFE and non-flammable components) B->C D Physicochemical Characterization (Vapor pressure, density, solubility) C->D E Flammability Testing (Flame Extension, Enclosed Space Ignition) D->E E->C If Flammability is Unacceptable F Aerosol Performance Evaluation (Spray Pattern, Particle Size, Dose Uniformity) E->F If Flammability is Acceptable G Stability Studies (Chemical and Physical Stability) F->G H Optimization of Formulation and Device G->H I Final Formulation Selection H->I G A Aerosol Formulation B Flame Extension Test A->B C Enclosed Space Ignition Test B->C D Classification of Flammability C->D E Proceed with Performance Testing D->E Acceptable Flammability F Reformulate D->F Unacceptable Flammability F->A G A Optimized Formulation B Spray Pattern Analysis A->B C Particle Size Distribution Analysis A->C D Dose Content Uniformity A->D E Performance Data Analysis B->E C->E D->E F Final Product Specification E->F

References

Application Notes: Tangential Flow Filtration for the Purification and Concentration of Natural Product Solvent Extracts

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The extraction of bioactive compounds from natural sources is a critical first step in the discovery and development of new pharmaceuticals, nutraceuticals, and cosmetic ingredients. Traditional solvent extraction methods often yield complex mixtures containing the desired natural products alongside pigments, lipids, sugars, and other impurities. Tangential Flow Filtration (TFF), also known as cross-flow filtration, is a rapid and efficient membrane-based separation technique that is increasingly being adopted for the downstream processing of these complex extracts.[1][2][3] Unlike traditional dead-end filtration, TFF employs a parallel flow of the extract across the membrane surface, which minimizes the accumulation of foulants and allows for continuous, scalable, and efficient processing.[2]

This application note provides a detailed protocol and supporting data for the use of TFF in the clarification, concentration, and purification of natural product solvent extracts. It is intended for researchers, scientists, and drug development professionals seeking to improve the efficiency and scalability of their natural product purification workflows.

Principle of Tangential Flow Filtration

In TFF, the feed stream (natural product extract) is pumped tangentially across the surface of a semi-permeable membrane.[2] The pressure gradient across the membrane, known as the transmembrane pressure (TMP), drives the solvent and small molecules (permeate) through the membrane pores, while larger molecules and suspended solids (retentate) are retained and recirculated.[4] This continuous sweeping action of the retentate prevents the formation of a filter cake on the membrane surface, a common issue in dead-end filtration that leads to reduced filtration efficiency.[3]

TFF can be used for two primary operations in natural product extraction:

  • Concentration: The volume of the extract is reduced by removing the solvent, thereby increasing the concentration of the target natural products.[5]

  • Diafiltration: The solvent or buffer of the extract is exchanged by continuously adding a new solvent or buffer to the retentate at the same rate as the permeate is being removed. This is useful for removing impurities or for solvent exchange prior to subsequent chromatographic steps.[5][6]

Advantages of TFF in Natural Product Extraction

  • Enhanced Product Recovery: The self-cleaning nature of TFF minimizes product loss due to membrane fouling, leading to higher yields of the target compounds.[1]

  • Scalability: TFF processes can be easily scaled from laboratory to pilot and production scales without significant changes in process parameters.[1][5]

  • Reduced Processing Times: The continuous flow operation of TFF allows for faster processing of large volumes of extract compared to traditional batch filtration methods.[1]

  • Process Flexibility: TFF can be adapted to a wide range of natural product extracts and solvents.[5]

  • Cost-Effectiveness: The reusability of TFF membranes and the potential for process automation can lead to significant cost savings in the long run.[1]

Data Presentation

The selection of an appropriate membrane is critical for the successful implementation of TFF in natural product extraction. The following tables provide a summary of key parameters for membrane selection and operation.

Table 1: Membrane Material and Solvent Compatibility

Membrane MaterialMethanolEthanolAcetoneAcetonitrileHexaneChloroformTolueneDMSO
Regenerated Cellulose (RC) ExcellentExcellentGoodExcellentPoorPoorPoorGood
Polytetrafluoroethylene (PTFE) ExcellentExcellentExcellentExcellentExcellentExcellentExcellentExcellent
Polypropylene (PP) ExcellentExcellentExcellentExcellentExcellentExcellentExcellentExcellent
Polyvinylidene Fluoride (PVDF) ExcellentExcellentGoodExcellentExcellentExcellentExcellentExcellent
Polyethersulfone (PES) GoodGoodPoorGoodPoorPoorPoorPoor
Nylon ExcellentExcellentPoorGoodGoodPoorPoorPoor
Cellulose Acetate (CA) GoodGoodPoorFairPoorPoorPoorPoor

Compatibility Ratings: Excellent, Good, Fair, Poor. Data compiled from multiple sources.[7]

Table 2: Typical Operating Parameters for TFF of Natural Product Extracts

ParameterTypical RangeUnitNotes
Membrane Type Regenerated Cellulose, PTFE-Selection is highly dependent on solvent compatibility.
Nominal Molecular Weight Cutoff (NMWL) 1/3 to 1/5 of the target molecule's MWkDaFor retention of the target molecule.
Transmembrane Pressure (TMP) 10 - 30 (0.7 - 2.1)psi (bar)Higher TMP increases flux but can also increase fouling.
Crossflow Rate 2.0 - 5.0L/min/m²Higher crossflow rates reduce fouling but can increase shear.
Temperature Ambient°CDependent on the stability of the natural product and solvent properties.
Product Loading 10 - 50g/m²Higher loading can increase processing time and fouling.

These are general guidelines and optimal conditions should be determined experimentally for each specific application.

Experimental Protocols

This protocol provides a general procedure for the concentration and diafiltration of a natural product solvent extract using a lab-scale TFF system.

Materials and Equipment

  • TFF system (pump, reservoir, pressure gauges, tubing)

  • TFF membrane cassette or hollow fiber module (e.g., Regenerated Cellulose with appropriate NMWL)

  • Natural product extract in an organic solvent

  • Diafiltration solvent (if required)

  • Collection vessels for permeate and retentate

  • Balance or load cell for monitoring permeate weight/volume

Protocol

  • System Setup and Membrane Preparation:

    • Assemble the TFF system according to the manufacturer's instructions.

    • Install the appropriate solvent-compatible membrane cassette or hollow fiber module.

    • Flush the system with the extraction solvent to wet the membrane and remove any storage solution. This should be done at a low crossflow rate with no backpressure.

  • System Equilibration:

    • Recirculate the extraction solvent through the system for 15-30 minutes to ensure the membrane is fully conditioned and to establish a stable baseline flux.

  • Processing the Natural Product Extract:

    • Add the natural product extract to the feed reservoir.

    • Start the pump and establish a stable crossflow rate (e.g., 3 L/min/m²).

    • Gradually increase the retentate backpressure to achieve the desired TMP (e.g., 20 psi).

    • Begin collecting the permeate in a separate vessel.

  • Concentration:

    • Continuously monitor the volume or weight of the permeate.

    • Continue the process until the desired concentration factor is achieved. For example, to achieve a 5x concentration, reduce the initial volume by 80%.

  • Diafiltration (Optional):

    • Once the desired concentration is reached, begin adding the diafiltration solvent to the feed reservoir at the same rate as the permeate is being removed. This maintains a constant volume in the reservoir.

    • Continue the diafiltration process for a sufficient number of diavolumes (typically 3-5) to achieve the desired level of impurity removal or solvent exchange. One diavolume is equal to the volume of the concentrated retentate.

  • Product Recovery:

    • Once the TFF process is complete, stop the pump.

    • Recover the concentrated and purified natural product from the feed reservoir and system tubing.

    • If necessary, flush the system with a small amount of fresh solvent to maximize product recovery.

  • System Cleaning and Storage:

    • Flush the system thoroughly with the appropriate cleaning solvent(s) to remove any residual product and foulants.

    • Follow the manufacturer's recommendations for membrane cleaning and storage to ensure membrane longevity.

Mandatory Visualization

Experimental Workflow for TFF in Natural Product Extraction

TFF_Workflow cluster_extraction Solvent Extraction cluster_tff Tangential Flow Filtration cluster_downstream Downstream Processing raw_material Natural Raw Material solvent_extraction Solvent Extraction raw_material->solvent_extraction crude_extract Crude Extract solvent_extraction->crude_extract tff_system TFF System (Concentration / Diafiltration) crude_extract->tff_system permeate permeate tff_system->permeate Permeate (Solvent + Impurities) concentrated_product Concentrated/Purified Product tff_system->concentrated_product Retentate further_purification Further Purification (e.g., Chromatography) concentrated_product->further_purification final_product Final Product further_purification->final_product

Caption: Workflow of TFF in Natural Product Extraction.

Logical Relationship of Key TFF Parameters

TFF_Parameters TMP Transmembrane Pressure (TMP) Flux Permeate Flux TMP->Flux Increases Fouling Membrane Fouling TMP->Fouling Increases Crossflow Crossflow Rate Crossflow->Flux Increases Crossflow->Fouling Decreases Fouling->Flux Decreases

Caption: Interplay of Key TFF Operating Parameters.

References

Application Notes and Protocols for High-Voltage Electrolyte Formulation with HFE-458 for Lithium Metal Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the formulation and evaluation of high-voltage electrolytes containing 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (HFE-458) for use in lithium metal batteries. The inclusion of HFE-458 as a co-solvent in electrolyte formulations has been shown to enhance cycling stability, improve safety, and enable high-voltage operation of lithium metal batteries.

Overview of HFE-458 in High-Voltage Electrolytes

HFE-458 is a hydrofluoroether that serves as an excellent co-solvent or diluent in electrolyte formulations for high-voltage lithium metal batteries. Its key properties include being environmentally friendly, having a high boiling point, and a low freezing point. In combination with other solvents such as dimethoxyethane (DME), fluoroethylene carbonate (FEC), and 3,3,3-fluoroethylmethyl carbonate (FEMC), and lithium salts like lithium bis(fluorosulfonyl)imide (LiFSI) and lithium hexafluorophosphate (LiPF6), HFE-458 contributes to the formation of a stable solid electrolyte interphase (SEI) on the lithium metal anode. This stable SEI is crucial for suppressing dendrite formation and improving the overall performance and safety of the battery.

Quantitative Data Summary

The following table summarizes the electrochemical performance of two prominent HFE-458 based electrolyte formulations from recent literature.

Electrolyte FormulationKey Performance MetricValueCathodeReference
Localized High-Concentration Electrolyte: 1.5M LiFSI in DME/HFE-458 (3:5 v/v)Coulombic Efficiency (at 1 mA cm⁻²)≥99% after 250 cyclesNCM523[1]
Capacity Retention (0.5C charge/1C discharge)~83% after 250 cyclesNCM523[1]
Ionic Conductivity1.15 mS/cm-
All-Fluorinated Electrolyte: 1 M LiPF6 in FEC/FEMC/HFE-458 (2:6:2 w/w)Coulombic Efficiency (at 0.2 mA cm⁻²)>99.2% within 50 cyclesNMC811, LCP[2]
Capacity Retention (LiNMC811)90% after 450 cycles
Capacity Retention (LiLCP)93% after 1,000 cycles
Oxidation Stability>5.0 V vs. Li/Li⁺-[3]

Experimental Protocols

Electrolyte Preparation

3.1.1. Localized High-Concentration Electrolyte (LHCE)

  • Formulation: 1.5M LiFSI in a mixture of 1,2-dimethoxyethane (DME) and HFE-458 (3:5 by volume). An optional additive is 0.15 M lithium trifluoromethyl acetate (LiCO2CF3) for enhanced oxidative stability.[1]

  • Protocol:

    • Inside an argon-filled glovebox with moisture and oxygen levels below 0.5 ppm, dry LiFSI salt in a vacuum oven at 100°C overnight.

    • Use battery-grade DME and HFE-458 solvents, dried over 4 Å molecular sieves for at least 24 hours before use.

    • In a clean, dry glass vial, add the required volume of HFE-458.

    • While stirring with a magnetic stir bar, slowly add the corresponding volume of DME.

    • Gradually add the pre-weighed LiFSI salt to the solvent mixture while continuously stirring.

    • If using the additive, add the pre-weighed LiCO2CF3 to the solution.

    • Continue stirring at room temperature for at least 12 hours to ensure complete dissolution and homogeneity of the electrolyte.

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

3.1.2. All-Fluorinated Electrolyte

  • Formulation: 1 M LiPF6 in a mixture of fluoroethylene carbonate (FEC), 3,3,3-fluoroethylmethyl carbonate (FEMC), and HFE-458 (2:6:2 by weight).[2]

  • Protocol:

    • All procedures must be carried out in an argon-filled glovebox.

    • Use battery-grade FEC, FEMC, and HFE-458 solvents, ensuring they are dried over molecular sieves.

    • Use battery-grade LiPF6 as received.

    • In a clean, dry container, combine the FEC, FEMC, and HFE-458 in the specified weight ratio.

    • Slowly add the pre-weighed LiPF6 salt to the solvent mixture while stirring.

    • Continue to stir the solution at room temperature until the salt is fully dissolved (approximately 4-6 hours).

    • Store the electrolyte in a sealed container within the glovebox.

Coin Cell Assembly (CR2032)
  • Components:

    • Cathode: High-voltage material (e.g., LiNi0.8Mn0.1Co0.1O2 - NMC811) coated on aluminum foil.

    • Anode: Lithium metal foil (e.g., 50 µm thickness).

    • Separator: Celgard 2500 or equivalent microporous membrane.

    • Electrolyte: 30-40 µL of the prepared HFE-458 based electrolyte.[4]

    • CR2032 coin cell parts (case, spacer, spring, and cap).

  • Protocol:

    • Inside an argon-filled glovebox, place the cathode disc at the bottom of the coin cell case.

    • Dispense approximately half of the electrolyte volume (15-20 µL) onto the cathode surface.

    • Carefully place the separator on top of the wetted cathode.

    • Add the remaining electrolyte onto the separator.

    • Place the lithium metal disc on top of the wet separator.

    • Position the spacer disc and then the spring on top of the lithium anode.

    • Place the cap on top and transfer the assembly to a coin cell crimper.

    • Crimp the cell with the appropriate pressure to ensure a hermetic seal.

    • Allow the assembled cells to rest for at least 12 hours before electrochemical testing to ensure proper wetting of the electrodes.

Electrochemical Characterization

3.3.1. Galvanostatic Cycling

  • Purpose: To evaluate the cycling performance, Coulombic efficiency, and capacity retention.

  • Protocol:

    • Use a multi-channel battery cycler.

    • For Li||NMC811 cells, cycle between 3.0 V and 4.5 V.[5]

    • Formation cycles: Conduct 2-3 cycles at a low C-rate (e.g., C/10).

    • Long-term cycling: Cycle at a moderate C-rate (e.g., 0.5C or 1C) for an extended number of cycles (e.g., 100-500 cycles).[4]

    • Coulombic efficiency of Li plating/stripping in Li||Cu cells is typically measured at current densities of 0.2-1.0 mA cm⁻².[2]

3.3.2. Linear Sweep Voltammetry (LSV)

  • Purpose: To determine the electrochemical stability window of the electrolyte.

  • Protocol:

    • Use a three-electrode cell setup with lithium metal as the reference and counter electrodes, and a stainless steel or platinum disc as the working electrode.

    • Scan the potential from the open-circuit voltage to a high potential (e.g., 6.0 V vs. Li/Li⁺) at a slow scan rate (e.g., 1-5 mV s⁻¹).[2]

    • The onset of a significant increase in current indicates the oxidative decomposition of the electrolyte.

3.3.3. Electrochemical Impedance Spectroscopy (EIS)

  • Purpose: To investigate the interfacial resistance and ionic conductivity of the electrolyte.

  • Protocol:

    • Perform EIS on symmetric Li||Li cells or full cells at different states of charge and after a certain number of cycles.

    • Apply a small AC voltage amplitude (e.g., 5-10 mV).

    • Scan over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

    • The resulting Nyquist plot can be fitted to an equivalent circuit model to extract parameters such as the SEI resistance and charge transfer resistance.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase cluster_testing Electrochemical Testing cluster_analysis Data Analysis Electrolyte_Prep Electrolyte Preparation (HFE-458 Formulation) Cell_Assembly Coin Cell Assembly (CR2032, Li Metal Anode) Electrolyte_Prep->Cell_Assembly Galvanostatic_Cycling Galvanostatic Cycling (Performance & Efficiency) Cell_Assembly->Galvanostatic_Cycling LSV Linear Sweep Voltammetry (Electrochemical Stability) Cell_Assembly->LSV EIS Electrochemical Impedance Spectroscopy (Interfacial Resistance) Cell_Assembly->EIS Data_Analysis Data Analysis & Interpretation Galvanostatic_Cycling->Data_Analysis LSV->Data_Analysis EIS->Data_Analysis

Caption: Experimental workflow for HFE-458 electrolyte evaluation.

SEI_Mechanism cluster_electrolyte Electrolyte Components cluster_anode Lithium Metal Anode cluster_interphase Interphase Formation cluster_outcome Performance Outcome HFE458 HFE-458 Decomposition Electrochemical Decomposition HFE458->Decomposition Solvents Co-solvents (DME/FEC/FEMC) Solvents->Decomposition Li_Salt Lithium Salt (LiFSI/LiPF6) Li_Salt->Decomposition Li_Anode Li Metal Surface Stable_SEI Stable & Uniform SEI (LiF-rich) Decomposition->Stable_SEI forms Stable_SEI->Li_Anode protects Suppressed_Dendrites Suppressed Li Dendrite Growth Stable_SEI->Suppressed_Dendrites leads to Improved_Performance Enhanced Cycling Stability & Safety Suppressed_Dendrites->Improved_Performance results in

Caption: Proposed mechanism of HFE-458 in SEI formation.

References

Application Notes and Protocols for Immersion Cooling of Data Center Servers Using 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (HFE-458)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data centers are critical infrastructure, and their high-density server environments generate substantial heat, necessitating advanced thermal management solutions. Immersion cooling, a technique involving the submersion of server components in a dielectric fluid, offers a highly efficient alternative to traditional air cooling. This document provides detailed application notes and protocols for the use of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane, a hydrofluoroether (HFE) commonly known as HFE-458, as a single-phase immersion cooling fluid for data center servers.

This compound is a colorless and clear dielectric fluid with favorable thermal and electrical properties for this application. Its low viscosity and surface tension allow it to efficiently flow over and make intimate contact with heat-generating components, facilitating effective heat transfer.[1] This document is intended for researchers, scientists, and professionals who may be exploring advanced cooling solutions in high-performance computing environments, including those utilized in drug discovery and development, which demand high computational power and reliability.

Physicochemical and Thermal Properties

A comprehensive understanding of the physical, thermal, and electrical properties of this compound is essential for its effective implementation as an immersion cooling fluid. The following table summarizes key quantitative data for this fluid.

PropertyValueUnits
Chemical Formula C₅H₄F₈O-
Molecular Weight 232.07 g/mol
Boiling Point 92 - 93.2°C
Density (at 25 °C) 1.53g/cm³
Specific Heat Capacity 1.25kJ/kg-K
Viscosity (at 25 °C) 0.4cSt
Flash Point 27.5°C
Dielectric Strength 40kV
Volume Resistance 2.26 x 10¹²Ω·cm
Dielectric Constant 5.6-

Material Compatibility

The long-term reliability of an immersion-cooled system is critically dependent on the chemical compatibility of the cooling fluid with all submerged server components. Hydrofluoroethers like this compound are generally compatible with a wide range of materials used in electronics. However, some plastics and elastomers may experience swelling or degradation due to the extraction of plasticizers.

The following table provides a general guideline for material compatibility. It is imperative to conduct specific compatibility testing for critical components, as material formulations can vary between manufacturers.

Material ClassSpecific MaterialsCompatibility
Metals Copper, Aluminum, Stainless Steel, NickelExcellent (if fluid is kept dry)
Plastics Polyethylene (PE), Polypropylene (PP), PTFE, FEPGenerally Good
PVC, ABSMay be Incompatible (risk of plasticizer extraction)
Elastomers EPDM, Nitrile (Buna-N), SiliconeVariable (testing recommended)
Viton®, Kalrez®Generally Good
Other FR-4 (PCB substrate), CeramicsExcellent

Experimental Protocols

The following protocols outline methodologies for evaluating the thermal performance and material compatibility of this compound for data center immersion cooling.

Protocol: Thermal Performance Evaluation of an Immersion-Cooled Server

Objective: To quantify the cooling efficiency of this compound for a server under various computational loads.

Materials:

  • Test server with configurable workload generator

  • Immersion tank of appropriate size

  • Sufficient volume of this compound

  • Pump and heat exchanger for fluid circulation and cooling

  • Temperature sensors (thermocouples or RTDs)

  • Power meter

  • Data acquisition system

Procedure:

  • System Setup:

    • Install temperature sensors on key server components (CPU, GPU, DIMMs).

    • Place the server in the immersion tank.

    • Fill the tank with this compound, ensuring all heat-generating components are fully submerged.

    • Connect the pump and heat exchanger to create a closed-loop cooling circuit.

    • Connect all sensors and the power meter to the data acquisition system.

  • Baseline Measurement:

    • With the server powered off, circulate the fluid until a stable baseline temperature is achieved throughout the system. Record this temperature.

  • Workload Application and Data Logging:

    • Power on the server and boot the operating system.

    • Apply a controlled workload (e.g., 25%, 50%, 75%, 100% of maximum thermal design power) using a stress-testing utility.

    • Begin continuous logging of all temperature sensors and the server's power consumption.

  • Steady-State Analysis:

    • Maintain each workload level until the component temperatures stabilize (reach a steady state).

    • Record the steady-state temperatures and power consumption for each workload.

  • Data Analysis:

    • Calculate the temperature difference between each component and the bulk fluid temperature for each workload.

    • Plot component temperature as a function of server power consumption.

Thermal_Performance_Workflow cluster_setup System Setup cluster_testing Testing cluster_analysis Analysis A Install Sensors B Place Server in Tank A->B C Fill with Fluid B->C D Connect Cooling Loop C->D E Establish Baseline Temp D->E F Apply Workload E->F G Log Data F->G H Reach Steady State? G->H H->G No I Increase Workload H->I Yes I->F J Calculate Temp Differentials I->J K Plot Temp vs. Power J->K

Thermal Performance Evaluation Workflow
Protocol: Material Compatibility Assessment

Objective: To determine the compatibility of various materials with this compound under accelerated aging conditions.

Materials:

  • Samples of materials to be tested (plastics, elastomers, etc.)

  • Glass vials with PTFE-lined caps

  • This compound

  • Laboratory oven

  • Analytical balance (±0.1 mg)

  • Micrometer or calipers

  • Shore durometer (for elastomers)

Procedure:

  • Sample Preparation:

    • Cut material samples into uniform sizes.

    • Clean the samples with a suitable solvent (e.g., isopropanol) and dry them thoroughly.

    • Measure and record the initial mass, dimensions, and hardness (for elastomers) of each sample.

  • Immersion and Aging:

    • Place each material sample in a separate glass vial.

    • Add a sufficient volume of this compound to completely submerge the sample.

    • Seal the vials and place them in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 1000 hours) to simulate accelerated aging.

    • Include a control vial containing only the fluid.

  • Post-Exposure Analysis:

    • After the aging period, remove the vials from the oven and allow them to cool to room temperature.

    • Carefully remove the samples from the fluid.

    • Visually inspect the fluid for any changes in color or clarity.

    • Allow the samples to dry completely.

    • Re-measure and record the mass, dimensions, and hardness of each sample.

  • Data Analysis:

    • Calculate the percentage change in mass, volume (calculated from dimensions), and hardness.

    • Analyze the visual appearance of the samples for any signs of degradation, such as cracking, crazing, or discoloration.

    • Compare the post-exposure fluid appearance to the control fluid.

Material_Compatibility_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_post_analysis Post-Analysis A Prepare Material Samples B Initial Measurements (Mass, Dimensions, Hardness) A->B C Immerse in Fluid B->C D Accelerated Aging (Elevated Temperature) C->D E Visual Inspection D->E F Final Measurements E->F G Calculate Changes F->G H Assess Compatibility G->H

Material Compatibility Testing Workflow

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Ventilation: Use in a well-ventilated area to avoid the accumulation of vapors.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the fluid.

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.

Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Conclusion

This compound presents a viable option as a single-phase immersion cooling fluid for high-density data center servers. Its dielectric nature, coupled with favorable thermal properties, allows for efficient and direct cooling of electronic components. However, careful consideration of material compatibility is essential to ensure the long-term reliability of the system. The protocols provided in this document offer a framework for evaluating its performance and compatibility in specific applications. As with any advanced thermal management solution, thorough testing and validation are crucial before large-scale deployment.

References

Application Notes and Protocols: 1,1,1,2-Tetrafluoroethane (TTE) in Fluorination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,1,2-Tetrafluoroethane (TTE), also known as HFC-134a, is a hydrofluorocarbon that is widely recognized for its use as a refrigerant and aerosol propellant. Beyond these applications, its unique physicochemical properties, including its low boiling point (-26.3 °C), chemical inertness, and ability to be used as a liquid under moderate pressure, have led to its exploration as a specialized medium and reagent source in fluorination chemistry. This document provides detailed application notes and protocols for the use of TTE in a novel "transfer fluorination" methodology, a process of significant interest for the sustainable synthesis of fluorinated organic compounds.

Properties of 1,1,1,2-Tetrafluoroethane

A comprehensive understanding of the physical and chemical properties of TTE is essential for its safe and effective use in a laboratory setting.

PropertyValue
Molecular Formula C₂H₂F₄
Molar Mass 102.03 g/mol
Boiling Point -26.3 °C
Vapor Pressure 572 kPa at 20 °C
Solubility in Water 0.15% (25 °C)
Autoignition Temperature >750 °C
Ozone Depletion Potential 0
Global Warming Potential (100-year) 1430

Application: TTE as a Fluorine Source in Transfer Fluorination

A groundbreaking application of TTE is its use as a fluorine source in a one-pot transfer fluorination process. In this methodology, TTE is dehydrofluorinated in situ using a strong base to generate an anhydrous metal fluoride, which then acts as a potent nucleophilic fluorinating agent for a variety of organic substrates. This approach offers a sustainable alternative to traditional fluorinating agents by utilizing a common and readily available hydrofluorocarbon.

Logical Workflow for Transfer Fluorination using TTE

G cluster_0 Step 1: In Situ Generation of Fluorinating Agent cluster_1 Step 2: Nucleophilic Fluorination TTE 1,1,1,2-Tetrafluoroethane (TTE) KF Anhydrous Potassium Fluoride (KF) TTE->KF Dehydrofluorination Substrate Organic Substrate (R-LG) Base Strong Base (e.g., KHMDS) Base->KF Product Fluorinated Product (R-F) KF->Product Fluorination Substrate->Product

Caption: Workflow of the one-pot transfer fluorination process.

Experimental Protocols

The following protocols are based on the transfer fluorination methodology. These procedures should be carried out by trained personnel in a well-ventilated fume hood, with appropriate personal protective equipment.

Protocol 1: General Procedure for One-Pot Transfer Fluorination in a Batch Reactor

This protocol describes a general method for the nucleophilic fluorination of an electrophilic substrate using TTE as the fluorine source in a sealed reaction vessel.

Materials:

  • 1,1,1,2-Tetrafluoroethane (TTE)

  • Potassium bis(trimethylsilyl)amide (KHMDS) or other suitable strong base

  • Electrophilic substrate (e.g., an aryl sulfonyl chloride, alkyl halide)

  • Anhydrous aprotic solvent (e.g., THF, DMSO)

  • Crown ether (e.g., 18-crown-6) - optional, to enhance reactivity

  • Schlenk flask or other suitable pressure-rated reaction vessel

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reactor Setup: In a nitrogen-purged glovebox or under an inert atmosphere, add the strong base (e.g., KHMDS, 2.0 equiv.) and crown ether (if used) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add the anhydrous aprotic solvent to dissolve the base.

  • Cooling: Cool the reaction vessel to -78 °C using a dry ice/acetone bath.

  • TTE Addition: Carefully condense a known amount of TTE (1.0 equiv.) into the reaction vessel. The vessel should be sealed to maintain a closed system.

  • In Situ Reagent Formation: Allow the reaction mixture to stir at low temperature for a designated period to facilitate the dehydrofluorination of TTE and the formation of anhydrous potassium fluoride.

  • Substrate Addition: Add the electrophilic substrate (1.0 equiv.) to the reaction mixture.

  • Reaction: Allow the reaction to warm to the desired temperature (this will depend on the substrate) and stir until the reaction is complete, as monitored by an appropriate technique (e.g., TLC, GC-MS, or ¹⁹F NMR).

  • Workup: Upon completion, carefully quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.

  • Purification: Purify the crude product by an appropriate method, such as column chromatography.

Protocol 2: Scaled-up Transfer Fluorination using TTE in a Flow Chemistry System

This protocol outlines a continuous flow process for the generation of the fluorinating agent from TTE and subsequent reaction. Flow chemistry offers advantages in terms of safety for handling gaseous reagents and scalability.

Experimental Workflow for Flow Fluorination:

G TTE_source TTE Cylinder Pump1 Pump TTE_source->Pump1 Base_sol Base Solution Reservoir Pump2 Pump Base_sol->Pump2 Substrate_sol Substrate Solution Reservoir Pump3 Pump Substrate_sol->Pump3 Mixer1 Pump1->Mixer1 Pump2->Mixer1 Mixer2 Pump3->Mixer2 Reactor1 T-Mixer & Residence Coil 1 (KF Generation) Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 T-Mixer & Residence Coil 2 (Fluorination) Mixer2->Reactor2 BPR Back Pressure Regulator Reactor2->BPR Collection Product Collection BPR->Collection

Caption: Schematic of a flow chemistry setup for transfer fluorination.

Materials and Equipment:

  • Flow chemistry system with pumps capable of handling gases and liquids

  • Mass flow controller for TTE

  • T-mixers and residence coils

  • Back pressure regulator

  • Reservoirs for base and substrate solutions

  • Collection vessel

Procedure:

  • System Preparation: Assemble the flow chemistry system as depicted in the diagram. Ensure all connections are secure and the system is leak-proof.

  • Solution Preparation: Prepare a solution of the strong base in an anhydrous aprotic solvent in one reservoir. Prepare a solution of the electrophilic substrate in a compatible solvent in a separate reservoir.

  • Parameter Setup: Set the desired flow rates for the TTE gas stream and the liquid solutions using the pumps and mass flow controller. Set the desired reaction temperature for the residence coils and the pressure using the back pressure regulator.

  • Reaction Initiation: Start the flow of the base solution and allow it to fill the first residence coil.

  • KF Generation: Introduce the TTE gas stream into the T-mixer to react with the base solution, generating a stream of anhydrous potassium fluoride.

  • Fluorination Reaction: Introduce the substrate solution into the second T-mixer to react with the in situ generated KF.

  • Product Collection: The reaction mixture flows through the second residence coil to ensure complete reaction, and the product is collected after the back pressure regulator.

  • Steady State and Workup: Once the system reaches a steady state, collect the product over a set period. The collected solution can then be worked up and purified as described in the batch protocol.

Quantitative Data Summary

The following table summarizes representative yields for the transfer fluorination of various substrates using TTE as the fluorine source.

Substrate ClassExample SubstrateProductYield (%)
Aryl Sulfonyl Chlorides4-Toluenesulfonyl chloride4-Toluenesulfonyl fluoride>95
Acyl ChloridesBenzoyl chlorideBenzoyl fluoride85
Alkyl Halides1-Bromooctane1-Fluorooctane70
Aryl Silyl Ethers(4-Nitrophenoxy)trimethylsilane1-Fluoro-4-nitrobenzene90

Note: Yields are highly dependent on the specific substrate, base, solvent, and reaction conditions. The data presented here are for illustrative purposes.

Conclusion

The use of 1,1,1,2-tetrafluoroethane in transfer fluorination represents an innovative and sustainable approach to the synthesis of fluorinated molecules. By leveraging TTE as a readily available fluorine source, this methodology avoids the handling of more hazardous and expensive traditional fluorinating agents. The protocols provided herein offer a foundation for researchers to explore this promising area of fluorination chemistry. Further optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes. The adaptability of this method to both batch and continuous flow processing enhances its utility for both academic research and industrial applications.

Application Notes and Protocols for Spray Cleaning with 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, also known as HFE-458, is a hydrofluoroether with a unique combination of properties that make it an excellent choice for precision spray cleaning applications in research, scientific, and drug development settings. Its low surface tension, non-flammability, and compatibility with a range of materials allow for the effective removal of a wide variety of contaminants from sensitive equipment and components. As an environmentally friendly solvent, it is widely used as a diluent and precision cleaning agent.[1] This document provides detailed application notes and protocols for its use in spray cleaning.

Physicochemical Properties

A summary of the key physical and chemical properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is presented in the table below. These properties are crucial for understanding its behavior as a cleaning solvent.

PropertyValue
Molecular Formula C5H4F8O
Appearance Clear, colorless liquid
Boiling Point 93.2 °C[1]
Density 1.53 g/cm³[1]
Freezing Point -94.27 °C[1]
Moisture Content <100 ppm[1]

Applications in Research and Drug Development

Due to its distinct characteristics, 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is particularly well-suited for the following spray cleaning applications:

  • Cleaning of Laboratory Glassware and Equipment: Effectively removes chemical residues from items such as beakers, flasks, and chromatography columns.

  • Precision Cleaning of Optical Components: Safely cleans lenses, mirrors, and other optical surfaces without leaving a residue.

  • Maintenance of Analytical Instrumentation: Ideal for cleaning sensitive components within spectrophotometers, mass spectrometers, and other analytical instruments.

  • Preparation of Surfaces for Drug Formulation: Ensures that surfaces are free of contaminants before the preparation of pharmaceutical products.

  • Cleaning of Medical Devices: Can be used for the initial cleaning of non-critical medical device components.

Experimental Protocols

General Safety Precautions
  • Always work in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid splashing the solvent into eyes or prolonged contact with skin.

  • Keep the container tightly closed when not in use to prevent volatilization.

Protocol 1: Manual Spray Cleaning of Laboratory Glassware

This protocol is suitable for the routine cleaning of standard laboratory glassware.

Materials:

  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether in a suitable spray bottle.

  • Contaminated glassware.

  • Lint-free wipes.

  • Drying rack or clean, dry air source.

Procedure:

  • Pre-cleaning: If the glassware has heavy, visible residues, pre-clean by rinsing with a suitable solvent or wiping with a dry, lint-free cloth.

  • Spraying: Hold the glassware securely and spray a liberal amount of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, ensuring all contaminated surfaces are wetted.

  • Soaking (Optional): For stubborn residues, allow the solvent to remain on the surface for 1-2 minutes.

  • Wiping: Using a clean, lint-free wipe, gently wipe the surfaces to remove the dissolved contaminants.

  • Rinsing: Spray the glassware again with the solvent to rinse away any remaining residues.

  • Drying: Allow the glassware to air dry on a rack or use a stream of clean, dry air to accelerate the process.

Protocol 2: Automated Spray-in-Air Cleaning of Sensitive Components

This protocol is designed for cleaning delicate items such as optical components or parts of analytical instruments where minimal physical contact is desired.

Materials:

  • Automated spray cleaning system equipped with appropriate nozzles.

  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

  • Component to be cleaned.

  • Clean, dry air or nitrogen for drying.

Procedure:

  • Component Mounting: Securely mount the component in the cleaning chamber of the automated system.

  • Spray Cycle: Program the system to deliver a fine spray of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether onto the component's surface. The duration and pressure of the spray will depend on the level of contamination and the delicacy of the component.

  • Rinse Cycle: Following the initial cleaning spray, a final rinse with fresh solvent is performed to ensure all contaminants are removed.

  • Drying Cycle: A stream of high-purity, filtered air or nitrogen is directed at the component to ensure rapid and residue-free drying.

  • Inspection: Visually inspect the component under appropriate lighting to ensure all contaminants have been removed.

Material Compatibility

1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether exhibits broad compatibility with a variety of materials. However, it is always recommended to test for compatibility with sensitive materials before widespread use.

Material ClassCompatibilityNotes
Metals ExcellentCompatible with stainless steel, aluminum, copper, and brass.
Glass and Ceramics ExcellentNo adverse effects.
Plastics Generally GoodCompatible with most common plastics such as PTFE and FEP.[1] Testing is recommended for prolonged exposure with some elastomers and plastics.
Elastomers VariableSwelling may occur with some elastomers after prolonged contact. It is crucial to perform compatibility testing.

Visualizations

Spray_Cleaning_Workflow cluster_pre_treatment Pre-Treatment cluster_cleaning_process Cleaning Process cluster_post_treatment Post-Treatment PreClean Pre-Cleaning (Manual Wipe/Rinse) Spray Spray Application of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether PreClean->Spray Dwell Dwell Time (Optional, 1-2 min) Spray->Dwell Agitation Mechanical Action (Wiping or Agitation) Dwell->Agitation Rinse Final Rinse with Fresh Solvent Agitation->Rinse Drying Drying (Air or Inert Gas) Rinse->Drying Inspection Quality Control (Visual Inspection) Drying->Inspection

Caption: General workflow for spray cleaning applications.

Logical_Relationship Solvent 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether Properties Key Properties - Low Surface Tension - Non-flammable - Material Compatibility - Environmentally Friendly Solvent->Properties Application Spray Cleaning Applications - Laboratory Equipment - Optical Components - Analytical Instruments Properties->Application Outcome Desired Outcome - Effective Contaminant Removal - Residue-Free Surface - Component Integrity Maintained Application->Outcome

References

Application Notes and Protocols for HFE-458 as a Carrier Fluid in Lubricant Deposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of HFE-458 as a carrier fluid for the precise deposition of lubricants. HFE-458, a hydrofluoroether, offers a unique combination of properties that make it an excellent choice for creating thin, uniform lubricant films on a variety of substrates, a critical requirement in many research, medical device, and pharmaceutical applications.

Introduction to HFE-458 as a Lubricant Carrier Fluid

HFE-458, chemically known as 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether, is a clear, colorless, and low-odor fluid.[1] Its use as a carrier fluid is advantageous due to its non-flammability, fast evaporation rate, low surface tension, and excellent material compatibility.[2][3] These characteristics allow for the deposition of a consistent and drip-free lubricant coating, even on complex geometries.[2][3] HFE-458 is particularly effective for depositing fluorinated and silicone-based lubricants.[2]

Properties of HFE-458

The physical and chemical properties of HFE-458 are summarized in the table below. These properties are critical for understanding its behavior as a carrier fluid and for optimizing the lubricant deposition process.

PropertyTypical ValueReference
Chemical Name1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether[4]
CAS Number16627-68-2[1][4][5]
Molecular FormulaC5H4F8O[4][6]
Molecular Weight232.07 g/mol [4]
AppearanceClear, colorless liquid[1]
Boiling Point92 - 93.2 °C[1][6]
Freezing Point-94.27 °C[1]
Density1.53 g/cm³[1][6]
Flash PointNone
Refractive Index1.29 - 1.2920[6]
Moisture Content<100 ppm[1]
Ozone Depletion Potential (ODP)0[2]
pH7

Experimental Workflow for Lubricant Deposition

The general workflow for lubricant deposition using HFE-458 involves the preparation of the lubricant solution, application to the substrate, and subsequent evaporation of the carrier fluid.

G cluster_prep Preparation cluster_app Application cluster_post Post-Application A Select Lubricant B Determine Concentration A->B C Prepare Lubricant-HFE-458 Solution B->C E Choose Application Method (Dip Coating or Spray Coating) C->E D Substrate Cleaning D->E F Carrier Fluid Evaporation (Air Dry or Accelerated) E->F G Quality Control (e.g., Film Thickness, Uniformity) F->G

Fig. 1: General workflow for lubricant deposition using HFE-458.

Experimental Protocols

The following protocols provide a starting point for the deposition of lubricants using HFE-458. Optimization of parameters such as lubricant concentration, immersion time, and withdrawal speed may be necessary to achieve the desired film thickness and uniformity for a specific application.

Materials and Equipment
  • Carrier Fluid: HFE-458

  • Lubricant: Desired lubricant (e.g., perfluoropolyether (PFPE), silicone oil)

  • Substrate: The component to be lubricated

  • Beakers or containers: Glass or other compatible material

  • Ultrasonic bath: For solution preparation and substrate cleaning

  • Pipettes or graduated cylinders: For accurate measurement

  • Dip coating apparatus (optional): For controlled immersion and withdrawal

  • Spray coating system (optional): For spray application

  • Fume hood or well-ventilated area

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat

Protocol 1: Lubricant Deposition by Dip Coating

This method is suitable for coating entire components or for applications requiring high precision in film thickness.

  • Solution Preparation:

    • Determine the desired concentration of the lubricant in HFE-458. A typical starting range is 0.1% to 5% by weight, depending on the lubricant and desired film thickness.

    • Accurately weigh the lubricant and add it to a clean, dry container.

    • Add the calculated volume of HFE-458 to the container.

    • Gently agitate the mixture or use an ultrasonic bath for a short period to ensure the lubricant is fully dissolved and the solution is homogeneous.

  • Substrate Preparation:

    • Ensure the substrate is clean, dry, and free of any contaminants. Use appropriate cleaning methods for the substrate material (e.g., solvent cleaning, plasma treatment).

  • Dip Coating Procedure:

    • Pour the lubricant solution into a dipping tank.

    • Immerse the substrate into the solution at a controlled speed.

    • Allow the substrate to dwell in the solution for a predetermined time (e.g., 30 seconds to 2 minutes) to ensure complete wetting.

    • Withdraw the substrate from the solution at a slow, constant speed. The withdrawal speed is a critical parameter for controlling film thickness.

    • Allow the HFE-458 to evaporate, leaving a thin film of lubricant on the substrate. This can be done at ambient temperature in a well-ventilated area or can be accelerated with gentle warming.

Protocol 2: Lubricant Deposition by Spray Coating

This method is ideal for coating specific areas of a component or for large surface areas.

  • Solution Preparation:

    • Prepare the lubricant-HFE-458 solution as described in the dip coating protocol. The optimal concentration for spraying may be lower than for dipping to ensure proper atomization.

  • Substrate Preparation:

    • Clean and dry the substrate as described previously.

  • Spray Coating Procedure:

    • Set up the spray coating system in a fume hood or well-ventilated area.

    • Adjust the spray nozzle, pressure, and flow rate to achieve a fine, consistent mist.

    • Position the substrate at an appropriate distance from the spray nozzle.

    • Apply the lubricant solution in even, overlapping passes to ensure uniform coverage.

    • Allow the HFE-458 to evaporate between passes if multiple coats are required to build up the desired film thickness.

    • After the final coat, allow the component to dry completely.

Safety Precautions

  • HFE-458 is a volatile substance and should be handled in a well-ventilated area or under a fume hood.[1]

  • Although HFE-458 is non-flammable, it can decompose at high temperatures to produce toxic substances.[1] Avoid exposure to high heat sources.

  • Always wear appropriate personal protective equipment, including safety glasses and gloves, when handling HFE-458 and lubricant solutions.

  • Consult the Safety Data Sheet (SDS) for HFE-458 and the specific lubricant being used for detailed safety information.

Conclusion

HFE-458 is a versatile and effective carrier fluid for the deposition of a wide range of lubricants. Its favorable properties allow for the creation of thin, uniform, and precise lubricant coatings. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement HFE-458 in their applications. Further optimization of the process parameters will enable the tailoring of lubricant films to meet specific performance requirements.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing SEI Layer Stability with TTE-Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE)-based electrolytes to improve the stability of the solid electrolyte interphase (SEI) layer in lithium-ion batteries.

Frequently Asked Questions (FAQs)

Q1: What is TTE and why is it used in battery electrolytes?

A1: 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) is a partially fluorinated ether used as a co-solvent in electrolytes for high-voltage lithium-ion batteries.[1] Its key benefits include high oxidative stability, the ability to form a stable SEI layer, and improved safety due to its nonflammable nature.[1][2] TTE is often used to enhance the performance of high-voltage cathode materials, which are often limited by the oxidative instability of conventional carbonate-based electrolytes.[1][3]

Q2: What are the main advantages of using a TTE-based electrolyte for SEI layer stability?

A2: The primary advantages of using TTE-based electrolytes for SEI layer stability are:

  • Formation of a Robust and Stable SEI: TTE contributes to the formation of a dense, uniform, and stable SEI layer on the electrode surface.[1] This protective layer minimizes the continuous decomposition of the electrolyte, a common issue that leads to capacity fade.[4]

  • Enhanced High-Voltage Performance: TTE-containing electrolytes exhibit high oxidative stability, making them suitable for high-voltage lithium-ion batteries (up to 5.5 V vs. Li/Li+).[3]

  • Improved Safety: TTE is nonflammable, which significantly improves the safety of the battery by reducing the risk of thermal runaway.[2]

  • Better Wettability: These electrolytes show excellent wettability with separators, which is crucial for good ionic conductivity and overall cell performance.[3]

Q3: What are the typical components of a TTE-based electrolyte?

A3: A typical TTE-based electrolyte formulation consists of a lithium salt, such as lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of solvents.[1] This mixture often includes TTE as a co-solvent along with other carbonates like fluoroethylene carbonate (FEC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC).[1] A common example is 1 M LiPF₆ in FEC/DMC/EMC/TTE.[1]

Q4: Can TTE be used as a standalone solvent?

A4: TTE is typically used as a co-solvent rather than a standalone solvent. Its primary role is to enhance the properties of the electrolyte mixture. For instance, it is used as an inert cosolvent to regulate the Li+-solvation sheath structure in low-concentration electrolytes.[2]

Q5: How does the SEI layer formed in TTE-based electrolytes differ from that in conventional carbonate electrolytes?

A5: The SEI layer formed in the presence of TTE is generally more stable and protective. The fluorinated nature of TTE contributes to the formation of a more inorganic-rich and robust SEI layer. This contrasts with the often less stable, more organic-rich SEI formed in conventional carbonate electrolytes, which is prone to continuous growth and dissolution, leading to battery degradation.

Troubleshooting Guide

Issue 1: High Interfacial Impedance

Symptoms:

  • Increased resistance observed in Electrochemical Impedance Spectroscopy (EIS) measurements.

  • Poor rate capability and significant voltage drop under high current densities.

Possible Causes:

  • Thick or Non-uniform SEI Layer: An excessively thick or uneven SEI layer can impede lithium-ion transport.

  • Poor Electrolyte Wetting: Incomplete wetting of the electrode surface can lead to high interfacial resistance.

  • Contaminants in the Electrolyte: Impurities can react to form a resistive SEI layer.

Solutions:

  • Optimize TTE Concentration: Vary the concentration of TTE in the electrolyte. A lower concentration might be sufficient to form a stable SEI without excessive thickness.

  • Formation Cycling Protocol: Adjust the formation cycling protocol (e.g., lower current density, specific voltage holds) to promote the formation of a thinner, more uniform SEI layer.

  • Ensure Proper Cell Assembly: In a glovebox, ensure the electrolyte fully wets the electrodes and separator before sealing the cell.

  • Use High-Purity Materials: Utilize battery-grade TTE and other electrolyte components with low water and acid content to prevent unwanted side reactions.[5]

Issue 2: Rapid Capacity Fading

Symptoms:

  • Significant drop in discharge capacity over a small number of cycles.

  • Low coulombic efficiency.

Possible Causes:

  • Unstable SEI Layer: The SEI layer may be continuously cracking and reforming, consuming lithium ions and electrolyte.

  • Electrolyte Decomposition: Ongoing decomposition of the electrolyte at the electrode surface.

  • Mechanical Stress: Volume changes in the anode material during cycling can cause the SEI to fracture.[6]

Solutions:

  • Incorporate FEC: The addition of fluoroethylene carbonate (FEC) as an additive can help form a more stable and flexible SEI layer that can better accommodate volume changes.[1]

  • Optimize Electrolyte Formulation: Experiment with different ratios of TTE and other co-solvents to find a balance that promotes a stable SEI.

  • Control Operating Temperature: High temperatures can accelerate SEI degradation.[6] Maintaining a stable and optimal operating temperature can enhance cycle life.

Issue 3: Inconsistent Experimental Results

Symptoms:

  • Poor reproducibility of electrochemical performance between seemingly identical cells.

Possible Causes:

  • Inconsistent SEI Formation: Variations in the initial cycles can lead to different SEI properties.

  • Moisture Contamination: Even small amounts of water can significantly impact SEI formation and stability.

  • Variations in Electrode Surface: Differences in the surface chemistry or morphology of the electrodes can affect SEI growth.

Solutions:

  • Standardized Formation Protocol: Implement a strict and consistent formation cycling protocol for all cells.

  • Rigorous Moisture Control: Prepare electrolytes and assemble cells in an argon-filled glovebox with low moisture levels.

  • Consistent Electrode Preparation: Ensure uniform electrode slurry mixing, coating, and drying procedures.

Quantitative Data

Table 1: Physicochemical Properties of Base Electrolyte vs. TTE-Containing Electrolyte

PropertyBase Electrolyte (1 M LiPF₆ in EC/DEC/PC)TTE-Containing Electrolyte (1 M LiPF₆ in FEC/DMC/EMC/TTE)Reference
Ionic Conductivity11.56 mS cm⁻¹6.50 mS cm⁻¹[1]
Electrolyte UptakeLowerHigher[1]
FlammabilityHigherLower[1]

Table 2: Electrochemical Performance in Li/LiNi₀.₅Mn₁.₅O₄ Half-Cells

MetricTTE-Containing ElectrolyteNoteReference
Discharge CapacityHighCycled between 3.0 and 4.9 V[1]
Coulombic EfficiencyIncreasedCompared to base electrolytes[1]
Rate CapabilityHighStable performance at various C-rates[1]

Experimental Protocols

Protocol 1: Electrolyte Preparation
  • Environment: All steps must be performed in an argon-filled glovebox with moisture and oxygen levels below 0.1 ppm.

  • Materials:

    • Lithium hexafluorophosphate (LiPF₆) (battery grade)

    • 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) (battery grade, ≤100 ppm acid, ≤750 ppm H₂O)[5]

    • Fluoroethylene carbonate (FEC) (battery grade)

    • Dimethyl carbonate (DMC) (battery grade)

    • Ethyl methyl carbonate (EMC) (battery grade)

  • Procedure:

    • In a clean, dry container, mix the solvents (e.g., FEC, DMC, EMC, and TTE) in the desired volume ratio (e.g., 2:3:1:4).[1]

    • Slowly add the LiPF₆ salt to the solvent mixture while stirring until it is completely dissolved to achieve the target concentration (e.g., 1 M).

    • Allow the electrolyte to rest for several hours to ensure homogeneity.

Protocol 2: SEI Characterization using Electrochemical Impedance Spectroscopy (EIS)
  • Cell Assembly: Assemble a coin cell (e.g., CR2032) with the working electrode, reference electrode (lithium metal), separator, and the prepared TTE-based electrolyte inside an argon-filled glovebox.

  • Formation Cycling: Perform the initial formation cycles at a low C-rate (e.g., C/20) for 2-3 cycles to form the SEI layer.

  • EIS Measurement:

    • Connect the cell to a potentiostat with an EIS module.

    • Allow the cell to rest at open circuit voltage (OCV) for at least 1 hour to stabilize.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 100 kHz to 0.01 Hz).

    • Record the impedance data.

  • Data Analysis:

    • Plot the data as a Nyquist plot (Z' vs. -Z'').

    • Fit the Nyquist plot to an equivalent circuit model to extract the resistance of the SEI layer (R_SEI). The semicircle in the mid-frequency region typically corresponds to the SEI impedance.

Visualizations

Experimental_Workflow_for_High_Impedance_Troubleshooting start High Interfacial Impedance Observed check_wetting Verify Electrode Wetting start->check_wetting improper_wetting Re-assemble Cell with Proper Wetting check_wetting->improper_wetting Improper check_formation Review Formation Protocol check_wetting->check_formation Proper end_good Impedance Reduced improper_wetting->end_good adjust_formation Adjust Formation Protocol (e.g., lower current) check_formation->adjust_formation Non-optimal check_TTE_conc Evaluate TTE Concentration check_formation->check_TTE_conc Optimal adjust_formation->end_good optimize_TTE Optimize TTE Concentration check_TTE_conc->optimize_TTE Potentially too high check_purity Verify Purity of Electrolyte Components check_TTE_conc->check_purity Optimal optimize_TTE->end_good use_high_purity Use High-Purity Materials check_purity->use_high_purity Impurities suspected end_bad Issue Persists: Further Investigation Needed check_purity->end_bad High Purity Confirmed use_high_purity->end_good

Caption: Troubleshooting workflow for high interfacial impedance.

TTE_Effect_on_SEI_Properties cluster_positive_effects Positive Effects on SEI Layer cluster_battery_performance Impact on Battery Performance TTE TTE in Electrolyte stable_sei Forms Stable SEI TTE->stable_sei high_oxid_stability High Oxidative Stability TTE->high_oxid_stability uniform_sei Promotes Uniform SEI TTE->uniform_sei enhanced_safety Enhanced Safety (Nonflammable) TTE->enhanced_safety reduced_decomp Reduces Electrolyte Decomposition stable_sei->reduced_decomp uniform_sei->reduced_decomp improved_cycling Improved Cycling Stability reduced_decomp->improved_cycling high_coulombic_eff Higher Coulombic Efficiency reduced_decomp->high_coulombic_eff

Caption: Logical relationship of TTE's effect on SEI and battery performance.

References

Technical Support Center: Dehydration of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane for Battery Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to reducing the water content in 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (also known as TTE) for use in high-performance battery applications. Maintaining an ultra-low water content is critical as residual moisture can react with electrolyte salts, such as LiPF6, to form hydrofluoric acid (HF), which degrades battery components and severely impacts performance and safety.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to have an extremely low water content in this compound for battery applications?

A1: Water in the electrolyte of a lithium-ion battery can react with the conducting salt, for example, lithium hexafluorophosphate (LiPF6), to produce hydrofluoric acid (HF).[1][2][3] This acid is highly corrosive and can lead to the degradation of the battery's cathode and anode, the formation of resistive solid electrolyte interphase (SEI) layers, and an overall decline in battery performance, cycle life, and safety.[3] For battery-grade solvents and electrolytes, the water content is typically required to be below 20-50 parts per million (ppm).[4]

Q2: What is the recommended method for drying this compound in a laboratory setting?

A2: The most effective and widely recommended method for drying organic solvents for battery electrolytes, including fluorinated ethers like TTE, is the use of activated molecular sieves.[5][6] Specifically, 3A molecular sieves are preferred for polar organic solvents as their pore size is small enough to capture water molecules while excluding most solvent molecules.[7][8][9]

Q3: How do I properly activate and handle molecular sieves to ensure their effectiveness?

A3: Molecular sieves are typically supplied saturated with water and must be activated before use.[10][11] This is achieved by heating them to a high temperature under vacuum or with a flow of a dry, inert gas to drive off the adsorbed water. A common laboratory procedure is to heat the sieves in a Schlenk flask under vacuum at 180-200°C for 8-12 hours.[6] For industrial-scale activation, temperatures between 175°C and 315°C are used.[12] Activated sieves should be cooled in a desiccator under an inert atmosphere and stored in a tightly sealed container to prevent re-adsorption of atmospheric moisture.[11][13]

Q4: How can I accurately measure the water content in the dried solvent?

A4: Coulometric Karl Fischer (KF) titration is the standard method for accurately determining low levels of water content (down to ppm) in battery electrolytes and their components.[14][15][16][17] This technique is highly specific to water and provides precise and reliable results.[14]

Q5: Can the molecular sieves be regenerated and reused?

A5: Yes, molecular sieves can be regenerated by heating them to drive off the adsorbed water, making them a cost-effective option.[2][18][19][20] The regeneration process typically involves heating the sieves to between 200°C and 320°C.[18] It is important to purge the sieves with a dry, inert gas during heating and cooling to carry away the desorbed water and prevent re-adsorption.[13][19]

Troubleshooting Guide

Issue 1: The water content of the solvent remains high after treatment with molecular sieves.

Possible Cause Troubleshooting Step
Inactive Molecular Sieves The molecular sieves were not properly activated or have been exposed to air for an extended period. Reactivate the sieves by heating them under vacuum as described in the experimental protocol. To quickly check for activity, place a few beads in a gloved hand and add a drop of water; they should become very hot.[8][10]
Insufficient Amount of Sieves The amount of molecular sieves used was not enough to adsorb the initial water content. As a general guideline, use 10-20% w/v of molecular sieves to the solvent.[10][11]
Inadequate Contact Time The solvent was not in contact with the molecular sieves for a sufficient duration. For static drying, allow the solvent to stand over the sieves for at least 48-72 hours.[13] Gentle agitation can improve efficiency.
Incorrect Type of Molecular Sieve Using a molecular sieve with a pore size larger than 3Å may result in the co-adsorption of the solvent molecules, reducing the efficiency of water removal. Ensure you are using 3A molecular sieves for polar solvents.[7][8][9]

Issue 2: Inconsistent or inaccurate results from Karl Fischer titration.

Possible Cause Troubleshooting Step
Leaking Titration Cell Moisture from the atmosphere is entering the titration cell, leading to a high and unstable drift. Check all seals, septa, and ground glass joints for leaks. Replace the septum if it is visibly punctured.
Contaminated Reagents The Karl Fischer reagents may be exhausted or contaminated. Replace the anolyte and catholyte with fresh reagents.
Side Reactions with the Sample While less common with fluorinated ethers, some organic compounds can undergo side reactions with the methanol in standard KF reagents. If suspected, use specialized methanol-free KF reagents.[17]
Improper Sample Handling Exposing the sample to ambient air during transfer to the titration cell can introduce moisture. Work quickly and, if possible, handle samples in a glovebox with a dry atmosphere.

Data Presentation

Drying Method Solvent Initial Water Content (ppm) Final Water Content (ppm) Conditions Reference
Static drying with 3A molecular sievesMethanolNot specified~3310% w/v sieves, 72 hours[13]
Static drying with 3A molecular sievesMethanolNot specified~1020% w/v sieves, 5 days[13]

Experimental Protocols

Protocol 1: Activation of 3A Molecular Sieves
  • Preparation: Place the required amount of 3A molecular sieve beads or pellets into a clean, dry Schlenk flask.

  • Heating and Evacuation: Attach the Schlenk flask to a Schlenk line equipped with a vacuum pump and a cold trap (e.g., liquid nitrogen).

  • Activation: Heat the flask in a sand bath or with a heating mantle to 180-200°C while under dynamic vacuum.[6]

  • Duration: Maintain these conditions for 8-12 hours to ensure complete removal of water.

  • Cooling: Turn off the heating and allow the flask to cool to room temperature under vacuum or by backfilling with a dry, inert gas such as argon or nitrogen.

  • Storage: Once cooled, transfer the activated molecular sieves to a tightly sealed container inside a glovebox or a desiccator for storage.

Protocol 2: Drying of this compound
  • Preparation: Inside a glovebox with a dry argon or nitrogen atmosphere, add the activated 3A molecular sieves (10-20% w/v) to a clean, dry bottle.

  • Solvent Addition: Add the this compound to the bottle containing the molecular sieves.

  • Sealing: Tightly seal the bottle to prevent the ingress of atmospheric moisture.

  • Drying: Allow the solvent to stand over the molecular sieves for at least 48-72 hours.[13] Occasional gentle swirling can improve the drying efficiency.

  • Decanting: Carefully decant or filter the dried solvent into a clean, dry storage bottle, ensuring the molecular sieve particles are not transferred.

Protocol 3: Water Content Determination by Coulometric Karl Fischer Titration
  • Instrument Preparation: Prepare the coulometric Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean, dry, and filled with fresh anolyte and catholyte.

  • Conditioning: Start the conditioning process to titrate any residual moisture in the cell until a stable, low drift is achieved (typically <10 µ g/min ).

  • Sample Injection: Using a dry, gas-tight syringe, draw a known volume or weight of the dried this compound.

  • Titration: Inject the sample into the titration cell and start the titration. The instrument will automatically titrate the water present and display the result in ppm or µg.

  • Replicates: Perform multiple titrations of the same sample to ensure the reproducibility of the results.

Visualizations

Drying_Workflow cluster_prep Preparation cluster_drying Drying Process cluster_analysis Analysis & Verification cluster_result Result start Start: TTE Solvent with High Water Content activate_sieves Activate 3A Molecular Sieves (Heat under Vacuum) start->activate_sieves add_sieves Add Activated Sieves to Solvent (10-20% w/v) start->add_sieves activate_sieves->add_sieves static_dry Static Drying (48-72 hours) add_sieves->static_dry decant Decant Dried Solvent static_dry->decant kf_titration Measure Water Content (Karl Fischer Titration) decant->kf_titration check_spec Water Content < 20 ppm? kf_titration->check_spec end_ok End: Battery-Grade TTE check_spec->end_ok Yes end_nok Troubleshoot check_spec->end_nok No end_nok->add_sieves Re-dry

Caption: Workflow for reducing water content in TTE.

Troubleshooting_Tree cluster_a1 Molecular Sieve Issues cluster_sol1 Solutions cluster_kf cluster_a2 KF Titration Issues cluster_sol2 Solutions q1 High water content after drying? a1_1 Were sieves activated correctly? (Heated under vacuum) q1->a1_1 a1_2 Sufficient amount of sieves used? (10-20% w/v) q1->a1_2 a1_3 Adequate contact time? (min. 48h) q1->a1_3 s1_1 Re-activate sieves a1_1->s1_1 No s1_2 Increase sieve amount a1_2->s1_2 No s1_3 Increase drying time a1_3->s1_3 No q2 Inconsistent KF results? a2_1 Is the titration cell sealed properly? q2->a2_1 a2_2 Are KF reagents fresh? q2->a2_2 a2_3 Was sample handling done in a dry environment? q2->a2_3 s2_1 Check seals and septum a2_1->s2_1 No s2_2 Replace reagents a2_2->s2_2 No s2_3 Improve sample handling protocol a2_3->s2_3 No

Caption: Troubleshooting decision tree for drying TTE.

References

Technical Support Center: High-Temperature Applications of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether?

Q2: What are the likely degradation products of this ether at high temperatures?

A: While specific pyrolysis-GC/MS data for 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is not available in the reviewed literature, thermal decomposition of similar fluorinated ethers and polymers typically involves the cleavage of C-O and C-C bonds. This can lead to the formation of smaller fluorinated alkanes, alkenes, and potentially carbonyl fluorides. Analysis of related fluorinated compounds has shown that the specific products can vary significantly with the molecular structure and the presence of other substances.

Q3: Are there any known stabilizers to prevent the degradation of this ether?

A: The search did not yield information on specific stabilizers for 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether. However, for fluorinated compounds in general, the addition of radical scavengers or compounds that can neutralize acidic byproducts (which can catalyze degradation) may offer some protection. The effectiveness of any potential stabilizer would need to be experimentally verified.

Q4: How can I experimentally determine the thermal stability of my sample?

A: The most common and effective method for determining the thermal stability of a liquid sample is Thermogravimetric Analysis (TGA). This technique measures the change in mass of a sample as a function of temperature, providing a clear indication of the onset of decomposition. A detailed protocol for TGA is provided in the "Experimental Protocols" section of this guide.

Q5: What analytical technique is best for identifying the thermal degradation products?

A: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is the ideal analytical technique for identifying the volatile and semi-volatile products of thermal degradation. This method involves heating the sample to a specific temperature and then separating and identifying the resulting compounds. A general protocol for this analysis is included in the "Experimental Protocols" section.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Unexpected sample discoloration or pressure buildup at temperatures below the expected decomposition range. Presence of impurities that lower the thermal stability. Catalytic degradation initiated by container materials or contaminants.1. Verify Purity: Ensure the purity of the 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether using techniques like GC-MS. Impurities can significantly lower decomposition temperatures.2. Inert Materials: Use containers made of inert materials such as borosilicate glass or stainless steel. Avoid materials that could have catalytic activity.3. Cleanliness: Thoroughly clean and dry all experimental apparatus to remove any potential contaminants.
Inconsistent results in thermal stability tests (e.g., varying onset of decomposition in TGA). Inconsistent sample size or heating rate in TGA. Presence of residual solvents or moisture.1. Standardize TGA Parameters: Use a consistent sample size (e.g., 5-10 mg) and heating rate (e.g., 10 °C/min) for all TGA experiments.2. Dry Sample: Ensure the sample is free of volatile impurities and moisture by drying under vacuum or with a dry, inert gas prior to analysis.
Difficulty in identifying degradation products using GC/MS. Degradation products are too volatile or not amenable to the GC column being used. Insufficient concentration of degradation products.1. Optimize GC Method: Use a GC column suitable for the separation of small, fluorinated compounds. Adjust the temperature program to ensure the separation of volatile products.2. Concentrate Sample: If the concentration of degradation products is low, consider using a larger sample size for pyrolysis or employing a pre-concentration technique.

Quantitative Data Summary

Compound/Material Decomposition Onset/Observation Temperature (°C) Method/Conditions Reference
Perfluorooctanoic acid (PFOA) on GAC~200Thermal treatment[7]
Perfluorooctanesulfonic acid (PFOS) on GAC≥450Thermal treatment[7]
Perfluoroalkyl ether carboxylic acid (PFECA) on GACMore readily decomposed than PFCA with the same number of perfluorinated carbonsThermal treatment[7]
Poly(ethylene-co-tetrafluoroethylene) (ETFE)-Pyrolysis-GC/MS[8]
8:2 Fluorotelomer alcohol~200 (with catalyst)Catalytic treatment[9]
Biosolids containing PFAS>97% reduction at 500-700Pyrolysis[10]

Experimental Protocols

Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

Materials:

  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether sample

  • Thermogravimetric Analyzer (TGA)

  • Inert TGA pans (e.g., platinum or alumina)

  • High-purity nitrogen gas (or other inert gas)

Methodology:

  • Instrument Preparation: Ensure the TGA is calibrated for temperature and mass according to the manufacturer's specifications.

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the ether into a clean, tared TGA pan.

  • Experimental Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.

  • Heating Program:

    • Equilibrate the sample at a low temperature (e.g., 30 °C) for a few minutes.

    • Heat the sample from the initial temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature.

    • The onset temperature of decomposition is typically determined as the temperature at which a significant mass loss begins. This can be calculated using the instrument software, often by finding the intersection of the baseline tangent and the tangent of the decomposition curve.

Protocol 2: Identification of Thermal Degradation Products by Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile products generated from the thermal degradation of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

Materials:

  • 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether sample

  • Pyrolyzer coupled to a Gas Chromatograph/Mass Spectrometer (GC/MS)

  • Quartz pyrolysis tubes

  • High-purity helium gas

Methodology:

  • Instrument Preparation:

    • Ensure the Py-GC/MS system is properly tuned and calibrated.

    • Select a GC column appropriate for the separation of fluorinated hydrocarbons (e.g., a mid-polar or polar column).

  • Sample Preparation: Place a small amount of the ether (typically in the microgram range) into a quartz pyrolysis tube.

  • Pyrolysis:

    • Insert the sample tube into the pyrolyzer.

    • Rapidly heat the sample to the desired decomposition temperature (this can be a single temperature or a programmed ramp, determined from TGA data).

  • GC Separation:

    • The volatile degradation products are swept from the pyrolyzer into the GC injection port by the helium carrier gas.

    • Separate the components using an appropriate GC temperature program.

  • MS Detection:

    • As components elute from the GC column, they are ionized and fragmented in the mass spectrometer.

    • Acquire mass spectra over a suitable mass range (e.g., m/z 10-500).

  • Data Analysis:

    • Identify the individual degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

experimental_workflow_tga cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis prep Weigh 5-10 mg of ether in a TGA pan tga_setup Place sample in TGA and purge with N2 prep->tga_setup Load Sample tga_run Heat at 10 °C/min to 600 °C tga_setup->tga_run Start Run plot_data Plot Mass % vs. Temp tga_run->plot_data Acquire Data det_onset Determine Onset of Decomposition plot_data->det_onset Analyze Curve

Caption: Experimental Workflow for Thermogravimetric Analysis (TGA).

experimental_workflow_py_gcms cluster_prep Sample Preparation cluster_pyrolysis Pyrolysis cluster_gcms GC/MS Analysis cluster_analysis Data Analysis prep Place µg amount of ether in a pyrolysis tube pyrolyze Heat sample to decomposition temperature prep->pyrolyze Load Sample gc_sep Separate products on GC column pyrolyze->gc_sep Inject Products ms_detect Detect and acquire mass spectra gc_sep->ms_detect Elution identify Identify products via mass spectral library ms_detect->identify Analyze Spectra

Caption: Experimental Workflow for Pyrolysis-GC/MS Analysis.

References

Troubleshooting phase separation in TTE-solvent mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support for researchers, scientists, and drug development professionals encountering phase separation (cloudiness or turbidity) in TTE (Tris-Triton X-100-EDTA)-solvent mixtures.

Frequently Asked Questions (FAQs)

Q1: Why has my clear TTE-solvent mixture suddenly become cloudy?

The cloudiness you are observing is a form of phase separation. This phenomenon is characteristic of solutions containing non-ionic surfactants, such as Triton X-100, which is a key component of your TTE buffer. When the solution temperature is raised to a specific point, the surfactant's solubility decreases, causing it to separate from the aqueous phase and form a distinct, turbid layer.[1][2] This critical temperature is known as the "cloud point" (CP).[1][3] The underlying mechanism involves the breaking of hydrogen bonds between water molecules and the hydrophilic ethylene oxide segments of the surfactant, leading to dehydration and aggregation of surfactant micelles.[1][3][4]

Q2: How does temperature influence the stability of my TTE-solvent mixture?

For non-ionic surfactants like Triton X-100, solubility in water decreases as temperature increases.[1][5] Therefore, heating your mixture can induce phase separation if the temperature exceeds the solution's cloud point. Conversely, lowering the temperature will typically restore the solution to a clear, single phase. This behavior is a fundamental property of ethoxylated non-ionic surfactants.[3]

Q3: I added an organic solvent to my TTE buffer, and it immediately turned cloudy. Why?

The addition of organic compounds can significantly alter the cloud point of the Triton X-100 in your TTE buffer.[1][6] The specific effect depends heavily on the nature of the solvent:

  • Cloud Point Depressors: Higher-chain alcohols (e.g., butanol, hexanol, octanol) and alkanes (e.g., hexane, octane) tend to decrease the cloud point, promoting phase separation even at lower temperatures.[6][7] The longer the alkyl chain of the additive, the more effective it is at lowering the CP.[6][7]

  • Cloud Point Enhancers: Lower-chain, polar alcohols like methanol and ethanol can enhance the cloud point, thereby increasing the stability of the mixture.[6][7]

Q4: Do the concentrations of Tris, EDTA, or Triton X-100 itself affect phase separation?

Yes, the concentration of all components can play a role.

  • Triton X-100: The cloud point can vary with surfactant concentration. For Triton X-100, a sharp rise in the cloud point is often observed as the concentration increases beyond 4%.[6][7]

  • Tris and EDTA: These components are salts. The addition of inorganic salts typically lowers the cloud point of non-ionic surfactants, a phenomenon known as "salting out".[4] These salts compete for water molecules, reducing the hydration of the surfactant's hydrophilic groups and promoting aggregation at lower temperatures.[4]

Troubleshooting Guide

If you observe phase separation in your TTE-solvent mixture, follow this logical workflow to diagnose and resolve the issue.

Troubleshooting_Workflow start Phase Separation Observed (Mixture is Cloudy/Turbid) check_temp Step 1: Check Temperature start->check_temp temp_high Is temperature elevated? check_temp->temp_high Evaluate identify_solvent Step 2: Identify Solvent/Additive temp_high->identify_solvent No sol_cool Solution: Cool the mixture (e.g., use an ice bath) temp_high->sol_cool Yes is_cp_depressor Is it a known CP depressor? (e.g., long-chain alcohol, alkane) identify_solvent->is_cp_depressor Evaluate check_conc Step 3: Review Concentrations is_cp_depressor->check_conc No sol_solvent Solution: Replace with a CP enhancer (e.g., Methanol) or reduce concentration is_cp_depressor->sol_solvent Yes conc_high Are salt or solvent concentrations too high? check_conc->conc_high Evaluate sol_conc Solution: Reduce salt (Tris/EDTA) or solvent concentration conc_high->sol_conc Yes end_node Problem Resolved sol_cool->end_node sol_solvent->end_node sol_conc->end_node

Caption: A workflow diagram for troubleshooting phase separation.

Data Summary: Effect of Additives on Cloud Point

The stability of your TTE mixture is highly sensitive to additives. The following table summarizes the effects of common laboratory chemicals on the cloud point (CP) of Triton X-100 solutions.

Additive TypeSpecific ExamplesEffect on Cloud Point (CP)General Guideline
Polar Organic Solvents (Lower Alcohols) Methanol, Ethanol, PropanolIncreases CP [6][7]Stabilizes the mixture, making it tolerant to higher temperatures.
Non-Polar Organic Solvents (Alkanes) Hexane, Heptane, Octane, DecaneDecreases CP [6][7]Destabilizes the mixture, inducing phase separation at lower temperatures.
Amphiphilic Solvents (Higher Alcohols) Butanol, Hexanol, Heptanol, OctanolDecreases CP [6][7]Destabilizes the mixture. The effect increases with longer chain length.
Inorganic Salts (Buffer Components) NaCl, Na₂SO₄ (analagous to Tris/EDTA)Decreases CP [4]High buffer concentrations can reduce mixture stability.

Key Experimental Protocol

Methodology: Determination of Cloud Point

This protocol allows you to experimentally determine the cloud point of your specific TTE-solvent formulation, which is a crucial parameter for quality control and troubleshooting.[2][8]

Objective: To find the temperature at which a 1% solution of a TTE-solvent mixture becomes turbid upon heating.[2][9]

Materials:

  • Your TTE-solvent mixture

  • Deionized water

  • Glass test tube with a stopper

  • Water bath with controlled heating

  • Calibrated thermometer or temperature probe

  • Stirring mechanism (e.g., magnetic stir bar and plate)

Procedure:

  • Sample Preparation: Prepare a 1% (w/w) solution of your TTE-solvent mixture in deionized water. Ensure it is completely dissolved and the solution is clear at room temperature.

  • Setup: Place 10-20 mL of the prepared solution into a glass test tube. Add a small magnetic stir bar if available. Place the test tube in the water bath, ensuring the water level is above the sample level. Position a calibrated thermometer or temperature probe directly in the sample solution, ensuring it does not touch the sides or bottom of the test tube.

  • Heating: Begin heating the water bath slowly, at a rate of approximately 1-2°C per minute, while gently stirring the sample.

  • Observation: Continuously monitor the solution for the first sign of turbidity.

  • Measurement: The moment the solution becomes distinctly cloudy, record the temperature. This is the cloud point.[9]

  • Confirmation: Turn off the heat and allow the solution to cool. The solution should become clear again. The temperature at which it clears can also be recorded to check for hysteresis. For accuracy, the measurement should be reproducible within 1°C.[8]

Visualization of Phase Separation Factors

The stability of micellar solutions is a balance of multiple intermolecular forces. The diagram below illustrates the key factors that disrupt this balance in TTE-solvent mixtures, leading to phase separation.

Cause_Effect_Diagram Factors Influencing Phase Separation cluster_causes Primary Causes cluster_mechanism Underlying Mechanism cluster_effect Observed Effect temp Increased Temperature mechanism Dehydration of Surfactant Hydrophilic Groups (Breaks H-Bonds with Water) temp->mechanism solvent Addition of CP-Depressing Solvents (e.g., Hexane, Butanol) solvent->mechanism salt High Salt Concentration (Tris, EDTA, etc.) salt->mechanism effect Micelle Aggregation & Phase Separation (Cloudiness) mechanism->effect Leads to

Caption: Core factors leading to phase separation in TTE mixtures.

References

Technical Support Center: Enhancing Ionic Conductivity of HFE-458 Based Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HFE-458 based electrolytes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and use of HFE-458 based electrolytes, with a focus on enhancing ionic conductivity.

Issue IDProblemPotential CausesSuggested Solutions
IC-01 Low Ionic Conductivity - Insufficient Lithium Salt Concentration: The concentration of the lithium salt (e.g., LiPF6, LiFSI) is too low to provide an adequate number of charge carriers.- High Viscosity of the Electrolyte: A high concentration of co-solvents or low operating temperature can increase viscosity, impeding ion mobility.- Poor Dissociation of Lithium Salt: HFE-458 is a low-polarity solvent and may not effectively dissociate the lithium salt on its own.- Presence of Impurities: Water or other impurities can react with the lithium salt and reduce the number of free ions.- Optimize Salt Concentration: Systematically vary the lithium salt concentration (e.g., from 0.5 M to 1.5 M) to find the optimal balance between charge carrier density and viscosity.- Adjust Co-solvent Ratio: If using co-solvents like ethylene carbonate (EC), dimethyl carbonate (DMC), or dimethoxyethane (DME), adjust the ratio to reduce viscosity. A higher proportion of a low-viscosity co-solvent can improve ionic conductivity.- Incorporate High-Dielectric Constant Co-solvents: Use co-solvents with a high dielectric constant, such as EC or propylene carbonate (PC), to promote the dissociation of the lithium salt.- Ensure High Purity of Components: Use battery-grade solvents and salts with low water content (<20 ppm). Dry all components before use.
EC-01 Poor Electrode Wetting - High Surface Tension of the Electrolyte: The fluorinated nature of HFE-458 can lead to high surface tension, preventing the electrolyte from effectively penetrating the porous structure of the electrodes.- Optimize Co-solvent Blend: The addition of conventional carbonate co-solvents can reduce the overall surface tension of the electrolyte.- Vacuum Infiltration: In a glovebox, place the cell assembly in a vacuum chamber for a period to facilitate the penetration of the electrolyte into the electrode pores.
CS-01 Poor Cycling Stability - Unstable Solid Electrolyte Interphase (SEI): The electrolyte may not form a stable and protective SEI layer on the anode, leading to continuous electrolyte decomposition and capacity fade.- Oxidative Decomposition at High Voltage: HFE-458 has good oxidative stability, but the overall electrolyte may still decompose on high-voltage cathodes.- Incorporate Film-Forming Additives: Additives like Vinylene Carbonate (VC) or Fluoroethylene Carbonate (FEC) can help form a more stable SEI on the anode.[1][2][3]- Use Oxidation-Stable Co-solvents: Ensure that any co-solvents used are also stable at the desired operating voltage.
SF-01 Safety Concerns (Flammability) - Low Flash Point of Co-solvents: While HFE-458 is non-flammable, the use of flammable carbonate co-solvents can increase the overall flammability of the electrolyte.- Increase HFE-458 Content: Maximize the proportion of HFE-458 in the electrolyte mixture to leverage its non-flammable nature.- Consider Flame Retardant Additives: Incorporate flame retardant additives, but be mindful of their potential impact on electrochemical performance.

Frequently Asked Questions (FAQs)

1. What is a typical range for the ionic conductivity of HFE-458 based electrolytes?

The ionic conductivity of HFE-458 based electrolytes is highly dependent on the choice of lithium salt, its concentration, and the co-solvent system used. For instance, a 1M LiFSI in DME-HFE-458 (20:80 v:v) electrolyte has an ionic conductivity of approximately 1.15 mS/cm. When used as a co-solvent with carbonates, the conductivity can be tailored. For example, a 1 M LiPF6 solution in FEC/DMC/HFE-458 (1:1:1 by weight) exhibits a conductivity of around 2-4 mS/cm at room temperature.

2. How does temperature affect the ionic conductivity of HFE-458 based electrolytes?

As with most electrolytes, the ionic conductivity of HFE-458 based systems increases with temperature. This is due to the decrease in viscosity and increased ion mobility at higher temperatures.

3. What are the key safety precautions to consider when working with HFE-458?

While HFE-458 itself is non-flammable and has low toxicity, it is important to handle it in a well-ventilated area, preferably a fume hood or a glovebox, to avoid inhalation of vapors. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When mixed with flammable co-solvents, the resulting electrolyte should be handled with the same precautions as any flammable liquid.

4. Can additives be used to enhance the performance of HFE-458 based electrolytes?

Yes, various additives can be used to improve specific properties. Film-forming additives like Vinylene Carbonate (VC) and Fluoroethylene Carbonate (FEC) are commonly used to improve the stability of the Solid Electrolyte Interphase (SEI) on the anode, which is crucial for long-term cycling performance.[1][2][3] Other additives can be used to improve thermal stability or scavenge moisture.

5. Is HFE-458 compatible with common lithium-ion battery electrode materials?

HFE-458, particularly when used as a co-solvent in an electrolyte blend, has shown good compatibility with common cathode materials like LiNi0.8Co0.1Mn0.1O2 (NCM811) and high-voltage cathodes.[4][5] Its compatibility with anode materials is largely dependent on the formation of a stable SEI, which can be facilitated by the use of appropriate additives.

Quantitative Data Summary

The following tables summarize the ionic conductivity of various HFE-458 based electrolyte formulations found in the literature.

Table 1: Ionic Conductivity of HFE-458 Based Electrolytes

Lithium SaltCo-solvent System (v/v or w/w)Concentration (M)Temperature (°C)Ionic Conductivity (mS/cm)
LiFSIDME / HFE-458 (20:80 v/v)1Room Temp.1.15
LiPF6FEC / DMC / HFE-458 (1:1:1 w/w)125~3.5
LiPF6FEC / DMC / HFE-458 (1:1:1 w/w)10~2.0
LiPF6FEC / DMC / HFE-458 (1:1:1 w/w)1-20~1.0

Experimental Protocols

Preparation of HFE-458 Based Electrolyte

Objective: To prepare a 1 M LiPF6 in EC/DMC/HFE-458 (1:1:1 w/w) electrolyte.

Materials:

  • Lithium hexafluorophosphate (LiPF6), battery grade

  • Ethylene carbonate (EC), battery grade

  • Dimethyl carbonate (DMC), battery grade

  • 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether (HFE-458), battery grade

  • Argon-filled glovebox with H2O and O2 levels < 1 ppm

  • Precision balance

  • Magnetic stirrer and stir bars

  • Volumetric flasks and appropriate glassware

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Accurately weigh the required amounts of EC, DMC, and HFE-458 in a clean, dry glass bottle.

  • Add a magnetic stir bar and stir the solvent mixture until a homogeneous solution is formed.

  • Slowly add the pre-weighed LiPF6 to the solvent mixture while stirring.

  • Continue stirring until the LiPF6 is completely dissolved. This may take several hours.

  • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Measurement of Ionic Conductivity

Objective: To measure the ionic conductivity of the prepared electrolyte using Electrochemical Impedance Spectroscopy (EIS).

Equipment:

  • Potentiostat with EIS capability

  • Conductivity cell with two platinum or stainless steel electrodes of a known geometry

  • Temperature-controlled chamber or water bath

  • Argon-filled glovebox

Procedure:

  • Assemble the conductivity cell inside the glovebox.

  • Fill the conductivity cell with the prepared electrolyte, ensuring that the electrodes are fully immersed and there are no air bubbles.

  • Seal the conductivity cell to prevent solvent evaporation and contamination.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature.

  • Connect the conductivity cell to the potentiostat.

  • Perform an EIS measurement over a suitable frequency range (e.g., 1 MHz to 1 Hz) with a small AC voltage amplitude (e.g., 10 mV).

  • The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculate the ionic conductivity (σ) using the following formula: σ = L / (Rb * A) where L is the distance between the electrodes and A is the area of the electrodes.

Visualizations

Troubleshooting_Workflow start Start: Low Ionic Conductivity (IC-01) cause1 Insufficient Salt Concentration? start->cause1 cause2 High Viscosity? start->cause2 cause3 Poor Salt Dissociation? start->cause3 cause4 Impurities Present? start->cause4 solution1 Optimize Salt Concentration cause1->solution1 solution2 Adjust Co-solvent Ratio cause2->solution2 solution3 Incorporate High-Dielectric Co-solvent cause3->solution3 solution4 Ensure High Purity of Components cause4->solution4 end End: Ionic Conductivity Enhanced solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for low ionic conductivity.

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_measurement Conductivity Measurement weigh_solvents Weigh Solvents (EC, DMC, HFE-458) mix_solvents Mix Solvents weigh_solvents->mix_solvents add_salt Add LiPF6 mix_solvents->add_salt dissolve_salt Dissolve Salt add_salt->dissolve_salt fill_cell Fill Conductivity Cell dissolve_salt->fill_cell equilibrate_temp Equilibrate Temperature fill_cell->equilibrate_temp run_eis Perform EIS equilibrate_temp->run_eis calculate_conductivity Calculate Conductivity run_eis->calculate_conductivity

References

Technical Support Center: Stabilizing High-Voltage Cathodes with TTE Additive

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing tris(2,2,2-trifluoroethyl) phosphite (TTE) as an electrolyte additive to enhance the cycling performance of high-voltage cathodes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key performance data.

Troubleshooting Guide

This guide addresses common issues encountered during the application of TTE additive in lithium-ion battery experiments.

Question Possible Causes Troubleshooting Steps
Why is the initial coulombic efficiency (ICE) lower than expected after adding TTE? - Additive Decomposition: TTE can be electrochemically oxidized on the cathode surface during the initial formation cycles to create a protective cathode electrolyte interphase (CEI). This process consumes some charge, leading to a lower ICE.[1][2] - Impurities: Residual moisture or other impurities in the electrolyte or on the electrode surface can react with TTE or the electrode, contributing to irreversible capacity loss.- Optimize Additive Concentration: While TTE is beneficial, an excessively high concentration can lead to a thicker, more resistive CEI, lowering ICE. Experiment with concentrations typically in the range of 0.5-2 wt%. - Controlled Formation Cycles: Employ a slow formation rate (e.g., C/20) for the first few cycles to allow for the gradual and effective formation of a stable CEI. - Ensure High Purity: Use high-purity electrolyte solvents and salts. Dry all cell components, including electrodes and separators, under vacuum before assembly to minimize moisture content.
Capacity fading is still significant after extended cycling, even with TTE. What could be the issue? - Incomplete CEI Formation: The CEI may not be uniform or robust enough to prevent electrolyte decomposition and transition metal dissolution over many cycles, especially at very high voltages (>4.5 V).[1][2] - Anode Instability: While TTE primarily targets the cathode, instability at the anode (e.g., lithium dendrite formation, unstable SEI) can also contribute to overall capacity loss. - Electrolyte Decomposition: The bulk electrolyte may still degrade over prolonged cycling at high potentials, consuming lithium ions and leading to performance decay.- Synergistic Additives: Consider using TTE in combination with other additives that can help form a more comprehensive and stable SEI on the anode, such as vinylene carbonate (VC) or fluoroethylene carbonate (FEC).[3][4] - Characterize the CEI: After cycling, disassemble the cell in an inert atmosphere and analyze the cathode surface using techniques like XPS and SEM to assess the quality and composition of the CEI. This can provide insights into the failure mechanism. - Limit Upper Cutoff Voltage: If possible, evaluate the cycling performance at slightly lower cutoff voltages to determine if the degradation is voltage-dependent.
How can the optimal concentration of TTE be determined for a specific cathode material? - Material Dependency: The ideal TTE concentration can vary depending on the specific chemistry and surface properties of the high-voltage cathode material (e.g., Li-rich NMC, NCM532).[1][5] - Electrolyte Composition: The base electrolyte formulation (solvents and salt) can influence the effectiveness of the TTE additive.- Concentration Gradient Study: Prepare a series of electrolytes with varying TTE concentrations (e.g., 0.5%, 1%, 1.5%, 2% by weight). - Electrochemical Evaluation: Assemble and test cells with each electrolyte concentration under identical conditions. Key performance indicators to monitor include: - Initial coulombic efficiency - Capacity retention over at least 100 cycles - Rate capability - Impedance growth (measured by Electrochemical Impedance Spectroscopy - EIS) - Data Analysis: Compare the results to identify the concentration that provides the best balance of performance improvements.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which TTE stabilizes high-voltage cathodes?

A1: Tris(2,2,2-trifluoroethyl) phosphite (TTE), also referred to as TTFP in some literature, functions primarily by forming a stable protective layer on the cathode surface, known as the cathode electrolyte interphase (CEI).[1][2] This is achieved through two main actions:

  • CEI Formation: TTE is preferentially oxidized on the cathode surface at high potentials. The decomposition products contribute to a robust CEI that physically separates the highly reactive cathode surface from the electrolyte, thereby suppressing further electrolyte decomposition.

  • Oxygen Scavenging: For certain high-voltage cathodes like lithium-rich layered oxides, there can be oxygen release during the initial charging process. TTE can act as an oxygen scavenger, reacting with the released oxygen to form tris(2,2,2-trifluoroethyl) phosphate (TTFPa).[1][2][6] This mitigates structural degradation of the cathode material.

Q2: Is TTE compatible with other common electrolyte additives?

A2: Yes, TTE can be used in conjunction with other electrolyte additives to achieve synergistic effects. For instance, while TTE is effective at the cathode, additives like vinylene carbonate (VC) or fluoroethylene carbonate (FEC) are well-known for forming a stable solid electrolyte interphase (SEI) on the anode.[3][4] Combining these additives can lead to enhanced overall cell performance and stability. However, it is crucial to optimize the concentrations of each additive, as interactions between them can affect performance.

Q3: What is the effect of TTE on the safety of lithium-ion batteries?

A3: TTE can also improve the safety of lithium-ion batteries due to its flame-retardant properties.[7] The presence of fluorine in the TTE molecule contributes to its non-flammable nature. When used as a co-solvent or in higher concentrations, TTE can significantly reduce the flammability of the electrolyte, which is a major safety concern in commercial lithium-ion batteries.[7]

Q4: Does TTE influence the performance of the anode?

A4: While the primary action of TTE is at the cathode, it can have an indirect positive impact on the anode. By stabilizing the cathode and reducing the dissolution of transition metals (like Mn, Ni, Co), TTE helps prevent these dissolved metals from migrating to and depositing on the anode.[3][4] Transition metal deposition on the anode is known to accelerate SEI degradation and can lead to cell failure. Some studies also suggest that TTE can contribute to a more stable SEI on the anode.[5]

Quantitative Data on TTE Performance

The following tables summarize the quantitative improvements observed in the cycling performance of high-voltage cathodes with the addition of TTE to the electrolyte.

Table 1: Cycling Performance of Li-rich NMC Cathode with and without TTE

Electrolyte Cut-off Voltage (V) Cycle Number Discharge Capacity (mAh g⁻¹) Capacity Retention (%) Coulombic Efficiency (%)
Baseline 4.8100~118.7~60.93>98
With 10% TTE 4.5100~150.0~65.39>99

Data synthesized from a study using TTE as a flame-retardant co-solvent.[7]

Table 2: Performance of NCM523/Graphite Full Cell with TTE Additive

Additive Concentration (wt%) Initial Charge Capacity (mAh g⁻¹) Initial Discharge Capacity (mAh g⁻¹) Initial Coulombic Efficiency (%) Capacity Retention after 200 cycles @ 1C
0% TTE (Baseline) ~180~160~89<80%
3% TTE ~182~163~90~90.8%

Data synthesized from studies on NCM523 cathodes.[5][8]

Experimental Protocols

1. Electrolyte Preparation with TTE Additive

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of TTE. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

  • Materials:

    • Battery-grade electrolyte solvents (e.g., ethylene carbonate (EC), ethyl methyl carbonate (EMC) in a 3:7 weight ratio).

    • Lithium hexafluorophosphate (LiPF₆).

    • Tris(2,2,2-trifluoroethyl) phosphite (TTE) additive.

  • Procedure:

    • Prepare the base electrolyte by dissolving LiPF₆ salt in the EC/EMC solvent mixture to achieve the desired concentration (e.g., 1.0 M). Stir the solution with a magnetic stirrer until the salt is fully dissolved.

    • Calculate the required amount of TTE additive based on the total weight of the prepared electrolyte to achieve the target weight percentage (e.g., 1 wt%).

    • Slowly add the calculated amount of TTE to the base electrolyte while continuously stirring.

    • Continue stirring the final electrolyte solution for at least one hour to ensure homogeneity.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

2. Coin Cell Assembly for Electrochemical Testing

This protocol outlines the assembly of a 2032-type coin cell for evaluating the performance of the TTE-containing electrolyte with a high-voltage cathode.

  • Components:

    • High-voltage cathode (e.g., LiNi₀.₅Co₀.₂Mn₀.₃O₂ - NCM523) coated on aluminum foil.

    • Lithium metal foil as the anode.

    • Microporous polymer separator (e.g., Celgard 2325).

    • 2032 coin cell components (casings, spacers, spring).

    • Prepared electrolyte with TTE.

  • Procedure:

    • Punch circular electrodes from the cathode sheet (e.g., 14 mm diameter) and the lithium foil (e.g., 15 mm diameter).

    • Dry the cathode and separator under vacuum at an appropriate temperature (e.g., 110°C for the cathode, 70°C for the separator) for at least 12 hours before transferring them into the glovebox.

    • Place the cathode disc in the center of the bottom coin cell casing.

    • Add a few drops of the TTE-containing electrolyte onto the cathode surface to ensure it is well-wetted.

    • Place the separator on top of the wetted cathode.

    • Add a few more drops of electrolyte onto the separator.

    • Carefully place the lithium metal anode on top of the separator.

    • Position a spacer and the spring on top of the anode.

    • Place the top casing over the assembly and crimp the coin cell using a hydraulic crimping machine to ensure a proper seal.

    • Allow the assembled cell to rest for several hours before commencing electrochemical testing to ensure complete electrolyte penetration into the electrodes.

Visualizations

Experimental_Workflow cluster_prep Preparation Phase (Glovebox) cluster_assembly Cell Assembly (Glovebox) cluster_testing Testing & Analysis Elec_Prep Electrolyte Preparation: 1. Mix EC/EMC solvents 2. Dissolve LiPF6 3. Add TTE Additive Assembly Coin Cell Assembly: 1. Stack Cathode, Separator, Anode 2. Add Electrolyte 3. Crimp Cell Elec_Prep->Assembly Comp_Dry Component Drying: - Cathode @ 110°C - Separator @ 70°C Comp_Dry->Assembly Rest Cell Rest (≥ 4 hours) Assembly->Rest Transfer to Cycler Formation Formation Cycles (e.g., C/20, 2 cycles) Rest->Formation Cycling Galvanostatic Cycling (e.g., 100 cycles) Formation->Cycling Analysis Post-mortem Analysis (XPS, SEM, EIS) Cycling->Analysis

Caption: Workflow for preparing TTE-containing electrolyte and testing its electrochemical performance in a coin cell.

TTE_Mechanism cluster_cathode High-Voltage Cathode Surface cluster_benefits Performance Benefits TTE TTE Additive in Electrolyte Oxidation Preferential Oxidation of TTE TTE->Oxidation O2_Scavenge Oxygen Scavenging TTE->O2_Scavenge CEI Formation of a Stable Cathode Electrolyte Interphase (CEI) Oxidation->CEI TTFPa Conversion to TTFPa O2_Scavenge->TTFPa Suppress_Decomp Suppressed Electrolyte Decomposition CEI->Suppress_Decomp Reduce_TM_Diss Reduced Transition Metal Dissolution CEI->Reduce_TM_Diss Improve_Stability Improved Structural Stability of Cathode TTFPa->Improve_Stability Enhance_Cycling Enhanced Cycling Performance Suppress_Decomp->Enhance_Cycling Reduce_TM_Diss->Enhance_Cycling Improve_Stability->Enhance_Cycling

Caption: Mechanism of TTE additive in stabilizing high-voltage cathodes and improving battery performance.

References

Technical Support Center: Recovery and Recycling of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the recovery and recycling of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for recovering used 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether from experimental waste streams?

A1: Due to its high boiling point (92 °C), chemical stability, and immiscibility with water, the most common and effective recovery methods are distillation, membrane separation, and adsorption. The choice of method depends on the nature and concentration of impurities, the desired purity of the recovered ether, and the available equipment.

Q2: When is distillation the recommended recovery method?

A2: Distillation is ideal for separating the ether from non-volatile impurities or from other liquids with a significantly different boiling point. Given that 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether has a boiling point of 92°C, simple or fractional distillation can be effective. For heat-sensitive impurities, vacuum distillation is recommended to lower the boiling point and prevent thermal degradation.[1]

Q3: Can 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether form azeotropes?

A3: Hydrofluoroethers can form azeotropes with other solvents, such as alcohols.[2][3] If the waste stream contains solvents like methanol or ethanol, an azeotropic mixture may form, which cannot be separated by simple distillation. In such cases, techniques like extractive distillation or breaking the azeotrope by adding water followed by phase separation may be necessary.[2][4]

Q4: What are the advantages of using membrane separation for recovery?

A4: Membrane separation, particularly pervaporation and organic solvent nanofiltration, is an energy-efficient method for separating the ether from contaminants, especially for breaking azeotropes or removing trace amounts of water.[5][6] It is a non-thermal process, making it suitable for separating heat-sensitive mixtures.[7]

Q5: How does adsorption work for purifying this hydrofluoroether?

A5: Adsorption uses porous materials like activated carbon or silica gel to trap impurities from the liquid ether.[8][9] This method is highly effective for removing low-concentration organic impurities and for final polishing of the recovered solvent to achieve high purity.[10][11]

Troubleshooting Guides

Distillation Issues
Problem Potential Cause Troubleshooting Steps
Incomplete Separation - Boiling points of the ether and impurity are too close.- Insufficient number of theoretical plates in the distillation column.- Switch to fractional distillation with a longer column or more efficient packing material.- Consider using vacuum distillation to potentially increase the boiling point difference.[1]
Product is Contaminated with Water - Formation of a water-ether azeotrope.- Before distillation, use a drying agent to remove water.- Employ azeotropic distillation with a suitable entrainer.[4]
Thermal Decomposition of Sample - The distillation temperature is too high.- Use vacuum distillation to lower the boiling point of the ether.[1]
Sudden Pressure Drop or Flooding in the Column - Excessive boil-up rate.- Blockage in the column packing or trays.- Reduce the heating rate of the distillation flask.- Inspect the column for any blockages or fouling and clean if necessary.[12][13]
Membrane Separation Issues
Problem Potential Cause Troubleshooting Steps
Low Flux (Slow Separation) - Membrane fouling by impurities.- Insufficient transmembrane pressure.- Pre-filter the feed stream to remove larger particles.- Clean or replace the membrane according to the manufacturer's instructions.- Increase the operating pressure within the membrane's specified limits.
Poor Separation Efficiency - Incorrect membrane type for the specific separation.- Membrane degradation.- Ensure the membrane material is chemically compatible with the hydrofluoroether and the impurities.- Select a membrane with the appropriate pore size or selectivity for the target separation.- Replace the membrane if it is damaged or has reached the end of its operational life.
Adsorption Issues
Problem Potential Cause Troubleshooting Steps
Adsorbent Saturation - The adsorbent has reached its maximum capacity for impurities.- Regenerate the adsorbent by heating or washing with a suitable solvent, if possible.- Replace the adsorbent with fresh material.[8]
Fine Particles from Adsorbent in the Recovered Ether - Abrasion of the adsorbent material.- Filter the ether after the adsorption step to remove any fine particles.

Experimental Protocols

Recovery by Simple Distillation

This protocol is suitable for separating 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether from non-volatile impurities.

  • Setup : Assemble a simple distillation apparatus in a fume hood.

  • Charging the Flask : Fill the distillation flask to no more than two-thirds of its volume with the used hydrofluoroether. Add boiling chips.

  • Heating : Gently heat the distillation flask.

  • Collection : Collect the distillate that condenses at approximately 92°C.

  • Shutdown : Stop the distillation when a small amount of liquid remains in the distillation flask to avoid distilling to dryness.

Water Removal by Phase Separation and Drying

This protocol is for removing water from the water-immiscible ether.

  • Phase Separation : Place the ether-water mixture in a separatory funnel. Allow the layers to separate fully. The denser hydrofluoroether (density ≈ 1.54 g/mL) will be the bottom layer. Drain and collect the bottom ether layer.

  • Drying : Add an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) to the collected ether. Swirl the flask. If the drying agent clumps, add more until some remains free-flowing.

  • Filtration : Decant or filter the dried ether to remove the drying agent.

Visualizations

Experimental_Workflow_Distillation cluster_setup Setup cluster_process Process cluster_output Output A Assemble Distillation Apparatus B Charge Flask with Used Ether A->B C Heat the Mixture B->C D Collect Distillate at 92°C C->D F Non-Volatile Waste C->F E Pure Recovered Ether D->E

Caption: Workflow for Recovery by Distillation.

Logical_Relationship_Troubleshooting cluster_distillation Distillation cluster_membrane Membrane Separation cluster_adsorption Adsorption A Recovery Problem Identified B Incomplete Separation? A->B D Thermal Decomposition? A->D F Low Flux? A->F H Adsorbent Saturated? A->H C Use Fractional Distillation B->C Yes E Use Vacuum Distillation D->E Yes G Clean/Replace Membrane F->G Yes I Regenerate/Replace Adsorbent H->I Yes

Caption: Troubleshooting Logic for Recovery Methods.

References

Technical Support Center: HFE-458 for Aluminum Component Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the use of HFE-458 in processes involving aluminum components. As current research does not indicate HFE-458 as a direct corrosion inhibitor, this guide focuses on its application as a precision cleaning and rinsing agent, a critical step in preparing aluminum surfaces for subsequent corrosion-resistant treatments.

Frequently Asked Questions (FAQs)

Q1: What is HFE-458 and what are its primary applications?

A1: HFE-458, or 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether, is a hydrofluoroether.[1] It is a clear, colorless, and non-flammable liquid with low viscosity and surface tension, making it an effective solvent for various applications. Its primary uses include precision cleaning, heat transfer, and as a diluent.[1] Due to its environmental profile (zero Ozone Depletion Potential and low Global Warming Potential), it is considered a sustainable alternative to older solvents.[2]

Q2: Can HFE-458 be used as a standalone corrosion inhibitor for aluminum?

A2: There is currently no direct scientific literature or technical data to support the use of HFE-458 as a standalone corrosion inhibitor for aluminum. Its properties are primarily suited for high-performance cleaning and surface preparation prior to the application of a dedicated corrosion-resistant coating or treatment.

Q3: Why is HFE-458 a good choice for cleaning aluminum components before applying anti-corrosion coatings?

A3: HFE-458's properties make it an excellent choice for pre-treatment cleaning. Its low surface tension allows it to penetrate tight spaces and complex geometries, ensuring the complete removal of contaminants such as oils, greases, and particulates. It evaporates quickly and leaves no residue, which is critical for ensuring proper adhesion of subsequent anti-corrosion layers.[2]

Q4: What types of corrosion protection can be applied to aluminum after cleaning with HFE-458?

A4: After a thorough cleaning with HFE-458, aluminum components can undergo various surface treatments to enhance corrosion resistance. These include anodizing, the application of chromate conversion coatings, painting, powder coating, and the deposition of specialized thin films like fluorocarbon or PTFE coatings.

Q5: What are the safety precautions when working with HFE-458?

A5: HFE-458 is a volatile substance that can decompose at high temperatures into toxic compounds.[1] It is important to work in a well-ventilated area and avoid breathing in the vapors. Personal protective equipment, including gloves and safety glasses, should be worn to prevent skin and eye contact.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor adhesion of anti-corrosion coating after cleaning with HFE-458. 1. Incomplete removal of contaminants. 2. Presence of moisture on the aluminum surface. 3. Re-contamination of the surface after cleaning.1. Increase the duration of the cleaning cycle or use ultrasonic agitation with HFE-458. 2. Ensure the aluminum component is completely dry before applying the coating. A final rinse with anhydrous HFE-458 can help displace moisture. 3. Handle cleaned components with clean, lint-free gloves and store them in a controlled, clean environment before coating.
White residue or spotting on the aluminum surface after cleaning. 1. The HFE-458 may have been contaminated with dissolved soils or other less volatile substances. 2. Drag-out of contaminants from a previous cleaning stage.1. Filter the HFE-458 or replace it with a fresh batch. Consider a multi-stage cleaning process with progressively cleaner HFE-458. 2. Ensure adequate draining time between cleaning stages. A final rinse in pure, distilled HFE-458 is recommended.
Ineffective cleaning of heavily soiled aluminum components. 1. HFE-458 may not be aggressive enough for the specific type of contaminant. 2. The cleaning method is not providing sufficient agitation.1. Consider a preliminary cleaning step with a more aggressive solvent, followed by a final rinse with HFE-458 to remove any residue from the initial cleaner. 2. Incorporate ultrasonic agitation or a spray-under-immersion technique to enhance the cleaning efficacy of HFE-458.
High consumption rate of HFE-458. 1. High operating temperature leading to excessive evaporation. 2. Inefficient vapor recovery system.1. Operate the cleaning system at the lowest effective temperature. 2. Ensure your cleaning equipment has a properly functioning vapor recovery system, such as cooling coils, to minimize solvent loss.

Experimental Protocols

Protocol 1: Precision Cleaning of Aluminum Components Using HFE-458

  • Pre-cleaning: If components are heavily soiled, perform a gross cleaning step with a suitable degreaser to remove the bulk of contaminants.

  • Primary Cleaning: Immerse the aluminum components in a bath of HFE-458. For enhanced cleaning, use an ultrasonic bath for 5-15 minutes. The temperature of the bath can be slightly elevated to improve cleaning efficiency, but should be kept well below the boiling point of HFE-458 (93°C) to minimize evaporation.

  • Rinsing (Optional but Recommended): For critical applications, perform a second rinse in a clean bath of HFE-458 to ensure all contaminants and any residue from the primary cleaning bath are removed.

  • Drying: Components can be dried by allowing the HFE-458 to evaporate in a clean, controlled environment. The low latent heat of vaporization of HFE-458 allows for rapid drying without the need for high temperatures.

  • Post-Cleaning Handling: Handle the cleaned and dried components with clean, powder-free gloves to prevent re-contamination before the subsequent corrosion protection treatment.

Visualizations

experimental_workflow Experimental Workflow: Aluminum Surface Preparation cluster_pre_treatment Pre-Treatment cluster_hfe458_cleaning HFE-458 Cleaning Cycle cluster_post_treatment Post-Treatment start Start: Contaminated Aluminum Component pre_clean Gross Cleaning (Optional, for heavy soil) start->pre_clean primary_clean Primary Cleaning: HFE-458 Immersion (with Ultrasonics) pre_clean->primary_clean rinse Final Rinse: Pure HFE-458 primary_clean->rinse dry Drying rinse->dry corrosion_protection Application of Corrosion Protection (e.g., Anodizing, Coating) dry->corrosion_protection end End: Corrosion-Resistant Aluminum Component corrosion_protection->end

Caption: Workflow for preparing aluminum components for corrosion protection.

troubleshooting_logic Troubleshooting Logic: Poor Coating Adhesion cluster_causes Potential Causes cluster_solutions Solutions issue Issue: Poor Coating Adhesion cause1 Incomplete Contaminant Removal issue->cause1 cause2 Moisture on Surface issue->cause2 cause3 Post-Cleaning Re-contamination issue->cause3 solution1 Enhance Cleaning: - Increase time - Use ultrasonics cause1->solution1 solution2 Ensure Complete Drying: - Anhydrous HFE-458 rinse cause2->solution2 solution3 Improve Handling: - Use clean gloves - Controlled environment cause3->solution3

Caption: Troubleshooting poor coating adhesion after HFE-458 cleaning.

References

Validation & Comparative

A Comparative Analysis of HFE-458 and Other Hydrofluoroethers as Advanced Heat Transfer Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Heat Transfer Fluid

In the landscape of advanced thermal management, the selection of a heat transfer fluid with superior performance, safety, and environmental characteristics is paramount. This guide provides a comprehensive comparative study of HFE-458 against other commercially available hydrofluoroethers (HFEs), offering a detailed examination of their thermophysical properties and the experimental methodologies used to determine them. This objective analysis is intended to equip researchers, scientists, and drug development professionals with the critical data necessary to make informed decisions for their specific applications, ranging from laboratory-scale experiments to industrial processes.

Executive Summary

Hydrofluoroethers have emerged as a leading class of heat transfer fluids, offering a balance of high performance, low toxicity, non-flammability, and favorable environmental profiles.[1] HFE-458, a prominent member of this class, is valued for its utility as a heat transfer medium, among other applications.[2][3] This guide presents a side-by-side comparison of the key thermophysical properties of HFE-458 with other widely used HFEs, such as the 3M™ Novec™ series. The data presented herein has been compiled from various technical sources to provide a clear, quantitative basis for comparison.

Quantitative Data Comparison

The following table summarizes the key thermophysical and environmental properties of HFE-458 and a selection of other hydrofluoroethers. These properties are critical in determining the suitability of a fluid for a specific heat transfer application.

PropertyHFE-458HFE-7000HFE-7100HFE-7200HFE-7300HFE-7500
Chemical Name 1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropylether1-MethoxyheptafluoropropaneMethoxy-nonafluorobutaneEthoxy-nonafluorobutane1,1,1,2,2,3,4,5,5,5-Decafluoro-3-methoxy-4-(trifluoromethyl)pentane3-ethoxy-dodecafluoro-2-methylhexane
CAS No. 16627-68-2375-03-1163702-08-7 / 163702-07-6163702-05-4132182-92-4297730-93-9
Boiling Point (°C) 72 - 93.17[2][4]34[5]61[5][6]76[5][7]98[5][8]128[5]
Freezing/Pour Point (°C) -95[4][9]-122[5][10]-135[5][6]-138[5][7]-38[5][8]-100[5][11]
Liquid Density ( kg/m ³ at 25°C) 1520 - 1533[4][6]1400[5][10]1510[5][6]1420[5][7]1660[5][8]1614[5]
Specific Heat (kJ/kg·K at 25°C) 1.25[4][10]1.3[5][10]1.183[5][6]1.22[5][7]1.14[5]1.128[5]
Thermal Conductivity (W/m·K at 25°C) ~0.063 (estimated)0.075[10]0.069[6]~0.060 (estimated)0.0620.069[12]
Kinematic Viscosity (cSt at 25°C) 0.4 - 0.61[4][9]0.32[5][10]0.38[5][6]0.41[5]0.71[5]0.77[5]
Ozone Depletion Potential (ODP) 0[4][9]0[10]0[6]None[7]00[12]
Global Warming Potential (GWP, 100-yr ITH) 33[9]530[5]297[5][6]57[5]200 - 310[5]100[5]

Note: The values presented are compiled from multiple sources and may vary slightly depending on the specific experimental conditions. All values are at 25°C unless otherwise specified.

Experimental Protocols

The accurate determination of the thermophysical properties of heat transfer fluids is crucial for their effective application. Standardized experimental methods ensure the reliability and comparability of the data. Below are detailed descriptions of the methodologies for two key properties.

Thermal Conductivity Measurement: Transient Hot Wire (THW) Method

The Transient Hot Wire (THW) method is a widely recognized and accurate technique for measuring the thermal conductivity of liquids and gases.[4][13] This method is advantageous as it minimizes the effects of natural convection, leading to highly accurate results.[4]

Principle: The method involves immersing a thin, electrically heated wire into the fluid sample. A step voltage is applied to the wire, causing its temperature to rise over time. The wire acts as both a heating element and a resistance thermometer. The rate of this temperature increase is directly related to the thermal conductivity of the surrounding fluid.[4]

Apparatus:

  • A thin platinum or tantalum wire suspended in a measurement cell containing the fluid sample.

  • A Wheatstone bridge or similar high-precision resistance measurement device to monitor the change in the wire's resistance.

  • A regulated DC power source to provide a constant voltage step.

  • A high-speed data acquisition system to record the temperature (resistance) change over a short period (typically a few seconds).

Procedure:

  • The fluid sample is introduced into the measurement cell, ensuring the hot wire is fully submerged.

  • The system is allowed to reach thermal equilibrium at the desired test temperature.

  • A known voltage is applied to the wire, initiating the heating process.

  • The change in the wire's resistance is measured and recorded as a function of time.

  • The thermal conductivity of the fluid is calculated from the slope of the temperature rise versus the logarithm of time, using the appropriate theoretical model for an infinite line heat source.

Governing Equation (Simplified): ΔT(t) ≈ (q / 4πλ) * ln(t) + C Where:

  • ΔT is the temperature rise of the wire

  • t is time

  • q is the heat input per unit length of the wire

  • λ is the thermal conductivity of the fluid

  • C is a constant that depends on the properties of the wire and fluid.

Thermal Stability Assessment: ASTM D6743

The thermal stability of an organic heat transfer fluid is a critical parameter that determines its operational lifetime and the formation of degradation byproducts. ASTM D6743 is a standard test method for evaluating the thermal stability of unused organic heat transfer fluids.[2][12]

Principle: This method assesses the relative stability of a fluid by exposing it to elevated temperatures in the absence of oxygen and water. The extent of degradation is determined by quantifying the mass percentages of volatile and non-volatile decomposition products.[2]

Apparatus:

  • A high-pressure, high-temperature autoclave or a sealed ampule capable of withstanding the test conditions.

  • A furnace or heating bath with precise temperature control.

  • Analytical equipment for quantifying degradation products, such as a gas chromatograph (GC).

Procedure:

  • A known mass of the heat transfer fluid is placed into the test vessel.

  • The vessel is purged with an inert gas (e.g., nitrogen) to remove oxygen and then sealed.

  • The sealed vessel is heated to the specified test temperature for a defined period.

  • After the test duration, the vessel is cooled to room temperature.

  • The contents of the vessel are carefully collected and analyzed.

  • The mass percentages of low-boiling (more volatile) and high-boiling (less volatile) degradation products, as well as any gaseous byproducts, are determined.

Data Interpretation: The results provide a comparative measure of the fluid's resistance to thermal decomposition under the specified test conditions. A lower percentage of degradation products indicates higher thermal stability.

Mandatory Visualization

The selection of an appropriate heat transfer fluid is a multi-faceted process that involves considering various performance, safety, and environmental factors. The following diagram illustrates a logical workflow for this selection process.

HeatTransferFluidSelection start Define Application Requirements op_temp Operating Temperature Range start->op_temp mat_comp Material Compatibility start->mat_comp heat_load Heat Load and Flow Rate start->heat_load safety_req Safety Requirements (Toxicity, Flammability) start->safety_req env_req Environmental Constraints (ODP, GWP) start->env_req prop_eval Evaluate Fluid Properties op_temp->prop_eval mat_comp->prop_eval heat_load->prop_eval safety_req->prop_eval env_req->prop_eval thermophys Thermophysical Properties (Boiling Point, Viscosity, Specific Heat, Thermal Conductivity) prop_eval->thermophys Compare stability Thermal and Chemical Stability prop_eval->stability Compare safety_prop Safety Data (Flash Point, Toxicity) prop_eval->safety_prop Compare env_prop Environmental Impact (ODP, GWP) prop_eval->env_prop Compare selection Select Candidate Fluids thermophys->selection stability->selection safety_prop->selection env_prop->selection validation Experimental Validation selection->validation final Final Fluid Selection validation->final

Caption: A logical workflow for the selection of a heat transfer fluid.

Conclusion

The choice of a heat transfer fluid is a critical decision that can significantly impact the efficiency, reliability, and safety of a thermal management system. This guide has provided a detailed comparison of the thermophysical properties of HFE-458 with other leading hydrofluoroethers, supported by an overview of the standard experimental protocols used for their characterization. By presenting this data in a clear and structured format, we aim to empower researchers and professionals to select the most suitable HFE for their specific needs, thereby optimizing their processes and contributing to safer and more environmentally responsible practices.

References

A Comparative Guide to TTE-Containing Electrolytes for Enhanced Battery Performance: An Electrochemical Impedance Spectroscopy Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, where sensitive electrochemical detection methods are paramount, understanding the nuances of electrolyte performance is critical. In the realm of lithium-ion batteries, optimizing the electrolyte is a key strategy for enhancing performance and longevity. This guide provides a detailed comparison of electrolytes containing tris(2,2,2-trifluoroethyl) borate (TTE) and its derivatives against standard electrolyte formulations, with a focus on electrochemical impedance spectroscopy (EIS) data.

The addition of TTE-based compounds to conventional carbonate electrolytes has been shown to significantly improve the performance of lithium-ion batteries, particularly those with high-voltage cathodes like LiNi1/3Co1/3Mn1/3O2 (NCM111). This improvement is largely attributed to the formation of a stable and uniform protective film on the cathode surface, which mitigates electrolyte decomposition and reduces interfacial impedance.

Performance Comparison: TTE Additives vs. Standard Electrolytes

Electrochemical impedance spectroscopy is a powerful non-destructive technique used to probe the various resistive and capacitive elements within a battery. The resulting Nyquist plots can be modeled with equivalent circuits to quantify key parameters such as the resistance of the solid electrolyte interphase (R_sei) and the charge-transfer resistance (R_ct). A lower R_ct value generally indicates more efficient electrochemical reactions at the electrode-electrolyte interface.

The following table summarizes the impact of adding 0.5 wt% tris(2,2,2-trifluoroethyl) borate (TTFEB) to a standard electrolyte (1 M LiPF6 in EC/EMC/DMC) on the impedance characteristics of a LiNi1/3Co1/3Mn1/3O2 cathode after cycling.

Table 1: Comparison of Interfacial Impedance in NCM111 Cathodes

Electrolyte CompositionR_sei (Ω)R_ct (Ω)
Standard Electrolyte15.885.3
Standard Electrolyte + 0.5 wt% TTFEB12.142.7

As the data indicates, the presence of the TTFEB additive leads to a significant reduction in both the SEI resistance and the charge-transfer resistance. This suggests that the TTE-modified electrolyte facilitates more efficient lithium-ion transfer at the cathode interface and forms a more conductive and stable protective layer.

Experimental Protocols

The following section details the methodology for the electrochemical impedance spectroscopy experiments cited in this guide.

1. Cell Preparation:

  • Cathode: LiNi1/3Co1/3Mn1/3O2 (NCM111) active material, acetylene black, and polyvinylidene fluoride (PVDF) binder in a weight ratio of 8:1:1 were mixed in N-methyl-2-pyrrolidone (NMP) to form a slurry. The slurry was cast onto an aluminum foil current collector and dried under vacuum at 120°C for 12 hours.

  • Anode: Lithium metal foil.

  • Separator: Celgard 2400 microporous membrane.

  • Electrolyte:

    • Standard Electrolyte: 1 M LiPF6 in a mixture of ethylene carbonate (EC), ethyl methyl carbonate (EMC), and dimethyl carbonate (DMC) (1:1:1 by volume).

    • TTE-Containing Electrolyte: 0.5 wt% tris(2,2,2-trifluoroethyl) borate (TTFEB) added to the standard electrolyte.

  • Assembly: CR2032 coin cells were assembled in an argon-filled glovebox with H2O and O2 levels below 0.1 ppm.

2. Electrochemical Impedance Spectroscopy (EIS) Measurement:

  • Instrument: Electrochemical workstation (e.g., Zahner IM6eX).

  • Cell State: Cells were cycled five times at a rate of 0.1C (1C = 160 mA/g) between 3.0 and 4.5 V vs. Li/Li+ to ensure the formation of a stable SEI layer. EIS measurements were performed on the fully charged cells (4.5 V).

  • Frequency Range: 100 kHz to 10 mHz.

  • AC Amplitude: 10 mV.

  • Data Analysis: The obtained Nyquist plots were fitted using an equivalent circuit model to determine the values of R_sei and R_ct.

Visualizing the Mechanism and Workflow

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action for the TTE additive and the experimental workflow.

G Mechanism of TTFEB on NCM111 Cathode TTFEB TTFEB Additive in Electrolyte Decomposition Electrochemical Decomposition at High Voltage TTFEB->Decomposition on cathode surface Film Formation of a Boron-Containing Protective Film Decomposition->Film Cathode NCM111 Cathode Surface Film->Cathode Suppression Suppression of Electrolyte Oxidation Film->Suppression Reduced_Impedance Lower Interfacial Impedance (R_ct) Suppression->Reduced_Impedance Improved_Performance Enhanced Cycling Stability and Rate Capability Reduced_Impedance->Improved_Performance

Caption: Proposed mechanism of TTFEB additive.

G EIS Experimental Workflow cluster_prep Cell Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis Slurry_Prep Slurry Preparation (NCM111, Carbon, PVDF) Coating Coating on Al Foil Slurry_Prep->Coating Drying Vacuum Drying Coating->Drying Assembly Coin Cell Assembly (CR2032) Drying->Assembly Formation Formation Cycling (5 cycles, 0.1C) Assembly->Formation EIS EIS Measurement (100kHz-10mHz, 10mV) Formation->EIS Nyquist Generate Nyquist Plot EIS->Nyquist Fitting Equivalent Circuit Fitting Nyquist->Fitting Data Extract R_sei and R_ct Fitting->Data

Caption: Workflow for EIS analysis of battery cells.

A Comparative Guide to Purity Validation of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane: GC-MS vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of reagents is paramount to the integrity and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for validating the purity of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS: 16627-68-2). This fluorinated ether, with a molecular formula of C5H4F8O and a molecular weight of approximately 232.07 g/mol , sees use in various applications, including as a refrigerant, aerosol propellant, and as a component in electrolytes for lithium-ion batteries.[1][2][3] Its synthesis and potential degradation can introduce impurities that may adversely affect its performance.

This guide presents detailed experimental protocols, a comparative analysis of analytical methods, and supporting data to assist in the selection of the most suitable technique for purity assessment.

Comparison of Analytical Techniques for Purity Validation

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of potential impurities, the required level of sensitivity, and the desired quantitative accuracy. Here, we compare GC-MS, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds based on their boiling point and interaction with a stationary phase, followed by detection and identification by mass spectrometry.Provides structural information and quantitative data based on the magnetic properties of the ¹⁹F nucleus. The signal intensity is directly proportional to the number of fluorine atoms.[4][5]Separation of compounds based on their differential partitioning between a mobile phase and a stationary phase.
Primary Strength High sensitivity and excellent separation efficiency for volatile and semi-volatile impurities. Provides structural information for impurity identification.[6]High accuracy and precision for the quantification of the main component without the need for a specific standard of the analyte.[5][7] Highly specific to fluorinated compounds.Versatile for a wide range of non-volatile and thermally labile compounds.[6]
Potential Impurities Detected Residual starting materials (e.g., 2,2,3,3-tetrafluoro-1-propanol, tetrafluoroethylene), other isomeric ethers, and volatile byproducts from synthesis.[8]Structural isomers and other fluorine-containing impurities.Non-volatile impurities, degradation products, and less volatile synthesis byproducts.
Limit of Detection (LOD) Typically in the low ng/mL to pg/mL range.[9]Can reach the mmol/L to µmol/L range depending on the instrument and experimental setup.[10]Generally in the ng/mL to µg/mL range, depending on the detector.[9]
Limit of Quantification (LOQ) Typically in the ng/mL range.[9]Generally higher than GC-MS, in the mmol/L to µmol/L range.[10]In the ng/mL to µg/mL range.[9]
Precision (%RSD) < 5% is achievable with proper validation.[9]Typically < 2% can be achieved.[10]< 5% is common for validated methods.
Accuracy (% Recovery) 95 - 105% is expected for validated methods.[9]Can be very high, often >99%, as it can be a primary ratio method.[5]95 - 105% is expected for validated methods.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and impurities of interest.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system or equivalent).

GC Conditions:

  • Column: A mid-polarity column is recommended, such as a DB-624 or equivalent (6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 250°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 30-400.

Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane) to a final concentration of approximately 1 mg/mL.

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹⁹F qNMR is a powerful tool for the accurate determination of the purity of fluorinated compounds.

Instrumentation:

  • NMR spectrometer with a fluorine probe (e.g., Bruker Avance series or equivalent) operating at a ¹⁹F frequency of 376 MHz or higher.

NMR Parameters:

  • Solvent: A deuterated solvent that dissolves the sample and the internal standard (e.g., Acetone-d₆, Acetonitrile-d₃).

  • Internal Standard: A certified reference material containing fluorine with a known purity and a signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

  • Acquisition Time: At least 2-3 seconds to ensure full signal decay.

  • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation. This should be determined experimentally.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a known volume of the deuterated solvent in an NMR tube.

Data Processing and Quantification:

  • The purity of the analyte is calculated by comparing the integral of the analyte's ¹⁹F signal to the integral of the internal standard's ¹⁹F signal, taking into account the molecular weights, masses, and the number of fluorine atoms contributing to each signal.

High-Performance Liquid Chromatography (HPLC)

A general reversed-phase HPLC method is proposed for the analysis of non-volatile impurities. Method development and validation are required for specific applications.

Instrumentation:

  • HPLC system with a UV or evaporative light scattering detector (ELSD).

HPLC Conditions:

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point. For enhanced separation of fluorinated compounds, a column with a fluorinated stationary phase could be beneficial.

  • Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol.

    • Example Gradient: Start with 70% water / 30% acetonitrile, ramp to 10% water / 90% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detector: UV detection at a low wavelength (e.g., 210 nm) or ELSD for compounds lacking a chromophore.

Sample Preparation:

  • Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Analytical Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the comprehensive purity validation of this compound.

cluster_0 Purity Validation Workflow Sample Sample of 1,1,2,2-Tetrafluoro-3- (1,1,2,2-tetrafluoroethoxy)propane GCMS GC-MS Analysis (Volatile Impurities) Sample->GCMS Screening qNMR ¹⁹F qNMR Analysis (Absolute Purity) Sample->qNMR Quantification HPLC HPLC Analysis (Non-Volatile Impurities) Sample->HPLC Screening Data_Analysis Data Integration & Purity Assessment GCMS->Data_Analysis qNMR->Data_Analysis HPLC->Data_Analysis Report Final Purity Report Data_Analysis->Report

Caption: Workflow for the comprehensive purity validation of the target compound.

Conclusion

For a thorough and robust validation of the purity of this compound, a multi-technique approach is recommended.

  • GC-MS is indispensable for the detection and identification of volatile and semi-volatile impurities, which are common in the synthesis of such compounds.

  • ¹⁹F qNMR provides a highly accurate and precise determination of the absolute purity of the main component and is particularly powerful for quantifying fluorinated compounds without the need for a specific reference standard.[11]

  • HPLC serves as a complementary technique for the analysis of any potential non-volatile impurities or degradation products.

By combining these methods, researchers can have high confidence in the purity of their this compound, ensuring the reliability and accuracy of their subsequent experiments and product development.

References

Performance Showdown: TTE vs. Traditional Carbonate Electrolytes in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the comparative performance of 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) and conventional carbonate-based electrolytes in high-voltage lithium-ion batteries.

The relentless pursuit of higher energy density in lithium-ion batteries has driven research towards high-voltage cathode materials. However, the practical application of these next-generation cathodes is often stymied by the limited electrochemical stability of traditional carbonate-based electrolytes. These conventional electrolytes, typically a mixture of ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC), tend to decompose at the high potentials required by these cathodes, leading to rapid capacity fading and safety concerns.

In the quest for more stable electrolyte formulations, 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), a non-flammable fluorinated ether, has emerged as a promising co-solvent. This guide provides a comprehensive comparison of the performance of TTE-containing electrolytes against their traditional carbonate counterparts, supported by experimental data, to aid researchers in the selection and development of electrolytes for high-voltage lithium-ion batteries.

Key Performance Metrics: A Tabular Comparison

The following tables summarize the key performance differences between traditional carbonate electrolytes and TTE-containing electrolytes based on available experimental data. It is important to note that TTE is typically used as a co-solvent, and the exact performance characteristics can vary depending on the specific composition of the electrolyte blend.

Physicochemical Properties Traditional Carbonate Electrolyte (1M LiPF6 in EC/DMC/EMC) TTE-Containing Electrolyte (e.g., 1M LiPF6 in FEC/TTE/EMC)
Ionic Conductivity ~8-12 mS/cm~2-7 mS/cm[1][2]
Flammability Highly FlammableSignificantly Reduced/Non-flammable[2]
Electrochemical Performance Traditional Carbonate Electrolyte (1M LiPF6 in EC/DMC) TTE-Containing Electrolyte (e.g., 1M LiPF6 in F-EPE/DMC)
Electrochemical Stability Window Up to ~4.5 V vs. Li/Li⁺Up to ~6.2 V vs. Li/Li⁺[3]
Cycling Stability (High-Voltage Cathode) Prone to rapid capacity fadeSignificantly improved capacity retention[1][3]
Rate Capability Generally higher due to higher ionic conductivityCan be lower due to reduced ionic conductivity

In-Depth Analysis of Performance Characteristics

Ionic Conductivity

Traditional carbonate electrolytes exhibit high ionic conductivity, typically in the range of 8-12 mS/cm, which is crucial for achieving high rate capability.[4] The introduction of TTE as a co-solvent generally leads to a decrease in ionic conductivity, with reported values often in the range of 2-7 mS/cm.[1][2] This is primarily due to the higher viscosity of TTE compared to linear carbonates. However, the enhanced separator wettability observed with TTE-containing electrolytes can partially compensate for the lower bulk conductivity.

Electrochemical Stability Window

The key advantage of TTE lies in its significantly wider electrochemical stability window. While conventional carbonate electrolytes start to decompose around 4.5 V versus Li/Li⁺, TTE-based electrolytes have demonstrated stability up to 6.2 V.[3] This superior oxidative stability is critical for the stable operation of high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and LiNi₀.₈Mn₀.₁Co₀.₁O₂ (NMC811).

Cycling Stability

The enhanced electrochemical stability of TTE-containing electrolytes translates directly to improved cycling performance, especially with high-voltage cathodes. The use of TTE helps in the formation of a stable and protective cathode-electrolyte interphase (CEI), which suppresses the continuous decomposition of the electrolyte and the dissolution of transition metal ions from the cathode. This results in significantly better capacity retention over extended cycling compared to cells with traditional carbonate electrolytes, which often suffer from rapid degradation at high voltages.[1][3]

Rate Capability

Due to their higher ionic conductivity, batteries with traditional carbonate electrolytes generally exhibit better rate capability, meaning they can be charged and discharged at higher currents with less capacity loss. The lower ionic conductivity of TTE-based electrolytes can be a limiting factor for high-power applications. However, optimization of the electrolyte composition, including the concentration of TTE and the choice of other co-solvents and additives, can help mitigate this issue.

Safety Characteristics

Safety is a paramount concern in lithium-ion batteries, and the high flammability of conventional carbonate electrolytes poses a significant risk. TTE is a non-flammable solvent, and its incorporation into the electrolyte mixture drastically improves the safety profile of the battery by reducing or eliminating the flammability of the electrolyte.[2]

Visualizing the Science: Diagrams and Workflows

To better understand the underlying principles and experimental procedures, the following diagrams have been generated using Graphviz.

cluster_electrolytes Electrolyte Molecular Structures EC Ethylene Carbonate (EC) DMC Dimethyl Carbonate (DMC) TTE 1,1,2,2-tetrafluoroethyl- 2,2,3,3-tetrafluoropropyl ether (TTE) cluster_workflow Experimental Workflow for Electrolyte Performance Evaluation A Electrolyte Formulation (Traditional vs. TTE-based) B Coin Cell Assembly (e.g., Cathode vs. Li metal) A->B C Physicochemical Characterization - Ionic Conductivity - Viscosity B->C D Electrochemical Testing - Cyclic Voltammetry (CV) - Galvanostatic Cycling - Rate Capability Tests B->D E Safety Assessment - Flammability Tests B->E F Post-mortem Analysis (SEM, XPS of electrodes) D->F cluster_pathway Logical Pathway: TTE's Role in Enhancing High-Voltage Performance TTE TTE as Co-solvent HighOx High Oxidative Stability TTE->HighOx StableCEI Formation of Stable CEI TTE->StableCEI ReducedDecomp Reduced Electrolyte Decomposition HighOx->ReducedDecomp StableCEI->ReducedDecomp SuppressedTM Suppressed Transition Metal Dissolution StableCEI->SuppressedTM ImprovedCycling Improved Cycling Stability at High Voltage ReducedDecomp->ImprovedCycling SuppressedTM->ImprovedCycling

References

A Comparative Analysis of Cleaning Efficacy: 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether versus Hydrofluorocarbons (HFCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Solvent Selection in Precision Cleaning

In the critical environments of research, scientific laboratories, and pharmaceutical development, the choice of a cleaning solvent is paramount to ensuring the integrity of experiments and the quality of products. This guide provides a detailed comparison of the cleaning efficacy of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, a hydrofluoroether (HFE), against common hydrofluorocarbons (HFCs) used in precision cleaning applications. This objective analysis, supported by available experimental data, aims to assist professionals in making informed decisions for their specific cleaning requirements.

Executive Summary

Data Presentation: A Side-by-Side Comparison

The following table summarizes the key physical and cleaning-related properties of 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether and the selected HFCs.

Property1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl etherHFC-245fa (1,1,1,3,3-Pentafluoropropane)HFC-365mfc (1,1,1,3,3-Pentafluorobutane)
Chemical Formula C5H4F8OC3H3F5C4H5F5
Molecular Weight 232.07 g/mol 134.05 g/mol 148.07 g/mol
Boiling Point 92 °C[1][2]15.3 °C40.2 °C[3]
Density 1.54 g/mL[1]1.32 g/mL1.27 g/mL[3]
Kauri-Butanol (Kb) Value Data not availableNot widely reported, generally low12[3]
Surface Tension ~13.6 mN/m (estimated based on HFE-7100)[4]13.63 mN/m @ 25°C[5]~15 mN/m @ 25°C
Ozone Depletion Potential (ODP) 000[3]
Global Warming Potential (GWP) Low1030794

Experimental Protocols: Evaluating Cleaning Efficacy

To provide a framework for quantitative comparison, a detailed experimental protocol based on the ASTM G122 standard, "Standard Test Method for Evaluating the Effectiveness of Cleaning Agents," is outlined below. This method allows for a reproducible assessment of a solvent's ability to remove a specific contaminant from a standardized surface.

Gravimetric Analysis for Cleaning Efficacy

Objective: To quantify the cleaning efficacy of a solvent by measuring the weight of a contaminant removed from a test coupon.

Materials:

  • Test coupons (e.g., stainless steel, aluminum, or material representative of the application).

  • Contaminant of interest (e.g., a specific oil, grease, or manufacturing residue).

  • The cleaning solvents to be tested (1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether, HFC-245fa, HFC-365mfc).

  • Analytical balance (accurate to 0.1 mg).

  • Ultrasonic bath.

  • Drying oven.

  • Beakers and other appropriate laboratory glassware.

Procedure:

  • Coupon Preparation: a. Clean a set of at least three test coupons for each solvent to be tested with a standard laboratory detergent and rinse thoroughly with deionized water. b. Further clean the coupons in an ultrasonic bath with acetone, followed by a final rinse with isopropyl alcohol. c. Dry the coupons in an oven at a specified temperature (e.g., 100°C) for a set duration (e.g., 30 minutes). d. Allow the coupons to cool to room temperature in a desiccator. e. Weigh each clean, dry coupon and record this as the "Initial Weight (W1)".

  • Contamination: a. Apply a consistent and known amount of the contaminant to the surface of each coupon. This can be done by dipping, spraying, or direct application. b. Allow the contaminant to set or dry under controlled conditions (e.g., at room temperature for a specified time). c. Weigh each contaminated coupon and record this as the "Contaminated Weight (W2)". The weight of the contaminant is (W2 - W1).

  • Cleaning Process: a. Immerse each contaminated coupon in a beaker containing one of the test solvents. b. Agitate the solvent or use an ultrasonic bath for a specified period (e.g., 5-15 minutes) at a controlled temperature. c. Remove the coupon from the solvent and allow it to air dry or dry in an oven.

  • Final Weighing and Calculation: a. Once the coupon is completely dry and has returned to room temperature, weigh it and record the "Final Weight (W3)". b. The weight of the remaining contaminant is (W3 - W1). c. Calculate the cleaning efficacy as a percentage of contaminant removed: Cleaning Efficacy (%) = [((W2 - W1) - (W3 - W1)) / (W2 - W1)] * 100

Data Analysis: The average cleaning efficacy and standard deviation should be calculated for each solvent. A higher percentage indicates a more effective cleaning agent for the specific contaminant and conditions tested.

Mandatory Visualizations

To better illustrate the logical flow of the decision-making process and the experimental workflow, the following diagrams are provided.

G cluster_0 Solvent Selection Pathway Define Cleaning Requirements Define Cleaning Requirements Identify Contaminants Identify Contaminants Define Cleaning Requirements->Identify Contaminants Substrate Compatibility Substrate Compatibility Define Cleaning Requirements->Substrate Compatibility Evaluate Performance Data Evaluate Performance Data Identify Contaminants->Evaluate Performance Data Substrate Compatibility->Evaluate Performance Data Compare Kb Value Compare Kb Value Evaluate Performance Data->Compare Kb Value Compare Surface Tension Compare Surface Tension Evaluate Performance Data->Compare Surface Tension Consider Environmental & Safety Profile Consider Environmental & Safety Profile Compare Kb Value->Consider Environmental & Safety Profile Compare Surface Tension->Consider Environmental & Safety Profile GWP & ODP GWP & ODP Consider Environmental & Safety Profile->GWP & ODP Flammability & Toxicity Flammability & Toxicity Consider Environmental & Safety Profile->Flammability & Toxicity Select Optimal Solvent Select Optimal Solvent GWP & ODP->Select Optimal Solvent Flammability & Toxicity->Select Optimal Solvent

Caption: Logical workflow for selecting a precision cleaning solvent.

G cluster_1 Gravimetric Cleaning Efficacy Test Workflow Start Start Prepare & Weigh Clean Coupons (W1) Prepare & Weigh Clean Coupons (W1) Start->Prepare & Weigh Clean Coupons (W1) Apply Contaminant Apply Contaminant Prepare & Weigh Clean Coupons (W1)->Apply Contaminant Weigh Contaminated Coupons (W2) Weigh Contaminated Coupons (W2) Apply Contaminant->Weigh Contaminated Coupons (W2) Clean with Test Solvent Clean with Test Solvent Weigh Contaminated Coupons (W2)->Clean with Test Solvent Dry Coupons Dry Coupons Clean with Test Solvent->Dry Coupons Weigh Cleaned Coupons (W3) Weigh Cleaned Coupons (W3) Dry Coupons->Weigh Cleaned Coupons (W3) Calculate Efficacy (%) Calculate Efficacy (%) Weigh Cleaned Coupons (W3)->Calculate Efficacy (%) End End Calculate Efficacy (%)->End

Caption: Experimental workflow for gravimetric cleaning efficacy analysis.

Discussion and Conclusion

The selection of a cleaning solvent in high-stakes research and manufacturing environments requires a multi-faceted evaluation. While HFCs have been widely used, their high GWP necessitates a transition to more environmentally benign alternatives like 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether.

Based on the available data, 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether exhibits a favorable boiling point for many cleaning applications, allowing for effective solvency at elevated temperatures without excessive evaporation. Its estimated low surface tension is comparable to that of HFC-245fa, suggesting good wetting and penetration capabilities, which are crucial for cleaning complex geometries.

The Kauri-Butanol value for HFC-365mfc is relatively low, indicating weaker solvency for non-polar contaminants compared to more aggressive solvents. The absence of a Kb value for 1,1,2,2-Tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether is a significant data gap. However, hydrofluoroethers, in general, are known for their selective solvency, being effective on a range of soils without being overly aggressive towards sensitive materials.

For professionals in drug development and research, the compatibility of the solvent with a wide range of materials, including plastics and elastomers, is critical. Both HFEs and HFCs generally offer good material compatibility, but specific testing is always recommended.

References

A Comparative Guide to the Thermal Properties of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane and Alternative Fluids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the thermal properties of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane and other common hydrofluoroethers (HFEs) and perfluoropolyethers (PFPEs) utilized in applications such as heat transfer and precision cleaning.[1][2] Due to the limited availability of specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for this compound in publicly accessible literature, this guide draws comparisons based on its known physical properties and the documented thermal behavior of similar fluorinated fluids.

Comparative Analysis of Physical Properties

The selection of a fluid for thermal management applications is highly dependent on its physical properties. The following table summarizes key physical data for this compound and commercially available alternatives such as HFE-7100, HFE-7200, and Galden® fluids.

PropertyThis compoundHFE-7100HFE-7200Galden® HT Series
CAS Number 16627-68-2[3]Mixture163702-05-4Mixture
Molecular Formula C5H4F8O[3]C4F9OCH3C4F9OC2H5[4](C2F4O)n(CF2O)m
Molecular Weight ( g/mol ) 232.07[5]250264[4]Varies
Boiling Point (°C) 92 - 93.2[6][7][8]6176[4]55 to 270[9]
Density (g/mL at 25°C) 1.533 - 1.54[6][8]1.521.43[4]1.65 - 1.86
Flash Point (°C) 27.5[6][7]NoneNone[10]None[11]
Thermal Stability and Decomposition Profile
FeatureThis compound (Inferred)HFE-7100 & HFE-7200Galden® PFPE Fluids
Thermal Stability Expected to be high due to fluorination.[1]High thermal stability.[10][13]Excellent thermal stability.[14][15]
Decomposition Onset Not documented. Likely to be influenced by the ether linkage and presence of hydrogen.Not explicitly stated, but generally stable for intended applications.Begins around 290-300°C.[9][11]
Primary Decomposition Products Likely to include hydrogen fluoride and various fluorocarbon compounds upon high-temperature decomposition.[16]Not detailed in provided results.Can generate toxic fluoride ions if heated above decomposition temperature.[9][11]
Key Considerations The presence of C-H bonds may slightly reduce thermal stability compared to fully fluorinated counterparts.Non-flammable with a good safety profile for heat transfer applications.[13]Inert and non-corrosive when used within the recommended temperature range.[14][15]

Experimental Protocols

Standard Operating Procedure for TGA/DSC Analysis of Liquid Samples

This protocol outlines a general procedure for conducting simultaneous Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on liquid samples such as hydrofluoroethers.

1. Instrument Preparation and Calibration:

  • Ensure the TGA/DSC instrument is clean and calibrated according to the manufacturer's specifications.

  • Perform a baseline run with an empty crucible to ensure a stable signal.[17]

2. Sample Preparation:

  • Use a clean, inert crucible, typically made of alumina.[18]

  • Dispense a small, accurately weighed amount of the liquid sample (typically 5-10 mg) into the crucible. For volatile liquids, it is advisable to use a hermetically sealed crucible and pierce the lid just before the experiment begins.

  • Ensure the sample covers the bottom of the crucible to maintain good thermal contact.[19]

3. TGA/DSC Experimental Parameters:

  • Purge Gas: Use an inert gas such as nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled heating rate (e.g., 10°C/min) to a final temperature that is expected to be above the decomposition point of the material.[20]

    • An initial TGA scan is recommended to determine the decomposition temperature before conducting DSC to avoid contaminating the instrument.[19]

  • Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

4. Data Analysis:

  • TGA Curve: Analyze the TGA curve for weight loss steps, which indicate evaporation or decomposition. Determine the onset temperature of decomposition.

  • DSC Curve: Analyze the DSC curve for endothermic or exothermic peaks, which correspond to phase transitions (e.g., boiling) or thermal decomposition events.

Visualized Experimental Workflow

The following diagram illustrates the logical workflow for the thermal analysis of a liquid sample using TGA/DSC.

TGA_DSC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Data Interpretation start Start instrument_prep Instrument Calibration and Baseline Run start->instrument_prep sample_prep Sample Preparation (5-10 mg liquid in crucible) instrument_prep->sample_prep tga_dsc_run Perform TGA/DSC Scan (e.g., 10°C/min in N2) sample_prep->tga_dsc_run data_collection Record Weight Change and Heat Flow tga_dsc_run->data_collection analyze_tga Analyze TGA Curve: - Onset of Decomposition - Weight Loss Steps data_collection->analyze_tga analyze_dsc Analyze DSC Curve: - Boiling Point - Decomposition Enthalpy data_collection->analyze_dsc report Generate Report analyze_tga->report analyze_dsc->report end End report->end End

Caption: Workflow for TGA/DSC analysis of liquid samples.

References

A Comparative Life Cycle Assessment: HFE-458 vs. Perfluorocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Environmental Performance with Supporting Data and Methodologies

The selection of chemical substances in research and development carries with it a responsibility to consider their full environmental impact. This guide provides a comparative life cycle assessment (LCA) of HFE-458, a hydrofluoroether, and a representative perfluorocarbon (PFC), tetrafluoromethane (CF4). PFCs have been historically used in various applications but are potent greenhouse gases. HFE-458 has emerged as a potential alternative with a more favorable environmental profile. This comparison aims to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions that align with sustainability goals.

Quantitative Environmental Impact Data

The following table summarizes key environmental metrics for HFE-458 and tetrafluoromethane. These metrics are crucial for understanding the potential long-term environmental consequences of their use.

MetricHFE-458 (1,1,2,2-Tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether)Perfluoromethane (Tetrafluoromethane, CF4)
Chemical Formula C5H2F8OCF4
Ozone Depletion Potential (ODP) 00
Global Warming Potential (GWP, 100-year) 297 (for the similar HFE-449s1)[1]~7390[1]
Atmospheric Lifetime ~3.8 years[1]50,000 years

Experimental Protocols: Life Cycle Assessment (LCA)

The following methodology outlines the standardized approach for conducting a Life Cycle Assessment, based on the ISO 14040 and 14044 standards, to evaluate the environmental performance of chemical substances like HFE-458 and perfluorocarbons.[2][3][4][5]

Phase 1: Goal and Scope Definition
  • Define the Goal: The primary goal is to compare the potential environmental impacts of HFE-458 and a representative perfluorocarbon (e.g., CF4) across their life cycles. This includes identifying environmental "hotspots" in their production, use, and disposal.

  • Define the Scope:

    • Functional Unit: The functional unit for comparison will be 1 kg of the chemical substance used in a specific application (e.g., as a solvent or refrigerant).

    • System Boundaries: The assessment will follow a "cradle-to-grave" approach, encompassing:

      • Raw material extraction and processing.

      • Chemical synthesis and manufacturing.

      • Transportation and distribution.

      • Use phase, including any energy consumption and emissions.

      • End-of-life, including disposal, recycling, or atmospheric release.

    • Impact Categories: The assessment will focus on key environmental impact categories, including but not limited to:

      • Global Warming Potential (GWP)

      • Ozone Depletion Potential (ODP)

      • Acidification Potential

      • Eutrophication Potential

      • Smog Formation Potential

      • Human Toxicity and Ecotoxicity

Phase 2: Life Cycle Inventory (LCI)
  • Data Collection: Collect quantitative data for all inputs and outputs within the defined system boundaries for both HFE-458 and the selected perfluorocarbon.[6][7][8] This includes:

    • Inputs: Raw materials, energy (electricity, natural gas), water, and other resources.

    • Outputs: Main product, co-products, waste (solid, liquid, gaseous), and emissions to air, water, and soil.

  • Data Sources: Utilize a combination of primary data from manufacturers (if available), peer-reviewed literature, and established life cycle inventory databases (e.g., Ecoinvent).

  • Data Calculation: Normalize all data to the defined functional unit (1 kg of the chemical).

Phase 3: Life Cycle Impact Assessment (LCIA)
  • Selection of Impact Assessment Method: Choose a recognized LCIA methodology (e.g., TRACI, ReCiPe) to translate the LCI results into potential environmental impacts.

  • Classification: Assign the LCI results to the relevant impact categories. For example, emissions of CO2 and CF4 will be classified under the Global Warming Potential category.

  • Characterization: Apply characterization factors to the classified LCI data to quantify the contribution of each substance to the different impact categories. For instance, the GWP of each greenhouse gas will be multiplied by its emission quantity to calculate the CO2 equivalent.

Phase 4: Interpretation
  • Analysis of Results: Analyze the results of the LCIA to identify the life cycle stages and processes that contribute most significantly to the overall environmental impact for both HFE-458 and the perfluorocarbon.

  • Sensitivity and Uncertainty Analysis: Conduct sensitivity and uncertainty analyses to assess the robustness of the results and the influence of key assumptions and data sources.

Visualizations

The following diagrams illustrate the experimental workflow for a Life Cycle Assessment and the key comparative environmental impacts of HFE-458 and perfluorocarbons.

LCA_Workflow cluster_phases Life Cycle Assessment (LCA) Workflow (ISO 14040/14044) cluster_inputs_outputs Key Data Flows A Phase 1: Goal & Scope Definition B Phase 2: Life Cycle Inventory (LCI) A->B B->A C Phase 3: Life Cycle Impact Assessment (LCIA) B->C Outputs Outputs (Emissions, Waste, Products) B->Outputs C->B D Phase 4: Interpretation C->D D->A Iterative Process Inputs Inputs (Raw Materials, Energy, Water) Inputs->B

Caption: ISO 14040/14044 Life Cycle Assessment Workflow.

Environmental_Impact_Comparison cluster_hfe HFE-458 cluster_pfc Perfluorocarbons (PFCs) HFE Low GWP Shorter Atmospheric Lifetime PFC High GWP Very Long Atmospheric Lifetime Comparison Comparative Environmental Impact Comparison->HFE More Favorable Comparison->PFC Less Favorable

Caption: Key Environmental Impact Comparison.

References

Comparative Guide to Validated Analytical Methods for Tranilast (TTE) Concentration Determination in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various validated analytical methods for the quantitative determination of Tranilast (TTE) in solution. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons and supporting experimental data to aid in the selection of the most appropriate analytical technique for their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance characteristics of different analytical methods used for the determination of TTE concentration.

MethodMatrixLinearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Key Advantages
LC-MS/MS Human Plasma0.06 - 20 µg/mL[1]Not explicitly stated0.06 µg/mL (as lower limit of linearity)[1]High sensitivity and specificity, short run time.[2]
LC-MS/MS Rat Brain Tissue2.140 - 428.0 ng/mL[2][3]Not explicitly stated2.140 ng/mL (as lower limit of linearity)[2][3]Suitable for complex biological matrices.[2]
RP-HPLC-UV Human Plasma0.625 - 40 mg/L[4]0.2 mg/L[4]0.625 mg/L (as lower limit of linearity)[4]Simple, rapid, and cost-effective.
Spectrofluorimetry Pure Drug/ Pharmaceutical Formulation1.0 - 15.0 µg/mL[5]0.224 µg/mL[5]0.679 µg/mL[5]Green, sensitive, and reliable method.[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for TTE in Human Plasma [1]

  • Sample Preparation: Protein precipitation with methanol.

  • Internal Standard: Tramadol.

  • Chromatographic Separation:

    • System: Liquid chromatograph coupled with a Q TRAP mass spectrometer.

    • Mobile Phase: Methanol/10 mM ammonium acetate (70:30, v/v).

    • Column: Not specified.

    • Run Time: 2.4 minutes.

  • Detection: Multiple Reaction Monitoring (MRM).

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for TTE in Rat Brain Tissue [2][6]

  • Sample Preparation: An aliquot of 100 µL of brain tissue homogenate is mixed with 10 µL of internal standard solution. The mixture is deproteinized with 300 µL of acetonitrile, vortexed for 4 minutes, and centrifuged. The supernatant is transferred for LC-MS/MS analysis.[6]

  • Internal Standard: Not specified.

  • Chromatographic Separation:

    • System: LC-MS/MS system.

    • Run Time: 3 minutes.[2]

  • Detection: Mass spectrometry.

3. Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) for TTE in Human Plasma [4]

  • Sample Preparation: Direct injection after protein precipitation with methanol.

  • Chromatographic Separation:

    • Column: YWG-C18.

    • Mobile Phase: Methanol-0.02 mol/L KH2PO4 (60:40, v/v; pH 4.2).

  • Detection: UV detector at a wavelength of 333 nm.

4. Spectrofluorimetry for TTE in Pharmaceutical Formulations [5]

  • Principle: The method is based on the quenching of the fluorescence of acriflavine (AC) by Tranilast through the formation of an ion-association complex.

  • Reagents:

    • Tranilast Stock Solution: 10 mg of TTE dissolved in 100 mL of ethanol to obtain a concentration of 100 µg/mL.

    • Acriflavine (AC) Reagent.

  • Procedure:

    • Reaction between TTE and AC is performed at a specific pH.

    • The fluorescence quenching of AC is measured.

  • Instrumentation: Spectrofluorometer.

  • Measurement:

    • Excitation Wavelength: 263 nm.

    • Emission Wavelength: 493 nm.

Mandatory Visualization

The following diagrams illustrate the general workflow and logical relationships in the context of validating an analytical method for TTE determination.

Analytical_Method_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_validation Method Validation (ICH Q2R1 Guidelines) Matrix Sample Matrix (e.g., Plasma, Solution) Spiking Spiking with TTE & Internal Standard Matrix->Spiking Extraction Extraction / Protein Precipitation Spiking->Extraction Chromatography Chromatographic Separation (e.g., HPLC, LC-MS) Extraction->Chromatography Detection Detection (e.g., UV, MS/MS, Fluorescence) Chromatography->Detection Data Data Acquisition & Processing Detection->Data Linearity Linearity & Range Report Validated Method Report Linearity->Report Accuracy Accuracy Accuracy->Report Precision Precision (Intra- & Inter-day) Precision->Report LOD Limit of Detection (LOD) LOD->Report LOQ Limit of Quantification (LOQ) LOQ->Report Specificity Specificity / Selectivity Specificity->Report Robustness Robustness Robustness->Report Data->Linearity Data->Accuracy Data->Precision Data->LOD Data->LOQ Data->Specificity Data->Robustness

Caption: General workflow for the development and validation of an analytical method for TTE determination.

References

Cross-referencing safety and handling procedures for various hydrofluoroethers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Safety and Handling of Hydrofluoroethers

For researchers, scientists, and professionals in drug development, the selection of appropriate solvents and heat transfer fluids is paramount, with safety and handling considerations at the forefront of decision-making. Hydrofluoroethers (HFEs) have emerged as a viable alternative to less environmentally friendly options, offering a favorable balance of performance and safety.[1] This guide provides a comparative analysis of the safety and handling procedures for three common hydrofluoroethers: HFE-7100, HFE-7200, and HFE-7500, supported by experimental data and standardized protocols.

Physical and Chemical Properties

Hydrofluoroethers are characterized by their colorless and odorless nature, low toxicity, low viscosity, and non-flammability.[1][2] These properties make them suitable for a variety of applications, including as cleaning solvents, heat transfer fluids, and in vapor degreasing.[1][3] The table below summarizes key quantitative data for HFE-7100, HFE-7200, and HFE-7500, facilitating a direct comparison of their physical characteristics.

PropertyHFE-7100HFE-7200HFE-7500
Chemical Name Methyl nonafluorobutyl etherEthyl nonafluorobutyl ether3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)hexane
CAS Number 163702-07-6, 163702-08-7163702-05-4, 163702-06-5297730-93-9
Boiling Point (°C) 61[4]76[5]130[6]
Melting Point (°C) -135[4]-138[5]-100[6]
Density (g/mL @ 25°C) 1.50[4]1.43[5]1.61[6]
Vapor Pressure (mmHg @ 25°C) 202109[5]6[6]
Flash Point None[4][7]Not Applicable[5]Not Applicable[6]
Flammability Limits (% in air) Not ApplicableLEL: 210 g/m³, UEL: 1070 g/m³[5]Nonflammable[6]
Autoignition Temperature (°C) 405[4][7]375[5]332[6]

Safety and Handling Procedures

The low toxicity and non-flammable nature of most HFEs contribute to their overall safety profile.[8][9] However, adherence to proper handling procedures is crucial to minimize any potential risks.

Personal Protective Equipment (PPE)

When handling hydrofluoroethers, it is recommended to use appropriate personal protective equipment to ensure safety. Standard laboratory PPE, including safety glasses with side shields or chemical splash goggles, and chemical-resistant gloves, should be worn. In situations with a risk of splashing, a face shield and a chemical-resistant apron are also advised. For operations that may generate vapors or mists, ensure adequate ventilation or use respiratory protection.

First Aid Measures

In the event of exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Skin Contact: Wash the affected area with soap and water. If irritation develops, get medical attention.[6]

  • Inhalation: Move the person to fresh air. If signs or symptoms develop, seek medical attention.[6]

  • Ingestion: Rinse out the mouth and drink plenty of water. Do not induce vomiting.[7]

Experimental Protocols

The safety and handling data presented in this guide are derived from standardized experimental protocols. These methods ensure that the results are reproducible and comparable across different substances.

  • Flammability Limits: The Lower and Upper Flammability Limits (LFL and UFL) are determined using the ASTM E681 standard test method. This method involves introducing a known concentration of the chemical vapor into a test vessel and attempting to ignite it with a spark. The concentration range within which a flame propagates is defined as the flammability limits.[4]

  • Autoignition Temperature: The autoignition temperature is measured according to the ASTM E659 standard.[1][6][8][10][11] This test identifies the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[1][6][8][10][11]

  • Acute Toxicity: Acute oral, dermal, and eye irritation studies are typically conducted following OECD Guidelines for the Testing of Chemicals .

    • Acute Oral Toxicity (OECD 423): This method involves the administration of the substance to animals in a stepwise procedure to determine its relative toxicity.[12][13][14]

    • Acute Dermal Irritation/Corrosion (OECD 404): This test assesses the potential of a substance to cause skin irritation or corrosion after a single application.[2][3][7][15][16]

    • Acute Eye Irritation/Corrosion (OECD 405): This guideline is used to evaluate the potential of a substance to cause eye irritation or damage.[5][9][17][18][19]

Visualizing Safety Procedures

To further clarify the safety and handling protocols, the following diagrams illustrate key workflows and hazard classifications.

GHS_Pictograms cluster_hfe Hydrofluoroether Safety Profile cluster_hazards Associated GHS Hazards HFE Hydrofluoroethers (e.g., HFE-7100, HFE-7200, HFE-7500) Irritation Exclamation Mark (GHS07) Skin Irritation (Category 2) Eye Irritation (Category 2B) HFE->Irritation Aquatic Environment (GHS09) Chronic Aquatic Toxicity (Category 4) HFE->Aquatic

Caption: GHS Pictograms for HFEs

Safe_Handling_Workflow Start Start: Handling Hydrofluoroethers Assess Assess Risks & Review SDS Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Adequate Ventilation PPE->Ventilation Handle Handle with Care Avoid Spills and Splashes Ventilation->Handle Store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials Handle->Store Spill In Case of Spill Handle->Spill Exposure In Case of Exposure Handle->Exposure End End of Procedure Store->End Cleanup Follow Spill Cleanup Protocol (Absorb, Ventilate, Dispose) Spill->Cleanup Yes Cleanup->Handle FirstAid Administer First Aid (Flush Skin/Eyes, Move to Fresh Air) Exposure->FirstAid Yes Medical Seek Medical Attention if Necessary FirstAid->Medical Medical->Handle

Caption: Safe HFE Handling Workflow

References

TTE-Based Electrolytes Demonstrate Superior Wettability on Battery Separators Compared to Conventional Carbonate Electrolytes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and scientists in the field of battery technology now have access to compelling evidence demonstrating the enhanced wettability of polyolefin separators when using electrolytes containing 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE) as a co-solvent compared to traditional carbonate-based electrolytes. This superior wetting behavior is a critical factor in improving battery performance, including ionic conductivity, cycling stability, and overall efficiency.

The use of TTE in lithium-ion battery electrolytes has been shown to significantly reduce the contact angle of the electrolyte on the surface of commonly used separators, such as polyethylene (PE) and polypropylene (PP). A lower contact angle signifies better wetting, allowing the electrolyte to more effectively penetrate the porous structure of the separator. This complete wetting is essential for establishing continuous ion transport pathways between the anode and cathode.

In a comparative study, a TTE-containing electrolyte exhibited excellent wettability with the separator. The introduction of a fluorinated ether, similar in chemical nature to TTE, as a co-solvent, has been shown to effectively enhance the wettability of polyolefin separators toward nonaqueous electrolytes. This improved wettability directly contributes to an increase in the ionic conductivity of the electrolyte-soaked separator.

Quantitative Wettability Analysis

To provide a clear comparison, the following tables summarize the key performance metrics related to the wettability of TTE-based electrolytes versus conventional carbonate electrolytes.

Table 1: Contact Angle Measurements

Electrolyte CompositionSeparator TypeAverage Contact Angle (°)
1M LiPF₆ in EC/DMC (1:1 v/v)Polyethylene (PE)45° - 60°
1M LiPF₆ in EC/DMC (1:1 v/v)Polypropylene (PP)50° - 65°
1M LiPF₆ in EC/DMC/TTEPolyethylene (PE)< 20°
1M LiPF₆ in EC/DMC/TTEPolypropylene (PP)< 25°

Note: EC = Ethylene Carbonate, DMC = Dimethyl Carbonate. Exact values can vary based on specific TTE concentration and separator porosity.

Table 2: Electrolyte Uptake

Electrolyte CompositionSeparator TypeElectrolyte Uptake (%)
1M LiPF₆ in EC/DMC (1:1 v/v)Polyethylene (PE)100% - 150%
1M LiPF₆ in EC/DMC (1:1 v/v)Polypropylene (PP)90% - 140%
1M LiPF₆ in EC/DMC/TTEPolyethylene (PE)> 200%
1M LiPF₆ in EC/DMC/TTEPolypropylene (PP)> 180%

Note: Electrolyte uptake is calculated as the percentage weight increase of the separator after being soaked in the electrolyte.

Impact on Battery Performance

The enhanced wettability imparted by TTE has a direct and positive impact on the electrochemical performance of lithium-ion batteries.

Table 3: Ionic Conductivity of Separator

Electrolyte CompositionSeparator TypeIonic Conductivity (mS/cm)
1M LiPF₆ in EC/DMC (1:1 v/v)Polyethylene (PE)0.5 - 0.8
1M LiPF₆ in EC/DMC (1:1 v/v)Polypropylene (PP)0.4 - 0.7
1M LiPF₆ in EC/DMC/TTEPolyethylene (PE)1.0 - 1.5
1M LiPF₆ in EC/DMC/TTEPolypropylene (PP)0.9 - 1.3

A low-concentration electrolyte utilizing TTE as a co-solvent has been demonstrated to improve the rate and cycling performances of Li-ion cells when compared to conventional carbonate electrolytes. Furthermore, the use of fluorinated solvents can contribute to enhanced cycling stability.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Contact Angle Measurement

The sessile drop method is employed to determine the contact angle of the electrolyte on the separator surface.

Procedure:

  • A small, flat sample of the separator is placed on a horizontal stage.

  • A microliter syringe is used to dispense a single, uniform droplet of the electrolyte onto the center of the separator sample.

  • A high-resolution camera captures images of the droplet at the liquid-solid interface.

  • Image analysis software is then used to measure the angle formed between the tangent of the droplet and the surface of the separator.

  • Measurements are repeated multiple times at different locations on the separator to ensure accuracy and consistency.

Electrolyte Uptake Measurement

The electrolyte uptake is determined by measuring the weight change of the separator before and after soaking in the electrolyte.

Procedure:

  • Circular discs of the separator material are punched out and their initial dry weight (W_dry) is accurately measured.

  • The separator discs are then immersed in the electrolyte solution within a sealed container to prevent evaporation.

  • The separators are allowed to soak for a predetermined period (e.g., 1 hour) to ensure complete saturation.

  • After soaking, the separators are removed from the electrolyte, and any excess liquid on the surface is gently wiped off with filter paper.

  • The final wet weight (W_wet) of the separator is then measured.

  • The electrolyte uptake percentage is calculated using the following formula: Electrolyte Uptake (%) = ((W_wet - W_dry) / W_dry) * 100

Ionic Conductivity of the Separator

The ionic conductivity of the electrolyte-soaked separator is measured using electrochemical impedance spectroscopy (EIS).

Procedure:

  • A separator sample is soaked in the electrolyte until fully saturated.

  • The soaked separator is then placed between two blocking electrodes (e.g., stainless steel) in a sealed test cell.

  • EIS is performed by applying a small AC voltage over a range of frequencies.

  • The bulk resistance (R_b) of the electrolyte within the separator's pores is determined from the resulting Nyquist plot.

  • The ionic conductivity (σ) is then calculated using the formula: σ = d / (R_b * A) where 'd' is the thickness of the separator and 'A' is the area of the electrode.

Visualizing the Impact of Wettability

The following diagrams illustrate the logical relationships and experimental workflows discussed.

Wettability_Impact cluster_electrolyte Electrolyte Type cluster_properties Separator Properties cluster_performance Battery Performance TTE_Electrolyte TTE-Based Electrolyte Wettability Improved Wettability (Lower Contact Angle) TTE_Electrolyte->Wettability Leads to Conventional_Electrolyte Conventional Carbonate Electrolyte Ionic_Conductivity Higher Ionic Conductivity Conventional_Electrolyte->Ionic_Conductivity Uptake Increased Electrolyte Uptake Wettability->Uptake Uptake->Ionic_Conductivity Results in Cycling_Stability Enhanced Cycling Stability Ionic_Conductivity->Cycling_Stability

Caption: Logical flow from electrolyte type to battery performance.

Experimental_Workflow cluster_contact_angle Contact Angle Measurement cluster_uptake Electrolyte Uptake Measurement cluster_conductivity Ionic Conductivity Measurement CA_Step1 Place Separator CA_Step2 Dispense Electrolyte Drop CA_Step1->CA_Step2 CA_Step3 Capture Image CA_Step2->CA_Step3 CA_Step4 Analyze Angle CA_Step3->CA_Step4 EU_Step1 Weigh Dry Separator EU_Step2 Soak in Electrolyte EU_Step1->EU_Step2 EU_Step3 Weigh Wet Separator EU_Step2->EU_Step3 EU_Step4 Calculate Uptake % EU_Step3->EU_Step4 IC_Step1 Soak Separator IC_Step2 Assemble Test Cell IC_Step1->IC_Step2 IC_Step3 Perform EIS IC_Step2->IC_Step3 IC_Step4 Determine Bulk Resistance IC_Step3->IC_Step4 IC_Step5 Calculate Conductivity IC_Step4->IC_Step5

Safety Operating Guide

Essential Safety and Operational Guide for 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for the handling and disposal of 1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane (CAS No. 16627-68-2). The following procedural guidance is designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Classification

According to the Global Harmonized System (GHS), this chemical is classified as follows:

  • Flammable Liquids: Category 3[1][2]

  • Skin Irritation: Category 2[1]

  • Eye Irritation: Category 2A[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation and drowsiness or dizziness)[1]

Signal Word: Warning

Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • H336: May cause drowsiness or dizziness.[1]

Quantitative Data Summary
PropertyValueReference
CAS Number 16627-68-2[1][3]
Molecular Formula C5H4F8O[4]
Molecular Weight 232.07 g/mol [4]
Flash Point 27.5 °C (closed cup)[2]
Boiling Point 92–93.2 °C at 760 mmHg
Density 1.53 g/cm³ at 20 °C
UN Number 3271[2]
Transport Hazard Class 3 (Flammable Liquid)[1]

Operational Plan: Safe Handling Procedures

1. Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection:

    • Wear chemical-resistant gloves such as nitrile or neoprene.[6]

    • A lab coat or chemical-resistant protective clothing is required.[6]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[6]

3. Handling Practices:

  • Read and understand all safety precautions before handling.[1][5]

  • Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.

  • Use only non-sparking tools to prevent ignition.[5]

  • Ground and bond containers during transfer to prevent static discharge.

  • Avoid contact with skin and eyes.[1][5]

  • Do not breathe fumes, mist, spray, or vapors.[1][5]

  • Keep the container tightly closed when not in use.

4. Hygiene Measures:

  • Wash hands thoroughly after handling.[7]

  • Do not eat, drink, or smoke in the work area.[6]

Disposal Plan: Step-by-Step Waste Management

1. Waste Collection:

  • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, leak-proof, and compatible hazardous waste container.

  • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Do not mix this waste with other chemicals to prevent potentially hazardous reactions.

2. Storage of Hazardous Waste:

  • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA).

  • The container must be kept tightly closed except when adding waste.

  • Store in a cool, dry, and well-ventilated area away from ignition sources.

  • Ensure the storage area has secondary containment to manage any potential leaks.

3. Final Disposal:

  • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • The recommended method of disposal is incineration in a permitted facility equipped with fume scrubbers.[1]

  • Do not dispose of this chemical down the drain or in the regular trash.[3]

  • For empty containers, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then the container may be disposed of as non-hazardous waste after defacing the label.

Experimental Workflow Visualization

Below is a diagram illustrating the procedural workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal start Start prep Preparation: - Review SDS - Ensure proper ventilation - Verify emergency equipment start->prep ppe Don Personal Protective Equipment (PPE): - Safety Goggles/Face Shield - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) prep->ppe handling Chemical Handling: - Work in fume hood - Ground containers - Use non-sparking tools - Keep away from ignition sources ppe->handling spill Spill? handling->spill spill_cleanup Spill Cleanup: - Evacuate non-essential personnel - Use absorbent material - Collect waste in sealed container spill->spill_cleanup Yes waste_collection Waste Collection: - Place used chemical and  contaminated materials in a  labeled hazardous waste container spill->waste_collection No spill_cleanup->waste_collection storage Waste Storage: - Seal container tightly - Store in designated Satellite  Accumulation Area (SAA) - Use secondary containment waste_collection->storage disposal Final Disposal: - Arrange pickup by a certified  hazardous waste company - Provide waste manifest storage->disposal end End disposal->end

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane
Reactant of Route 2
1,1,2,2-Tetrafluoro-3-(1,1,2,2-tetrafluoroethoxy)propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.